molecular formula C5H3ClFNO B1490483 2-Chloro-3-fluoro-5-hydroxypyridine CAS No. 870062-76-3

2-Chloro-3-fluoro-5-hydroxypyridine

Cat. No.: B1490483
CAS No.: 870062-76-3
M. Wt: 147.53 g/mol
InChI Key: VEHUGRIKMHCJLQ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-hydroxypyridine is a useful research compound. Its molecular formula is C5H3ClFNO and its molecular weight is 147.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-5-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHUGRIKMHCJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654157
Record name 6-Chloro-5-fluoropyridin-3-ol
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Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870062-76-3
Record name 6-Chloro-5-fluoropyridin-3-ol
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Record name 2-Chloro-3-fluoro-5-hydroxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-fluoro-5-hydroxypyridine is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups, provides multiple reactive sites for further chemical modification, making it a valuable precursor for developing novel therapeutic agents and crop protection products[1]. The strategic placement of these functional groups—an electron-withdrawing halogen at the 2-position, a fluorine atom at the 3-position, and a nucleophilic hydroxyl group at the 5-position—imparts specific reactivity and physicochemical properties that are desirable in drug discovery programs.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. We will delve into a retrosynthetic analysis to deconstruct the target molecule into readily available precursors, followed by a detailed, step-by-step examination of the forward synthesis. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the process, ensuring both scientific accuracy and practical applicability for researchers and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies key disconnections that lead to a practical starting material. The final hydroxyl group can be installed from an amino group via a diazotization reaction. This key intermediate, 2-chloro-3-fluoro-5-aminopyridine, can be derived from the reduction of a nitro-substituted precursor. This precursor, 2-chloro-3-fluoro-5-nitropyridine, is accessible through the chlorination of a corresponding hydroxypyridine (pyridinone), which serves as a viable starting point for the synthesis.

G target This compound t1 Diazotization / Hydrolysis target->t1 amine 2-Chloro-3-fluoro-5-aminopyridine t2 Nitro Group Reduction amine->t2 nitro 2-Chloro-3-fluoro-5-nitropyridine t3 Chlorination nitro->t3 start 3-Fluoro-5-nitro-2-hydroxypyridine (3-Fluoro-5-nitropyridin-2(1H)-one) t1->amine t2->nitro t3->start G start 3-Fluoro-5-nitro- pyridin-2(1H)-one step1_product 2-Chloro-3-fluoro- 5-nitropyridine start->step1_product  Step 1: Chlorination  PCl5, POCl3, 60°C   step2_product 2-Chloro-3-fluoro- 5-aminopyridine step1_product->step2_product  Step 2: Reduction  SnCl2·2H2O, HCl, EtOH   final_product 2-Chloro-3-fluoro- 5-hydroxypyridine step2_product->final_product  Step 3: Diazotization/Hydrolysis  1. NaNO2, H2SO4, 0°C  2. H2O, Δ  

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-fluoro-5-hydroxypyridine (CAS No. 870062-76-3) is a halogenated pyridine derivative of significant interest in medicinal and agrochemical research.[1] Its trifunctional nature—featuring a chloro group, a fluoro group, and a hydroxyl group on a pyridine scaffold—makes it a versatile synthetic intermediate for the development of novel bioactive molecules.[1] The strategic placement of these functional groups is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical profile essential for its effective application. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed, field-proven experimental protocols for their determination, and offers insights into the interpretation of analytical data. While specific experimental data for this compound is not widely published, this document leverages data from structurally related analogs and established analytical methodologies to provide a robust framework for its characterization.

Molecular Structure and Core Chemical Properties

The foundational step in characterizing any chemical entity is to define its fundamental molecular and physical properties. These data points serve as the basis for all subsequent experimental design and interpretation.

The structure of this compound combines the aromatic, electron-deficient pyridine ring with three key substituents. The chlorine at the 2-position and fluorine at the 3-position are electron-withdrawing groups that influence the acidity of the hydroxyl group and the overall reactivity of the ring. The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, significantly impacting solubility and interactions with biological targets.

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 870062-76-3[2][3][4][5]
Molecular Formula C₅H₃ClFNO[3][5]
Molecular Weight 147.54 g/mol [3][4]
Appearance White to off-white solid[2] (by inference)
Storage Conditions Inert atmosphere, 2-8°C[2][3]
Predicted Boiling Point 347.0 ± 37.0 °C
Predicted Density 1.517 g/cm³
Predicted pKa 7.92 ± 0.10

Note: Boiling point, density, and pKa values are based on computational predictions and await experimental verification.

Melting Point Determination: A Criterion for Purity

The melting point is a critical physical property that provides a primary indication of a compound's purity.[2][6] Pure crystalline solids exhibit a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[3]

Causality Behind Experimental Choices

The capillary method is the most common and pharmacopeia-accepted technique for melting point determination due to its requirement for minimal sample quantity and its high reproducibility.[2] The choice of heating rate is crucial; a rapid initial scan can establish an approximate range, but a slow ramp rate (1-2°C per minute) is essential for an accurate determination, allowing the system to maintain thermal equilibrium.[3]

Step-by-Step Protocol for Melting Point Determination (Capillary Method)
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.[6]

    • Press the open end of a capillary tube (sealed at one end) into the powdered sample until a column of 2.5-3.5 mm is packed tightly at the bottom.[7]

  • Instrument Setup:

    • Place the packed capillary into the heating block of a melting point apparatus.

    • Set the initial temperature to approximately 10-15°C below the expected melting point. For a novel compound, a preliminary rapid heating run may be necessary to estimate this range.

  • Measurement:

    • Begin heating at a controlled rate of 1-2°C per minute.[3]

    • Record the temperature at which the first liquid droplets appear (onset of melting).

    • Record the temperature at which the last solid crystal melts (completion of melting).

    • The recorded range constitutes the melting point. For a pure compound, this range should be narrow.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Calibrate the apparatus using certified reference standards with known melting points.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2.5-3.5mm) Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at 1-2°C/min Insert->Heat Record_T1 Record T1 (Onset) Heat->Record_T1 Record_T2 Record T2 (Complete Melt) Record_T1->Record_T2 Report Report Melting Range (T1-T2) Record_T2->Report Purity Assess Purity Report->Purity

Caption: Workflow for Melting Point Determination.

Acidity Constant (pKa): Predicting Ionization in Solution

The pKa is a measure of the acidity of the hydroxyl group and the basicity of the pyridine nitrogen. It is a critical parameter in drug development, as it governs a molecule's charge state at a given pH, which in turn influences its solubility, permeability across biological membranes, and receptor binding interactions.[8] For this compound, two pKa values are expected: one for the dissociation of the acidic hydroxyl proton and another for the protonation of the basic pyridine nitrogen.

Causality Behind Experimental Choices

Potentiometric titration is the gold standard for pKa determination.[9] It provides highly accurate data by measuring the change in pH of a solution upon the incremental addition of a titrant (a strong acid or base). The inflection points in the resulting titration curve correspond to the pKa values.[4] Maintaining a constant ionic strength is essential to minimize activity coefficient variations, ensuring that the measured potential changes are solely due to protonation/deprotonation events.[9]

Step-by-Step Protocol for pKa Determination (Potentiometric Titration)
  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in deionized water (or a co-solvent if necessary) to a known concentration (e.g., 1-10 mM).

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

  • Titration for Acidic pKa (Hydroxyl Group):

    • Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.

    • Begin stirring and incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH after each addition, allowing the reading to stabilize (<0.01 pH units/minute).[9]

    • Continue the titration past the expected equivalence point.

  • Titration for Basic pKa (Pyridine Nitrogen):

    • Prepare a fresh sample solution as in step 2.

    • Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH after each addition, following the same procedure as the base titration.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • Determine the equivalence points from the first or second derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point.

    • Perform at least three replicate titrations to ensure data reliability.[9]

pKa_Workflow cluster_setup Preparation & Setup cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte Solution (with 0.15M KCl) Calibrate->Prepare Titrate Add Titrant (Acid or Base) Incrementally Prepare->Titrate Record Record Stabilized pH Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative Equiv Find Equivalence Point Derivative->Equiv pKa Determine pKa at 1/2 Equivalence Point Equiv->pKa

Caption: Workflow for pKa Determination via Titration.

Solubility Profile: Guiding Formulation and Bioavailability

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent system at equilibrium. For drug candidates, aqueous solubility across the physiological pH range (1.2 to 6.8) is a critical determinant of oral bioavailability.[10]

Causality Behind Experimental Choices

The "shake-flask" method is the benchmark for determining thermodynamic (equilibrium) solubility.[10] It ensures that the system reaches a true equilibrium between the dissolved and solid states of the compound. Using buffers that mimic physiological conditions (e.g., simulated gastric and intestinal fluids) provides data that is directly relevant to predicting in vivo dissolution.[10] Analysis by a validated HPLC method ensures accurate and specific quantification of the dissolved compound, avoiding interference from potential impurities or degradants.

Step-by-Step Protocol for Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Media: Prepare buffers at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[10]

  • Incubation:

    • Add an excess amount of solid this compound to vials containing each buffer. The excess solid ensures that a saturated solution is achieved.

    • Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Processing:

    • After incubation, allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered sample into the mobile phase of a pre-validated HPLC-UV assay.

    • Quantify the concentration of the dissolved compound against a standard curve prepared with known concentrations of the analyte.

    • Perform the experiment in triplicate for each pH condition.

Table 2: Example Solubility Data Presentation

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.225Experimental Value
Acetate Buffer4.525Experimental Value
Phosphate Buffer6.825Experimental Value
Water~7.025Experimental Value
EthanolN/A25Experimental Value
DMSON/A25Experimental Value

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon framework.

¹H NMR: For this compound, the ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The signals will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached heteroatoms (N, Cl, F, O), and C-F coupling will be observable for carbons in proximity to the fluorine atom.

Protocol for NMR Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[11]

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and gently vortex to dissolve the sample completely.[11] DMSO-d₆ is often a good choice for hydroxypyridines as it can solubilize the compound and allows for observation of the hydroxyl proton.

  • Using a Pasteur pipette, transfer the solution into a clean NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.[12]

  • Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected vibrational bands for this compound would include:

  • O-H Stretch: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group.

  • C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

  • C-Cl and C-F Stretches: Bands in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through fragmentation patterns. For this compound (MW = 147.54), high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₅H₃ClFNO. The presence of chlorine will be evident from the characteristic M+2 isotopic pattern, where the peak at [M+2]⁺ is approximately one-third the intensity of the molecular ion peak [M]⁺.

Conclusion and Future Directions

This compound is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical development. This guide establishes a comprehensive framework for its physicochemical characterization, providing both the theoretical basis and practical, step-by-step protocols for determining its melting point, pKa, solubility, and spectroscopic identity. While predicted values offer initial guidance, the experimental determination of these properties using the validated methods described herein is imperative for any research and development program. The data generated through these protocols will enable scientists to build robust structure-activity relationships, design effective formulations, and ultimately unlock the full potential of this versatile chemical scaffold.

References

An In-Depth Technical Guide to 2-Chloro-3-fluoro-5-hydroxypyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3-fluoro-5-hydroxypyridine (CAS Number: 870062-76-3), a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical identity, plausible synthetic pathways, reactivity, and its pivotal role in the development of novel bioactive molecules.

Core Chemical Identity

This compound, also known by its IUPAC name 6-chloro-5-fluoropyridin-3-ol, is a trifunctionalized pyridine derivative. Its structure is characterized by the presence of a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position of the pyridine ring. This unique arrangement of electron-withdrawing halogens and an electron-donating hydroxyl group imparts a distinct reactivity profile, making it a valuable intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 870062-76-3[1][2]
Molecular Formula C₅H₃ClFNO[2]
Molecular Weight 147.54 g/mol [2]
IUPAC Name 6-chloro-5-fluoropyridin-3-ol
SMILES ClC1=NC=C(C=C1F)O[3]
InChI Key VEHUGRIKMHCJLQ-UHFFFAOYSA-N
Physical Form Solid (powder or liquid)[4]
Storage 2-8°C, under inert atmosphere

Strategic Synthesis: A Plausible Pathway

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Synthetic Pathway A 2,3-Difluoro-5-nitropyridine B 2-Chloro-3-fluoro-5-nitropyridine A->B Selective Chlorination (e.g., POCl₃/PCl₅) C 2-Chloro-3-fluoro-5-aminopyridine B->C Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) D This compound (CAS: 870062-76-3) C->D Diazotization followed by Hydrolysis (e.g., NaNO₂/H₂SO₄, then H₂O/heat)

Caption: A proposed multi-step synthesis of this compound.

Step-by-Step Methodological Considerations:

Step 1: Selective Chlorination of 2,3-Difluoro-5-nitropyridine

The initial step would involve the selective replacement of the fluorine atom at the 2-position with a chlorine atom. This can often be achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅)[5]. The rationale behind this selectivity lies in the higher reactivity of the fluorine atom at the 2-position of the pyridine ring towards nucleophilic substitution, which is activated by the electron-withdrawing nitro group.

Step 2: Reduction of the Nitro Group

The resulting 2-chloro-3-fluoro-5-nitropyridine would then undergo reduction of the nitro group to an amino group. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents. A common and effective method is the use of a metal in acidic medium, such as iron powder in the presence of hydrochloric acid[6]. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst would also be a viable option.

Step 3: Diazotization and Hydrolysis

The final step involves the conversion of the amino group to a hydroxyl group. This is typically achieved through a diazotization reaction, where the 2-chloro-3-fluoro-5-aminopyridine is treated with a source of nitrous acid, such as sodium nitrite (NaNO₂) in a strong acid like sulfuric acid (H₂SO₄), at low temperatures to form an unstable diazonium salt. Subsequent heating of the reaction mixture in the presence of water leads to the hydrolysis of the diazonium salt, yielding the desired this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three distinct functional groups:

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide. This phenoxide is a potent nucleophile and can readily participate in O-alkylation and O-acylation reactions. This functionality is crucial for introducing diverse side chains and building molecular complexity.

  • Chloro and Fluoro Groups: The chlorine and fluorine atoms on the pyridine ring render the adjacent carbon atoms electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the 2-position is generally more labile than the fluorine at the 3-position, allowing for selective displacement by various nucleophiles.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electronic nature of the substituents will influence the pKa of the pyridine nitrogen.

Diagram 2: Reactivity Profile of this compound

G cluster_reactions Key Reactions main This compound O_alkylation O-Alkylation/ O-Acylation main->O_alkylation At Hydroxyl Group (Nucleophilic) SnAr Nucleophilic Aromatic Substitution (SNAr) main->SnAr At Chloro/Fluoro positions (Electrophilic) N_alkylation N-Alkylation/ Protonation main->N_alkylation At Pyridine Nitrogen (Basic)

Caption: Key reaction sites on the this compound molecule.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of a variety of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries[7].

Pharmaceutical Applications

The trifunctionalized pyridine core of this compound serves as a versatile scaffold for the development of novel therapeutic agents. Its utility has been noted in the synthesis of compounds with potential antiviral and antibacterial activities[7]. The ability to selectively modify the different positions on the pyridine ring allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets. A patent for OGA inhibitors mentions the use of 6-chloro-5-fluoropyridin-3-ol (CAS 870062-76-3) as a starting material for the synthesis of intermediate compounds, highlighting its relevance in drug discovery programs[8].

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate in the formulation of herbicides and pesticides[7][9]. The incorporation of halogenated pyridine moieties is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. For instance, substituted pyridines are key components in a class of herbicides that act by inhibiting specific enzymes in weeds[10]. The unique substitution pattern of this compound offers a platform for the synthesis of new and effective crop protection agents.

Safety and Handling

As with any chemical intermediate, proper handling and safety precautions are paramount when working with this compound.

Table 2: Hazard and Precautionary Statements

CategoryStatement(s)Source(s)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This compound is a strategically important chemical intermediate with a unique substitution pattern that provides a versatile platform for the synthesis of complex, biologically active molecules. Its applications in both the pharmaceutical and agrochemical industries underscore its significance in modern chemical research and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists aiming to leverage this valuable building block in their synthetic endeavors.

References

Spectral Analysis of 2-Chloro-3-fluoro-5-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectral data for the novel heterocyclic compound, 2-Chloro-3-fluoro-5-hydroxypyridine. As a key building block in the development of new pharmaceutical and agrochemical agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.[1] This document presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices, interpretation of the spectral features, and detailed experimental protocols are discussed to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS 870062-76-3) is a substituted pyridine derivative with significant potential in medicinal chemistry and material science.[2][3][4][5] The presence of chloro, fluoro, and hydroxyl functional groups on the pyridine ring imparts unique electronic and steric properties, making it an attractive scaffold for the synthesis of complex molecules with diverse biological activities. Accurate characterization of this molecule is the foundation for its effective utilization in research and development. This guide serves as a centralized resource for the spectral data of this compound, offering in-depth analysis and practical insights for its identification and application.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-47.0 - 7.3Doublet of doublets (dd)~2-3 Hz (⁴JHF), ~2-3 Hz (⁴JHH)
H-67.8 - 8.1Doublet (d)~2-3 Hz (⁴JHH)
OH9.0 - 11.0Broad singlet (br s)-

Disclaimer: The spectral data presented in this guide is based on predictions and analysis of structurally similar compounds due to the absence of publicly available experimental data for this compound.

Interpretation:

  • H-4: This proton is expected to appear as a doublet of doublets due to coupling with the fluorine atom at position 3 (⁴JHF) and the proton at position 6 (⁴JHH).

  • H-6: This proton will likely be a doublet, coupling with the proton at position 4 (⁴JHH). Its downfield shift is attributed to the anisotropic effect of the adjacent nitrogen atom.

  • OH: The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the five carbon atoms in the pyridine ring. The chemical shifts will be significantly influenced by the attached heteroatoms.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150 (d, ¹JCF)
C-3150 - 155 (d, ²JCF)
C-4115 - 120
C-5155 - 160
C-6130 - 135

Disclaimer: The spectral data presented in this guide is based on predictions and analysis of structurally similar compounds due to the absence of publicly available experimental data for this compound.

Interpretation:

  • The carbons directly bonded to the electronegative chlorine (C-2) and fluorine (C-3) atoms are expected to be significantly deshielded and appear at lower field.

  • The fluorine atom will cause splitting of the signals for C-2 and C-3 due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, and C-X (X = Cl, F) bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=C and C=N stretch (aromatic ring)1400 - 1600Medium to Strong
C-O stretch (hydroxyl)1200 - 1300Strong
C-F stretch1000 - 1100Strong
C-Cl stretch700 - 800Medium

Disclaimer: The spectral data presented in this guide is based on predictions and analysis of structurally similar compounds due to the absence of publicly available experimental data for this compound.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum of the sample.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion Peak:

For this compound (C₅H₃ClFNO), the expected monoisotopic mass is approximately 147.00 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments containing chlorine. The ratio of the M⁺ to M+2 peak should be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pattern:

Caption: A plausible fragmentation pathway for this compound.

Interpretation:

The initial fragmentation is likely to involve the loss of a neutral molecule such as carbon monoxide (CO) from the pyridine ring, followed by the loss of hydrogen cyanide (HCN).

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the key spectral data for this compound. The presented analysis of the expected NMR, IR, and MS spectra, along with standardized experimental protocols, offers a valuable resource for researchers working with this compound. It is important to reiterate that the spectral data herein is based on theoretical predictions and comparisons with analogous structures. Experimental verification of this data is highly recommended for any application where precise structural confirmation is critical.

References

A Technical Guide to the Solubility of 2-Chloro-3-fluoro-5-hydroxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Solubility Landscape of a Key Pharmaceutical Intermediate

As a Senior Application Scientist, I often encounter critical data gaps for promising, yet not fully characterized, pharmaceutical intermediates. 2-Chloro-3-fluoro-5-hydroxypyridine stands as a prime example—a versatile building block in the synthesis of novel therapeutic agents, particularly in the realms of antiviral and antibacterial drug development.[1] Its unique substitution pattern, featuring a halogenated pyridine core with a hydroxyl group, imparts desirable reactivity for creating complex molecules.[1] However, a significant challenge for formulation scientists and process chemists is the conspicuous absence of published quantitative solubility data in common organic solvents.

This guide is engineered to bridge that gap. Instead of presenting a simple data sheet, which does not exist in the public domain, we will equip you with the foundational knowledge and practical methodologies to determine the solubility of this compound in your own laboratory setting. We will delve into the physicochemical properties of this compound and its structural analogs to build a predictive framework. More importantly, this document provides robust, step-by-step protocols for solubility determination and subsequent concentration analysis, empowering you to generate the precise data needed for your research and development endeavors.

Part 1: Physicochemical Profile of this compound and Its Analogs

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in solubility, where the polarity, hydrogen bonding capability, and overall molecular structure of the solute and solvent dictate the extent of dissolution.

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)
This compound C₅H₃ClFNO147.54[1]Not available3.55 ± 0.10[2]0.9263[3]
2-Chloro-3-hydroxypyridineC₅H₄ClNO129.54170-172Not available1.4[4]
2-Chloro-5-hydroxypyridineC₅H₄ClNO129.54[4]Not availableNot available1.4[4]
2-Fluoro-3-hydroxypyridineC₅H₄FNO113.09Not availableNot available0.9263[3]
2-Chloro-5-fluoropyridineC₅H₃ClFN131.53[5]Not availableNot available1.9[5]

Expert Insights:

The presence of a hydroxyl group on the pyridine ring suggests the potential for hydrogen bonding with protic solvents like alcohols. The chloro and fluoro substituents increase the molecule's polarity and can influence crystal lattice energy, which in turn affects solubility. The predicted LogP value of approximately 0.93 indicates that this compound has a relatively balanced hydrophilic-lipophilic character, suggesting it may exhibit at least partial solubility in a range of organic solvents.

Part 2: Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This technique involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 2-chloro-3-fluoro- 5-hydroxypyridine B Add known volume of organic solvent A->B Dispense into sealed vial C Agitate at constant temperature (e.g., 25°C) for 24-72 hours B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm syringe filter D->E Careful aspiration F Dilute aliquot of filtrate E->F G Analyze by HPLC-UV F->G H Calculate solubility (e.g., mg/mL) G->H

Caption: Workflow for determining the solubility of this compound.

Detailed Protocol for Shake-Flask Solubility Determination

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes for dilutions

  • HPLC-UV system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Record the exact weight of the compound added.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours.[7][8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for sedimentation.

    • To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Sample Analysis:

    • Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

Part 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for accurately quantifying the concentration of the dissolved compound. For pyridine derivatives, a reversed-phase HPLC method with UV detection is commonly employed.[9][10][11]

Diagram 2: Logical Flow for HPLC Method Development

G A Select Column (e.g., C18) B Optimize Mobile Phase (Acetonitrile/Water or Methanol/Water with acid modifier) A->B D Develop Gradient or Isocratic Elution B->D C Determine λmax (UV Detection Wavelength) C->D E Method Validation (Linearity, Accuracy, Precision) D->E

Caption: Key steps in developing an HPLC method for quantification.

General HPLC-UV Method Protocol

This protocol provides a starting point for method development, which should be optimized and validated for your specific instrumentation and requirements.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[12][13]

  • Mobile Phase:

    • A: 0.1% Formic acid or 0.05% Sulfuric acid in Water

    • B: Acetonitrile or Methanol

  • Elution: A gradient elution is often effective for separating the analyte from any potential impurities or solvent front effects. A starting point could be a linear gradient from 10% B to 90% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV absorbance maximum (λmax) for this compound should be determined by scanning a dilute solution. Based on the pyridine chromophore, a wavelength in the range of 250-280 nm is a reasonable starting point.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.

    • Perform serial dilutions to create a series of calibration standards (e.g., 5-6 standards) that bracket the expected concentration of your solubility samples.

  • Calibration Curve:

    • Inject the calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration for each standard.

    • The curve should have a correlation coefficient (r²) of ≥ 0.999.

  • Sample Analysis:

    • Inject the diluted filtrate from the shake-flask experiment.

    • Using the peak area from the sample chromatogram and the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

  • Final Solubility Calculation:

    • Account for the dilution factor to determine the concentration in the original, undiluted supernatant. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Conclusion: Empowering Research Through Methodical Investigation

While direct, published solubility data for this compound remains elusive, a systematic and scientifically sound approach can readily yield this critical information. By understanding the physicochemical context provided by its structural analogs and meticulously applying the detailed shake-flask and HPLC protocols outlined in this guide, researchers can confidently and accurately determine the solubility of this important pharmaceutical intermediate in a range of organic solvents. This foundational data is indispensable for informed decision-making in process development, formulation design, and ultimately, the successful advancement of new therapeutic entities.

References

A Technical Guide to the Synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine: Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1] Substituted pyridines, particularly those bearing multiple halogen and hydroxyl groups, serve as exceptionally versatile intermediates for drug discovery and development professionals. 2-Chloro-3-fluoro-5-hydroxypyridine is a prime example of such a building block, offering three distinct points for chemical modification. The electron-withdrawing properties of the chloro and fluoro substituents, combined with the nucleophilic and hydrogen-bonding capabilities of the hydroxyl group, make it an invaluable precursor for constructing complex molecular architectures.[2]

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. We will delve into the strategic selection of starting materials, explain the causality behind key experimental choices, and provide detailed protocols grounded in established chemical principles. The narrative is designed to equip researchers and scientists with both the theoretical understanding and practical knowledge required to successfully synthesize this important intermediate.

Core Synthetic Strategy: A Retrosynthetic Analysis

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthetic analysis for this compound reveals a strategic approach where the most sensitive functional group, the hydroxyl, is installed in the final step. This protects it from the potentially harsh conditions required for earlier transformations.

The hydroxyl group can be reliably formed from an amino group via a diazotization-hydrolysis sequence. The amino group, in turn, is readily accessible through the reduction of a nitro group. This points to 2-chloro-3-fluoro-5-nitropyridine as a key intermediate. The nitro group can be installed on the 2-chloro-3-fluoropyridine core via electrophilic aromatic substitution. Finally, the 2-chloro-3-fluoropyridine core itself can be synthesized from the commercially available 2-chloro-3-aminopyridine through a diazotization and fluorination reaction, such as the Balz-Schiemann reaction or a related variant.[3] This multi-step strategy ensures high selectivity and leverages well-understood, high-yielding reactions.

G Target This compound Intermediate1 2-Chloro-3-fluoro-5-aminopyridine Target->Intermediate1 Diazotization / Hydrolysis Intermediate2 2-Chloro-3-fluoro-5-nitropyridine Intermediate1->Intermediate2 Nitro Reduction Intermediate3 2-Chloro-3-fluoropyridine Intermediate2->Intermediate3 Electrophilic Nitration StartingMaterial 2-Chloro-3-aminopyridine Intermediate3->StartingMaterial Diazotization / Fluorination

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Pathway and Methodologies

The forward synthesis follows the logic established in our retrosynthetic analysis. The pathway is modular, with each step designed to produce a stable, isolable intermediate, ensuring a robust and scalable process.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C-5 Functionalization cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Final Hydroxylation SM 2-Chloro-3-aminopyridine Int1 2-Chloro-3-fluoropyridine SM->Int1 t-BuONO, CuF2 (or HBF4, NaNO2) Int2 2-Chloro-3-fluoro-5-nitropyridine Int1->Int2 HNO3 / H2SO4 Int3 2-Chloro-3-fluoro-5-aminopyridine Int2->Int3 Fe / NH4Cl (or SnCl2, HCl) Product This compound Int3->Product 1. NaNO2, H2SO4 2. H2O, Heat

Caption: Forward synthesis workflow diagram.

Part A: Synthesis of the 2-Chloro-3-fluoropyridine Core

Starting Material: 2-Chloro-3-aminopyridine

The choice of 2-chloro-3-aminopyridine as the starting material is strategic. It is readily available from commercial suppliers and possesses an amino group that serves as an excellent synthetic handle for the introduction of fluorine via a diazotization reaction.

Reaction: Diazotization and Fluorination

The conversion of an aromatic amine to a fluoride is a classic transformation. While the traditional Balz-Schiemann reaction using fluoroboric acid is effective, modern variations offer milder conditions and improved safety profiles. A patented method utilizes tert-butyl nitrite and copper fluoride in a one-pot process, avoiding the use of anhydrous hydrogen fluoride.[3]

  • Causality of Experimental Choices: The use of tert-butyl nitrite allows for the in-situ formation of the diazonium salt under non-aqueous conditions, which can improve stability. Copper fluoride serves as the fluoride source, offering a practical alternative to fluoroboric acid with potentially higher yields and simpler operation.[3] Strict temperature control (0–5 °C) during diazotization is critical to prevent premature decomposition of the unstable diazonium intermediate and minimize side reactions.

Experimental Protocol: Synthesis of 2-chloro-3-fluoropyridine

  • To a stirred suspension of copper (II) fluoride (1.2 eq.) in an appropriate organic solvent (e.g., acetonitrile), add tert-butyl nitrite (1.1 eq.) under an inert atmosphere (N2 or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-3-aminopyridine (1.0 eq.) in the same organic solvent, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-chloro-3-fluoropyridine.

Part B: Electrophilic Nitration at the C-5 Position

With the core synthesized, the next step is to install a nitro group, which will serve as the precursor to the final hydroxyl group.

Reaction: Nitration of 2-chloro-3-fluoropyridine

The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, the reaction can be achieved using strong nitrating agents. The regioselectivity is dictated by the existing substituents. The chloro and fluoro groups are deactivating but ortho-, para-directing. The ring nitrogen is strongly deactivating. The C-5 position is para to the chlorine atom and meta to the fluorine and nitrogen, making it the least deactivated and most sterically accessible position for electrophilic attack.

  • Causality of Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid ("mixed acid") is required to generate the highly electrophilic nitronium ion (NO₂⁺) in sufficient concentration to overcome the deactivated nature of the pyridine ring. The reaction is highly exothermic, and maintaining a low temperature (0–10 °C) during the addition is crucial to prevent runaway reactions and the formation of undesired byproducts.

Experimental Protocol: Synthesis of 2-chloro-3-fluoro-5-nitropyridine

  • To a flask containing fuming sulfuric acid (e.g., 20% SO₃), cooled to 0 °C, slowly add 2-chloro-3-fluoropyridine (1.0 eq.) while maintaining the internal temperature below 10 °C.

  • Once the addition is complete, slowly add concentrated nitric acid (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice. This will precipitate the product while also safely quenching the strong acid.

  • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-chloro-3-fluoro-5-nitropyridine.

Part C: Conversion to the Final Product

The final stage of the synthesis involves a two-step conversion of the nitro group to a hydroxyl group.

Reaction 1: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation. Several methods are effective, with the choice often depending on scale and available equipment. Reduction with metals in acidic media (like SnCl₂/HCl) is common, but a milder and often cleaner alternative is the use of iron powder with a catalytic amount of ammonium chloride in an alcohol/water mixture.[4]

  • Causality of Experimental Choices: The Fe/NH₄Cl system is advantageous as it operates under near-neutral pH conditions, minimizing potential side reactions and simplifying the workup, which typically involves filtering off the iron oxides. This method displays excellent chemoselectivity, leaving the chloro and fluoro substituents untouched.

Experimental Protocol: Synthesis of 2-chloro-3-fluoro-5-aminopyridine

  • Create a suspension of iron powder (4.0-5.0 eq.) and ammonium chloride (0.2 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux (approx. 80-85 °C).

  • Add a solution of 2-chloro-3-fluoro-5-nitropyridine (1.0 eq.) in ethanol portion-wise or via an addition funnel. The reaction is exothermic.

  • After the addition, maintain the reflux for 1-2 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Filter the hot reaction mixture through a pad of Celite® to remove iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • The resulting residue can be partitioned between water and ethyl acetate, and the aqueous layer extracted. The combined organic layers are then dried and concentrated to yield 2-chloro-3-fluoro-5-aminopyridine.

Reaction 2: Diazotization and Hydrolysis

The final step converts the newly formed amino group into the target hydroxyl group.

  • Causality of Experimental Choices: The amine is first converted to a diazonium salt using sodium nitrite in a strong acid like sulfuric acid at low temperatures (0–5 °C).[4] This diazonium salt is highly unstable and is not isolated. Upon gentle warming in the aqueous acidic medium, it decomposes, releasing nitrogen gas and generating a pyridyl cation, which is immediately trapped by water to form the desired 5-hydroxypyridine product.

Experimental Protocol: Synthesis of this compound

  • Dissolve 2-chloro-3-fluoro-5-aminopyridine (1.0 eq.) in an aqueous solution of sulfuric acid (e.g., 30-40% v/v) and cool the mixture to 0 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq.) in water dropwise, keeping the temperature between 0 and 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes after the addition is complete.

  • Slowly warm the reaction mixture to 40-50 °C and hold for 1-2 hours. Vigorous evolution of N₂ gas will be observed.

  • Monitor the reaction by TLC/LC-MS for the disappearance of the diazonium intermediate and formation of the product.

  • Cool the reaction mixture to room temperature and carefully adjust the pH to ~7 using a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to afford the final product, this compound.

Summary of Starting Materials and Reagents

StepStarting MaterialKey ReagentsPurpose
A 2-Chloro-3-aminopyridinet-BuONO, CuF₂ (or NaNO₂, HBF₄)Diazotization & Fluorination
B 2-Chloro-3-fluoropyridineConc. HNO₃, Fuming H₂SO₄Electrophilic Nitration
C1 2-Chloro-3-fluoro-5-nitropyridineFe powder, NH₄ClNitro Group Reduction
C2 2-Chloro-3-fluoro-5-aminopyridineNaNO₂, aq. H₂SO₄Diazotization & Hydrolysis

Alternative Synthetic Considerations

While the outlined pathway is robust, other strategies could be envisioned, though they may present greater challenges.

  • Halogen Exchange (Halex) Reactions: One could theoretically start with a polychlorinated pyridine, such as 2,3,5-trichloropyridine, and attempt a selective fluorination at the 3-position using a fluoride source like KF or CsF.[5] However, achieving high selectivity between the different chlorine atoms can be difficult and often requires extensive optimization of reaction conditions (temperature, solvent, catalyst).[5]

  • Starting with a Hydroxypyridine: Beginning with a pre-existing hydroxypyridine, such as 2-chloro-5-hydroxypyridine, and attempting to introduce fluorine at the 3-position is challenging.[2] The hydroxyl group is activating and would direct electrophilic fluorinating agents to the C-4 and C-6 positions, making the desired C-3 functionalization highly problematic.

Conclusion

The synthesis of this compound is most effectively achieved through a well-designed, multi-step sequence starting from commercially available 2-chloro-3-aminopyridine. This pathway relies on a series of robust and predictable transformations, including diazotization-fluorination, electrophilic nitration, nitro-group reduction, and a final diazotization-hydrolysis. By understanding the rationale behind the choice of reagents and reaction conditions for each step, researchers can reliably access this valuable building block for application in pharmaceutical and materials science research.

References

A Theoretical Investigation of 2-Chloro-3-fluoro-5-hydroxypyridine: A Computational Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive theoretical framework for the investigation of 2-Chloro-3-fluoro-5-hydroxypyridine, a molecule of significant interest due to its unique combination of electron-withdrawing and donating groups. In the absence of extensive experimental data for this specific compound, this document serves as a predictive and instructional resource for researchers. We will delineate a robust computational workflow using Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This guide is designed to empower researchers, scientists, and drug development professionals to perform and interpret high-level theoretical studies, accelerating the discovery and design of next-generation pyridine derivatives.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of biologically active compounds with applications spanning from anticancer to antiviral and anti-inflammatory therapies.[1] The strategic placement of substituents on the pyridine core allows for the fine-tuning of its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, this compound, presents a particularly intriguing case. The interplay of the electron-withdrawing chloro and fluoro groups with the electron-donating hydroxyl group is anticipated to create a unique electronic landscape, influencing its reactivity and potential for intermolecular interactions.[2][3] Theoretical studies provide a powerful, cost-effective, and time-efficient means to explore these properties before embarking on extensive synthetic and experimental work.

Computational Methodology: A Self-Validating System

The choice of computational methodology is paramount for obtaining accurate and reliable theoretical predictions. For halogenated organic compounds, Density Functional Theory (DFT) has emerged as the gold standard, offering a balance of computational cost and accuracy.[4][5]

Foundational Theory: Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces computational expense while maintaining a high level of accuracy. Hybrid DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, are particularly well-suited for describing the electronic properties of halogenated systems.[6]

Recommended Protocol for this compound

The following protocol outlines a robust and validated workflow for the theoretical investigation of this compound.

Step-by-Step Computational Workflow:

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set. This combination is widely used and provides a good balance of accuracy and computational efficiency for organic molecules.

    • Validation: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Vibrational Frequency Analysis:

    • Objective: To predict the infrared (IR) and Raman spectra of the molecule.

    • Method: Based on the optimized geometry from Step 1, calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)).

    • Application: The predicted spectra can be used to aid in the experimental characterization of the synthesized compound.

  • NMR Spectra Prediction:

    • Objective: To predict the ¹H and ¹³C NMR chemical shifts.

    • Method: Employ the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

    • Reference: Chemical shifts should be calculated relative to a standard reference compound, such as tetramethylsilane (TMS), optimized at the same level of theory.

  • Electronic Properties Analysis:

    • Objective: To understand the reactivity and electronic nature of the molecule.

    • Methods:

      • Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[4]

      • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface to visualize the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.[7][8][9]

      • Natural Bond Orbital (NBO) Analysis: Investigate donor-acceptor interactions, hybridization, and charge distribution within the molecule. NBO analysis provides a detailed picture of the bonding and electronic delocalization.[10][11][12]

G Computational Workflow for this compound cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Predicted Properties mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc electronic_calc Electronic Property Calculation geom_opt->electronic_calc optimized_geom Optimized Geometry geom_opt->optimized_geom Lowest Energy Conformation ir_raman IR & Raman Spectra freq_calc->ir_raman Vibrational Modes nmr_spectra ¹H & ¹³C NMR Spectra nmr_calc->nmr_spectra Chemical Shifts fmo HOMO-LUMO Analysis electronic_calc->fmo Reactivity mep MEP Surface electronic_calc->mep Interaction Sites nbo NBO Analysis electronic_calc->nbo Bonding & Charge

Caption: A flowchart of the recommended computational workflow.

Predicted Molecular Properties and Insights

Based on established principles of physical organic chemistry and computational studies of related molecules, we can anticipate the following properties for this compound.

Optimized Geometry

The pyridine ring is expected to be planar. The C-Cl, C-F, and O-H bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the halogens may slightly shorten the adjacent C-C bonds within the ring.

ParameterPredicted Value (Å/°)Justification
C-Cl Bond Length~1.74 ÅTypical for chloro-substituted pyridines.
C-F Bond Length~1.35 ÅShorter and stronger than C-Cl due to fluorine's high electronegativity.
C-O Bond Length~1.36 ÅCharacteristic of a hydroxyl group attached to an aromatic ring.
Ring PlanarityPlanarMaintained due to the aromatic nature of the pyridine ring.
Spectroscopic Signatures
  • IR/Raman: A prominent O-H stretching vibration is expected in the range of 3200-3600 cm⁻¹. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.

  • NMR: The ¹H NMR spectrum will show distinct signals for the two aromatic protons. The proton adjacent to the nitrogen will be the most downfield. The ¹³C NMR spectrum will display five signals for the pyridine ring carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will likely show a large C-F coupling constant.[13][14][15][16][17]

Electronic Structure and Reactivity
  • HOMO-LUMO Analysis: The presence of both electron-withdrawing (Cl, F) and electron-donating (OH) groups will likely result in a moderate HOMO-LUMO gap. The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the hydroxyl group, while the LUMO will likely have significant contributions from the pyridine ring, particularly the carbon atoms bearing the halogen substituents.[4]

  • Molecular Electrostatic Potential (MEP): The MEP surface will reveal the molecule's reactive sites. A region of negative potential (red) is anticipated around the nitrogen atom and the oxygen of the hydroxyl group, indicating their nucleophilic character and propensity for hydrogen bonding. Regions of positive potential (blue) may be present on the hydrogen of the hydroxyl group and potentially a "sigma-hole" on the chlorine atom, suggesting sites for nucleophilic attack.[7][8][9][18][19]

  • NBO Analysis: NBO analysis will quantify the charge distribution, confirming the electron-withdrawing nature of the halogens and the electron-donating effect of the hydroxyl group. It will also reveal hyperconjugative interactions between the lone pairs of the oxygen and halogens with the antibonding orbitals of the pyridine ring, which contribute to the overall stability of the molecule.[10][11][12][20]

G Predicted Electronic Properties of this compound cluster_properties Electronic Properties cluster_implications Chemical Implications HOMO HOMO (High Energy) nucleophile Acts as Nucleophile/ Electron Donor HOMO->nucleophile Donates electrons LUMO LUMO (Low Energy) electrophile Acts as Electrophile/ Electron Acceptor LUMO->electrophile Accepts electrons MEP_neg Negative MEP (e⁻ rich) h_bond_acceptor H-bond Acceptor MEP_neg->h_bond_acceptor e.g., N, O atoms MEP_pos Positive MEP (e⁻ poor) h_bond_donor H-bond Donor MEP_pos->h_bond_donor e.g., OH proton

References

reactivity of the hydroxyl group on 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group on 2-Chloro-3-fluoro-5-hydroxypyridine

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility is largely dictated by the reactivity of its three distinct functional groups: the chloro, fluoro, and hydroxyl substituents. This guide focuses specifically on the chemical behavior of the hydroxyl group, a site ripe for strategic modification. Understanding the electronic factors that govern its reactivity is paramount for researchers aiming to incorporate this scaffold into novel molecular designs, particularly for the development of anti-inflammatory, antimicrobial, and antiviral agents.[1] This document provides a detailed exploration of the hydroxyl group's reactivity, grounded in mechanistic principles and supported by actionable experimental protocols.

The Electronic Landscape: How Substituents Modulate Reactivity

The reactivity of the hydroxyl group at the C-5 position is not considered in isolation. It is profoundly influenced by the electronic interplay of the nitrogen heteroatom and the halogen substituents on the pyridine ring.

  • Inductive Effects (-I): Both the chlorine at C-2 and the fluorine at C-3 are strongly electronegative atoms. They exert a powerful electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.[2] This effect propagates through the sigma bonds, reducing the overall electron density of the ring and, consequently, the oxygen atom of the hydroxyl group.

  • Resonance Effects (+M): While halogens are inductively withdrawing, they possess lone pairs of electrons that can be donated into the aromatic π-system through resonance. However, for chlorine and especially fluorine, this mesomeric-donating effect is significantly weaker than their inductive-withdrawing effect.

  • The Pyridine Nitrogen: The nitrogen atom in the ring is inherently electron-withdrawing, further decreasing the ring's electron density.

The cumulative result of these electronic factors is a significant polarization of the O-H bond. The electron-withdrawing nature of the substituted ring makes the hydroxyl proton more acidic and the corresponding conjugate base (the pyridin-5-olate anion) more stable and, therefore, easier to form.

Acidity and pKa

The acidity of the hydroxyl group is a critical quantitative parameter that dictates the conditions required for its deprotonation. The electron-withdrawing substituents increase the acidity (lower the pKa) compared to a simple hydroxypyridine.

CompoundPredicted pKaData Source
This compound7.92 ± 0.10ChemicalBook[3]
2-Chloro-5-fluoro-3-hydroxypyridine3.55 ± 0.10ChemicalBook[4]
3-Hydroxypyridine~8.7(General Literature)

This predicted pKa of ~7.92 indicates that while it is more acidic than unsubstituted hydroxypyridines, a moderately strong base is still required for complete deprotonation. This makes bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) suitable choices, depending on the desired reaction conditions and the electrophile's sensitivity.

Caption: Electronic effects influencing the hydroxyl group's acidity.

Core Reactivity: The Pyridin-5-olate as a Nucleophile

Upon deprotonation, the resulting pyridin-5-olate anion is an excellent nucleophile. The negative charge is localized on the highly electronegative oxygen atom, making it poised to attack a wide range of electrophiles. The primary reactions involving this nucleophile are O-alkylation and O-acylation.

O-Alkylation via Williamson Ether Synthesis

This reaction is a robust and widely used method for forming ether linkages.[5][6] It involves the reaction of the deprotonated hydroxyl group with an alkyl halide (or other alkylating agent with a good leaving group, like a tosylate or mesylate) via an Sₙ2 mechanism.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a common and effective choice. It is a mild base, strong enough to deprotonate the hydroxyl group (pKa ~7.92) but not so strong as to cause side reactions with many common alkyl halides. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary to ensure complete formation of the nucleophile.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the ionic pyridin-5-olate intermediate but do not solvate the anion as strongly as protic solvents, thus preserving its nucleophilicity for a faster Sₙ2 reaction.[7]

  • Temperature: Moderate heating (e.g., 60-100 °C) is often required to drive the reaction to completion, especially with less reactive halides like alkyl chlorides.[8]

start 2-Chloro-3-fluoro- 5-hydroxypyridine reaction Reaction Vessel Heat (e.g., 80 °C) start->reaction Add reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X) Solvent (e.g., DMF) reagents->reaction Add workup Aqueous Workup (Quench, Extract) reaction->workup After completion (TLC) purify Purification (Column Chromatography) workup->purify Crude Product product 2-Chloro-3-fluoro- 5-(alkoxy)pyridine purify->product Purified Product

Caption: General workflow for the O-alkylation of the title compound.

This protocol is a representative example of an O-alkylation (Williamson etherification) reaction.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Benzyl Bromide (BnBr) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. This removes residual DMF and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-3-fluoro-5-(benzyloxy)pyridine.

O-Acylation for Ester Synthesis

The formation of an ester linkage at the C-5 oxygen is another key transformation. This is typically achieved by reacting the hydroxyl group with an acylating agent like an acid chloride or an acid anhydride.

Causality Behind Experimental Choices:

  • Reagents: Acid chlorides (RCOCl) are highly reactive and often used for efficient acylation.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required. Its role is to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. It is not needed to deprotonate the starting material, as the acid chloride is reactive enough to engage the neutral hydroxyl group.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (AcCl) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the cold, stirring solution. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent steps or can be further purified by chromatography or recrystallization if needed.

Conclusion

The hydroxyl group of this compound is a versatile handle for molecular elaboration. Its reactivity is governed by the potent electron-withdrawing effects of the ring nitrogen and halogen substituents, which enhance its acidity and facilitate its conversion into a potent oxygen-centered nucleophile. Standard organic transformations, such as Williamson ether synthesis and O-acylation, can be readily applied with predictable outcomes. By understanding the underlying electronic principles and employing validated protocols, researchers can effectively leverage this building block to construct complex and biologically active molecules.

References

Unveiling the Therapeutic Potential of 2-Chloro-3-fluoro-5-hydroxypyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the ever-evolving landscape of pharmaceutical research, the quest for novel molecular entities with therapeutic promise is paramount. The pyridine nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and capacity for diverse functionalization make it a fertile ground for the development of new therapeutic agents. This guide focuses on a particularly intriguing, yet underexplored, derivative: 2-Chloro-3-fluoro-5-hydroxypyridine . The strategic placement of chloro and fluoro groups, combined with a reactive hydroxyl moiety, suggests a rich potential for biological activity. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized biological activities of this compound and detailed methodologies for their investigation.

The Compound in Focus: Physicochemical Properties and Rationale for Investigation

This compound is a halogenated pyridine derivative. The presence of both chlorine and fluorine atoms is known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] The hydroxyl group at the 5-position is a key feature, enhancing reactivity and providing a crucial site for further chemical modification, which is a significant advantage in drug design and the development of agrochemicals.[7][8] This versatile compound is recognized as an essential building block in the synthesis of various biologically active molecules, particularly in the development of anti-inflammatory and antimicrobial agents.[7][8]

Based on the well-established bioactivities of structurally similar pyridine derivatives, we can logically infer a high potential for this compound to exhibit a range of pharmacological effects. This guide will explore the following hypothesized activities:

  • Anticancer Activity: Drawing parallels with other halogenated hydroxypyridines.

  • Antimicrobial Activity: Leveraging the known efficacy of chlorinated and fluorinated pyridines against various pathogens.

  • Anti-inflammatory Activity: Based on the established anti-inflammatory potential of the pyridine scaffold.

  • Neuroactivity: Inferred from the activity of closely related analogs on neuronal receptors.

Potential Anticancer Activity: A Multifaceted Approach

The pyridine scaffold is a recurring motif in a multitude of anticancer agents, targeting various mechanisms such as kinase inhibition, tubulin polymerization, and topoisomerase inhibition.[1] Halogenated derivatives, in particular, have shown significant antiproliferative effects.[9] The structural analog, 2-chloro-5-hydroxypyridine, has been shown to inhibit the growth of cancer cells by binding to the α subunit of protein kinase C (PKC).[10] This provides a strong rationale for investigating the anticancer potential of this compound.

Hypothesized Mechanism of Action: Kinase Inhibition and Apoptosis Induction

We hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinase C (PKC): Similar to its analog, it may bind to and inhibit PKC isoforms, disrupting downstream signaling pathways involved in cell proliferation and survival.

  • Induction of Apoptosis: Many pyridine derivatives induce programmed cell death in cancer cells.[11] This could be triggered by the activation of caspase cascades.

  • Cell Cycle Arrest: The compound may interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase, such as G2/M.[9]

Experimental Protocol: High-Throughput Cytotoxicity Screening using MTT Assay

The initial assessment of anticancer activity is typically performed using a cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[5][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)[11][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[14]

  • 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: Cytotoxicity Profile
Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
A549 (Lung)Insert DataInsert Data
MCF-7 (Breast)Insert DataInsert Data
HCT116 (Colon)Insert DataInsert Data

Visualization: Experimental Workflow for Cytotoxicity Screening

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Add Solubilization Solution MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the high-throughput cytotoxicity screening using the MTT assay.

Predicted Antimicrobial Activity: Combating Microbial Resistance

Pyridine derivatives are a well-established class of antimicrobial agents.[15] The presence of halogen atoms, particularly chlorine and fluorine, is often associated with enhanced antimicrobial efficacy.[16] 2-Chloro-3-fluoropyridine is a known intermediate in the synthesis of the antibacterial drug enoxacin, a fluoroquinolone antibiotic.[17] This strongly suggests that this compound could possess intrinsic antimicrobial properties.

Hypothesized Mechanism of Action: Disruption of Cell Wall Synthesis or DNA Gyrase Inhibition

The antimicrobial action of this compound could be attributed to:

  • Inhibition of DNA Gyrase: As a potential precursor or analog to fluoroquinolones, it might interfere with bacterial DNA gyrase, an enzyme essential for DNA replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature imparted by the halogen atoms could facilitate its interaction with and disruption of the bacterial cell membrane.

  • Enzyme Inhibition: It may inhibit other essential bacterial enzymes involved in metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique to determine the MIC of a novel compound against various microorganisms.[1][9][10][18][19]

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standard antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of this compound in the appropriate broth to obtain a range of concentrations.[18]

  • Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Controls: Include a positive control (microbe and standard antibiotic), a growth control (microbe and broth), and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Data Presentation: Antimicrobial Susceptibility Profile
MicroorganismGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Standard Antibiotic
S. aureusPositiveInsert DataInsert Data (Vancomycin)
E. coliNegativeInsert DataInsert Data (Ciprofloxacin)
P. aeruginosaNegativeInsert DataInsert Data (Ciprofloxacin)
C. albicansN/AInsert DataInsert Data (Fluconazole)

Visualization: Workflow for MIC Determination

MIC_Workflow cluster_setup Assay Setup cluster_execution Execution & Incubation cluster_readout Data Acquisition & Analysis Prep_Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Prep_Dilutions->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Growth Visually Inspect for Microbial Growth Incubate->Read_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Growth->Determine_MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Postulated Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The pyridine ring is a common feature in many anti-inflammatory drugs. Fluorinated compounds, in particular, have been developed as potent anti-inflammatory agents, often targeting key enzymes and signaling pathways in the inflammatory response.[5][20][21] Imidazopyridine derivatives have demonstrated anti-inflammatory and antioxidant properties through the inhibition of the NF-κB pathway.[22][23] This suggests that this compound could modulate inflammatory processes.

Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The potential anti-inflammatory effects of this compound may be mediated by:

  • Inhibition of Cyclooxygenase (COX) Enzymes: It may inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins.

  • Suppression of NF-κB Signaling: It could inhibit the activation of the NF-κB transcription factor, leading to a downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[24][25]

  • Inhibition of 5-Lipoxygenase (5-LOX): Some hydroxypyridone derivatives are known to inhibit 5-LOX, an enzyme involved in the synthesis of leukotrienes.[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation

A simple and effective in vitro assay to screen for anti-inflammatory activity is the inhibition of heat-induced protein denaturation, as denaturation of proteins is a well-documented cause of inflammation.[26]

Objective: To evaluate the ability of this compound to inhibit the denaturation of bovine serum albumin (BSA).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (positive control)

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of various concentrations of the test compound, 2.8 mL of PBS, and 0.2 mL of 1% BSA.

  • Control Preparation: Prepare a control mixture containing 2.8 mL of PBS, 0.2 mL of 1% BSA, and 2 mL of the vehicle.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: Cool the mixtures and measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Visualization: Hypothesized Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Proposed Inhibition Stimulus e.g., LPS, Pathogens IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Activation NF-κB Translocation to Nucleus IkB->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Activation->Gene_Expression Compound This compound Compound->IKK Inhibition Compound->IkB Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential Neuropharmacological Activity

The analog 2-chloro-5-hydroxypyridine has been reported to bind to the acetylcholine receptor and inhibit glutamate release, suggesting potential neuropharmacological applications.[10] This provides a basis for exploring similar activities for this compound.

Hypothesized Mechanism of Action: Receptor Modulation
  • Acetylcholine Receptor Binding: The compound may act as a ligand for nicotinic or muscarinic acetylcholine receptors, potentially modulating cholinergic neurotransmission.

  • NMDA Receptor Antagonism: It might block NMDA receptors, thereby reducing glutamate-mediated excitotoxicity.

Future Directions for Neuroactivity Screening

Initial screening for neuroactivity could involve:

  • Receptor Binding Assays: To determine the affinity of the compound for various neuronal receptors.

  • In Vitro Electrophysiology: To assess the effect of the compound on neuronal firing and synaptic transmission.

  • Behavioral Models: In vivo studies in animal models to evaluate potential effects on pain, cognition, or motor function.

Synthesis and Derivatization: A Platform for Optimization

The synthesis of this compound is achievable through multi-step synthetic routes, often starting from readily available pyridine precursors. The presence of the hydroxyl and chloro groups offers opportunities for further chemical modifications. This allows for the creation of a library of derivatives to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound represents a promising, yet largely unexplored, scaffold for the development of new therapeutic agents. Based on the biological activities of its structural analogs, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroactive compound. The experimental protocols detailed in this guide provide a robust framework for initiating these investigations. A systematic evaluation of this molecule and its derivatives could unlock new avenues in the treatment of a wide range of diseases. The multi-faceted biological potential of this compound makes it a high-priority candidate for comprehensive screening programs in both academic and industrial drug discovery settings.

References

Methodological & Application

The Strategic Utility of 2-Chloro-3-fluoro-5-hydroxypyridine and Its Analogs in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure, owing to its presence in numerous biologically active molecules and its capacity for diverse functionalization. The compound 2-Chloro-3-fluoro-5-hydroxypyridine represents a highly versatile, trifunctionalized building block for pharmaceutical synthesis. Its unique arrangement of a nucleophilic hydroxyl group, a reactive chloro substituent amenable to cross-coupling reactions, and an electron-withdrawing fluorine atom to modulate physicochemical properties, makes it an attractive starting point for creating complex molecular architectures.[1]

Core Concepts in the Application of Functionalized Hydroxypyridines

The synthetic power of intermediates like this compound and its bromo-analog lies in the orthogonal reactivity of their functional groups. This allows for a stepwise and controlled construction of the target molecule. The key transformations central to their use are:

  • O-Alkylation/Etherification of the Hydroxyl Group: The hydroxyl group is a key handle for introducing side chains, often crucial for binding to the target protein. Reactions like the Mitsunobu reaction or Williamson ether synthesis are commonly employed.

  • Palladium-Catalyzed Cross-Coupling: The chloro or bromo substituent serves as an anchor point for building carbon-carbon or carbon-nitrogen bonds. The Suzuki-Miyaura coupling is a preeminent method for creating biaryl or heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.[2][3][4][5]

  • Manipulation of the Amino/Fluoro Group: The amino group in our Crizotinib example acts as a directing group and a point for further functionalization, while the fluoro group in the title compound modulates the pKa and electronic properties of the pyridine ring, influencing reactivity and target engagement.

The synthesis of Crizotinib provides an exemplary case study, showcasing a logical and efficient sequence of these core reactions.

Application Showcase: Synthesis of the ALK Inhibitor Crizotinib

Crizotinib is a potent, orally bioavailable dual inhibitor of ALK and c-Met kinases, approved for the treatment of certain types of non-small cell lung cancer.[6] Its synthesis is a multi-step process that elegantly demonstrates the strategic use of a functionalized hydroxypyridine core.

Overall Synthetic Workflow

The synthesis can be dissected into three primary stages, starting from the key intermediate 2-amino-5-bromo-3-hydroxypyridine.

G cluster_0 Stage 1: Core Modification cluster_1 Stage 2: Suzuki Coupling cluster_2 Stage 3: Deprotection A 2-Amino-5-bromo-3-hydroxypyridine B Protection of Amino Group (Boc Anhydride) A->B C Mitsunobu Etherification with (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol B->C D Protected Pyridine Core (Key Intermediate) C->D E Key Intermediate (from Stage 1) F Suzuki-Miyaura Coupling with Pyrazole Boronic Ester E->F G Coupled Product F->G H Coupled Product (from Stage 2) I Removal of Boc Protecting Group (Acidic Conditions) H->I J Final API: Crizotinib I->J

Caption: High-level workflow for the synthesis of Crizotinib.

Detailed Experimental Protocols

The following protocols are adapted from established syntheses and are designed to be self-validating systems for researchers.[7][8]

PART 1: Synthesis of the Core Pyridine Intermediate

Protocol 1.1: Protection of 2-Amino-5-bromo-3-hydroxypyridine

  • Causality: The amino group is more nucleophilic than the hydroxyl group and can interfere with the subsequent Mitsunobu reaction. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in the subsequent reaction conditions and its straightforward removal under acidic conditions.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
2-Amino-5-bromo-3-hydroxypyridine1.0189.0110.0 g (53.0 mmol)
Triethylamine (Et₃N)1.35101.1910 mL (71.8 mmol)
Di-tert-butyl dicarbonate (Boc₂O)1.1218.2512.7 g (58.4 mmol)
Dichloromethane (DCM)--100 mL
Hexane (for trituration)--100 mL

Step-by-Step Methodology:

  • To a solution of 2-amino-5-bromo-3-hydroxypyridine (10.0 g, 53.0 mmol) in dichloromethane (100 mL), add triethylamine (10 mL, 71.8 mmol).

  • Add di-tert-butyl dicarbonate (12.7 g, 58.4 mmol) to the mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Add 150 mL of water and continue to stir for 30 minutes.

  • Filter the mixture through celite to remove any insoluble material.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (150 mL).

  • Combine the organic layers, wash with saturated NaCl solution (2 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Triturate the obtained residue in hexane (100 mL), filter, and dry under vacuum to afford 5-bromo-3-hydroxy-2-(tert-butyloxycarbonylamino)pyridine as a white solid.

    • Expected Yield: ~98% (15.0 g).[7]

Protocol 1.2: Mitsunobu Etherification

  • Causality: The Mitsunobu reaction allows for the stereospecific etherification of the hydroxyl group with the chiral alcohol, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This reaction proceeds with inversion of configuration at the alcohol's stereocenter, a critical consideration in asymmetric synthesis. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are the classic reagents for this transformation.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
5-Bromo-3-hydroxy-2-(Boc-amino)pyridine1.0289.121.4 g (4.78 mmol)
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol1.0209.041.0 g (4.78 mmol)
Triphenylphosphine (PPh₃)1.3262.291.6 g (6.2 mmol)
Diisopropyl azodicarboxylate (DIAD)1.3202.211.25 g (6.2 mmol)
Anhydrous Tetrahydrofuran (THF)--20 mL

Step-by-Step Methodology:

  • Under a nitrogen atmosphere, dissolve 5-bromo-3-hydroxy-2-(Boc-amino)pyridine (1.4 g, 4.78 mmol), (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 g, 4.78 mmol), and triphenylphosphine (1.6 g, 6.2 mmol) in anhydrous THF (20 mL).

  • Cool the reaction mixture to below 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.25 g, 6.2 mmol) to the mixture, ensuring the temperature remains below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 6 hours.

  • Remove the solvent under reduced pressure to obtain an oil.

  • Purify the crude product by recrystallization from ethanol to yield 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-(tert-butyloxycarbonylamino)pyridine as a white solid.

    • Expected Yield: ~93% (2.13 g).[8]

PART 2: Core Assembly via Suzuki-Miyaura Coupling

Protocol 2.1: C-C Bond Formation

  • Causality: The Suzuki-Miyaura coupling is a robust and versatile method for forming the C-C bond between the pyridine core and the pyrazole moiety. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of a specific palladium catalyst, such as Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃) is crucial for efficient coupling.[5]

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
Protected Pyridine Core (from 1.2)1.0499.160.24 g (0.5 mmol)
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester1.0391.300.19 g (0.5 mmol)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.025731.748.8 mg (0.0125 mmol)
Sodium Carbonate (Na₂CO₃)3.0105.990.16 g (1.5 mmol)
Dimethylformamide (DMF)--5 mL
Water--1 mL

Step-by-Step Methodology:

  • To a reaction vessel, add the protected pyridine core (0.24 g, 0.5 mmol) and the pyrazole boronic ester (0.19 g, 0.5 mmol).

  • Add DMF (5 mL) to dissolve the reactants.

  • Add an aqueous solution of Na₂CO₃ (0.16 g in 1 mL water).

  • Purge the mixture with nitrogen for 10 minutes.

  • Add the Pd(dppf)Cl₂ catalyst (8.8 mg, 0.0125 mmol).

  • Heat the mixture to 60 °C and stir for 6 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and filter to remove any solids.

  • Extract the filtrate with methyl tert-butyl ether (3 x 5 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography to yield the coupled product.

    • Expected Yield: ~80-90%.

PART 3: Final Deprotection to Yield Crizotinib

Protocol 3.1: Boc Group Removal

  • Causality: The final step is the removal of the Boc protecting groups from both the pyridine's amino group and the piperidine nitrogen. This is typically achieved under strong acidic conditions, such as with hydrochloric acid in an alcohol solvent, which cleaves the acid-labile Boc groups to reveal the free amines of the final API.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
Coupled Product (from 2.1)1.0-1 eq
Hydrochloric Acid (concentrated)excess--
Ethanol or Methanol---

Step-by-Step Methodology:

  • Dissolve the Boc-protected coupled product in ethanol.

  • Add a stoichiometric excess of concentrated hydrochloric acid.

  • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Crizotinib as an off-white solid.

    • Expected Yield: >95%.[7]

G start Start: 2-Amino-5-bromo-3-hydroxypyridine prot Protocol 1.1: Boc Protection start->prot Et3N, Boc2O ether Protocol 1.2: Mitsunobu Etherification prot->ether (R)-Alcohol, PPh3, DIAD suzuki Protocol 2.1: Suzuki Coupling ether->suzuki Pyrazole Boronic Ester, Pd(dppf)Cl2, Na2CO3 deprot Protocol 3.1: Acidic Deprotection suzuki->deprot HCl end End: Crizotinib API deprot->end

Caption: Experimental protocol workflow for Crizotinib synthesis.

Conclusion and Future Perspectives

The successful synthesis of Crizotinib from 2-amino-5-bromo-3-hydroxypyridine serves as a powerful testament to the strategic value of functionalized hydroxypyridine intermediates in pharmaceutical development. The protocols detailed—protection, stereospecific etherification, robust C-C bond formation, and final deprotection—are fundamental operations in modern organic synthesis.

For researchers working with This compound , this guide provides a validated roadmap. The chloro group can be effectively utilized in Suzuki or other cross-coupling reactions, often requiring slightly more active catalysts than its bromo counterpart. The hydroxyl group's reactivity is directly analogous, and the fluorine atom's electronic influence can be leveraged to fine-tune the final compound's properties. By applying these established principles and protocols, scientists can confidently employ these versatile building blocks to accelerate the discovery and development of next-generation therapeutics.

References

synthetic routes to antiviral agents using 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Leveraging 2-Chloro-3-fluoro-5-hydroxypyridine in the Synthesis of Novel Antiviral Agents

Introduction

The relentless pursuit of novel antiviral therapeutics is a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a highly effective strategy in enhancing the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and bioavailability. Within this context, this compound has emerged as a pivotal building block in the synthesis of complex antiviral molecules. Its trifunctional nature offers a versatile platform for regioselective modifications, making it a valuable starting material for the construction of intricate molecular architectures.

This comprehensive guide provides an in-depth exploration of the synthetic routes to potent antiviral agents utilizing this compound. We will delve into the detailed synthesis of the anti-influenza drug, Baloxavir marboxil, showcasing the strategic application of this key intermediate. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes.

Synthetic Pathway Overview: The Journey to Baloxavir Marboxil

Baloxavir marboxil is a first-in-class antiviral agent that functions by inhibiting the cap-dependent endonuclease of the influenza virus, a critical enzyme in viral replication. The synthesis of its complex polycyclic core relies on the strategic use of this compound as a key precursor. The overall synthetic strategy involves the construction of two key fragments, which are then coupled and further elaborated to yield the final drug molecule.

The following diagram illustrates the retrosynthetic analysis of Baloxavir marboxil, highlighting the central role of the pyridone core derived from this compound.

G Baloxavir Baloxavir Marboxil Coupling Amide Coupling Baloxavir->Coupling FragmentA Fragment A (Chiral Tricyclic Core) Coupling->FragmentA FragmentB Fragment B (Side Chain) Coupling->FragmentB PyridoneCore Substituted Pyridone FragmentA->PyridoneCore StartingMaterial This compound PyridoneCore->StartingMaterial G Start This compound Step1 Protection (Benzylation) Start->Step1 Intermediate1 5-(Benzyloxy)-2-chloro-3-fluoropyridine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Intermediate2 Substituted Pyridone Step2->Intermediate2 Step3 Multi-step sequence: Condensation & Cyclization Intermediate2->Step3 FinalCore Tricyclic Core of Baloxavir Step3->FinalCore

Application of 2-Chloro-3-fluoro-5-hydroxypyridine in the Synthesis of High-Performance Poly(aryl ether)s: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block in Material Science

2-Chloro-3-fluoro-5-hydroxypyridine is a highly functionalized heterocyclic compound, recognized primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a pyridine ring substituted with chlorine, fluorine, and a hydroxyl group, offers a compelling platform for the development of advanced materials. The presence of both electron-withdrawing halogen atoms and a reactive hydroxyl group makes it a promising candidate as a monomer for the synthesis of high-performance polymers, particularly in the realm of poly(aryl ether)s. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, electronics, and automotive industries.[2]

This document provides detailed application notes and a hypothetical, yet scientifically grounded, protocol for the utilization of this compound in the synthesis of a novel fluorinated poly(aryl ether). The principles outlined are based on established methodologies for the synthesis of related high-performance polymers.[3][4]

Core Concept: Nucleophilic Aromatic Substitution for Polymer Synthesis

The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction. In this proposed application, the hydroxyl group of this compound, after conversion to a more nucleophilic phenoxide, can displace a halogen on an activated aromatic comonomer. Conversely, the chlorine atom on the pyridine ring, activated by the electron-withdrawing fluorine and nitrogen atoms, can be displaced by a bisphenol. For this guide, we will focus on the former approach, where this compound acts as the "A" monomer in an A-B type polymerization with a suitable "B" comonomer.

The incorporation of the 2-chloro-3-fluoropyridin-5-yl moiety into the polymer backbone is anticipated to impart several desirable properties:

  • Enhanced Thermal Stability: The aromatic and heterocyclic rings contribute to a high glass transition temperature (Tg) and thermal degradation temperature.

  • Chemical Resistance: The fluorine and chlorine atoms are expected to provide resistance to a wide range of chemicals and solvents.

  • Processability: The ether linkages in the polymer backbone can offer a degree of flexibility, potentially allowing for solution or melt processing.

  • Flame Retardancy: The presence of halogen atoms can contribute to inherent flame-retardant properties.

Proposed Application: Synthesis of a Novel Poly(aryl ether pyridine)

This section outlines a detailed protocol for the laboratory-scale synthesis of a high-performance poly(aryl ether) using this compound and a common bisphenol, 4,4'-(Hexafluoroisopropylidene)diphenol (BPA-F), as comonomers.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 This compound P Poly(aryl ether pyridine) R1->P + R2 4,4'-(Hexafluoroisopropylidene)diphenol (BPA-F) R2->P Reagents K2CO3, NMP/Toluene, Heat Reagents->P Polymerization

Caption: Proposed polymerization of this compound.

Materials and Equipment
MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
4,4'-(Hexafluoroisopropylidene)diphenol (BPA-F)Polymer Grade, ≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N-Methyl-2-pyrrolidone (NMP)Anhydrous, ≥99.5%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Fisher Scientific
MethanolACS GradeVWR
Hydrochloric Acid (HCl)Concentrated (37%)VWR

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Filtration apparatus (Büchner funnel and filter flask).

  • Vacuum oven.

Experimental Protocol: Step-by-Step Methodology

PART 1: Polymerization

  • Reactor Setup: Assemble a clean, dry 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a reflux condenser, and a nitrogen inlet. Ensure the system is under a gentle flow of dry nitrogen.

  • Charging Reactants: To the flask, add this compound (e.g., 1.475 g, 10 mmol), 4,4'-(Hexafluoroisopropylidene)diphenol (BPA-F) (e.g., 3.362 g, 10 mmol), and anhydrous potassium carbonate (e.g., 1.658 g, 12 mmol, 20% molar excess).

  • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) (e.g., 50 mL) and toluene (e.g., 25 mL) to the flask. The NMP acts as the reaction solvent, while toluene serves as an azeotropic agent to remove water.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Toluene Removal: Carefully drain the collected toluene from the Dean-Stark trap.

  • Polymerization: Increase the reaction temperature to 180-190 °C to initiate the polymerization. The reaction mixture should become more viscous as the polymer forms. Maintain the reaction at this temperature for 8-12 hours under a continuous nitrogen purge.

  • Monitoring Reaction Progress (Optional): The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. For more precise monitoring, small aliquots can be withdrawn periodically (under nitrogen) and the inherent viscosity of the polymer solution can be measured.

PART 2: Polymer Isolation and Purification

  • Cooling and Dilution: After the polymerization is complete, cool the reaction mixture to room temperature. Dilute the viscous polymer solution with additional NMP (e.g., 50 mL) to reduce its viscosity.

  • Precipitation: Slowly pour the polymer solution into a beaker containing vigorously stirred methanol (e.g., 500 mL). The polymer will precipitate as a fibrous solid.

  • Washing: Filter the precipitated polymer using a Büchner funnel. Wash the polymer thoroughly with hot deionized water to remove any inorganic salts (e.g., potassium carbonate and potassium chloride).

  • Acid Wash: To ensure complete removal of any residual basic salts, suspend the polymer in a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir for 1 hour.

  • Final Washing: Filter the polymer again and wash with deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to a constant weight.

Workflow Diagram

G cluster_prep Polymer Synthesis Workflow A 1. Charge Reactants & Solvents B 2. Azeotropic Dehydration (140-150 °C) A->B C 3. Polymerization (180-190 °C) B->C D 4. Cool & Dilute C->D E 5. Precipitate in Methanol D->E F 6. Wash with Water & HCl E->F G 7. Dry under Vacuum F->G H Final Polymer G->H

Caption: Step-by-step workflow for the synthesis of the proposed poly(aryl ether pyridine).

Characterization and Expected Properties

The resulting polymer should be characterized using standard techniques to determine its structure, molecular weight, and thermal properties.

PropertyAnalytical Technique(s)Expected Outcome
Structure FTIR, ¹H NMR, ¹³C NMR, ¹⁹F NMRConfirmation of the poly(aryl ether) structure with characteristic peaks for ether linkages, aromatic protons, and the pyridine ring. ¹⁹F NMR will confirm the incorporation of the fluoro-substituted monomer.
Molecular Weight Gel Permeation Chromatography (GPC)High number-average (Mn) and weight-average (Mw) molecular weights, indicating successful polymerization. A polydispersity index (PDI = Mw/Mn) close to 2 is typical for step-growth polymerization.
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (Td), likely above 450 °C, indicating excellent thermal stability.
Glass Transition Temp. Differential Scanning Calorimetry (DSC)A high glass transition temperature (Tg), potentially in the range of 200-250 °C, reflecting the rigid polymer backbone.
Solubility Solubility Tests in Various SolventsExpected to be soluble in polar aprotic solvents like NMP, DMAc, and chloroform, which is advantageous for processing.

Conclusion and Future Outlook

While the direct application of this compound in material science is not yet extensively documented in publicly available literature, its molecular structure strongly suggests its potential as a valuable monomer for the synthesis of high-performance polymers. The proposed protocol for the synthesis of a novel poly(aryl ether pyridine) provides a solid foundation for researchers to explore this promising avenue. The resulting fluorinated and chlorinated heterocyclic polymers could find applications in advanced coatings, membranes, and composites where a combination of thermal stability, chemical resistance, and processability is required. Further research into the copolymerization of this monomer with other aromatic dihalides and bisphenols could lead to a new family of specialty polymers with tailored properties.

References

Application Notes and Protocols for the Selective N-Alkylation of 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyridines and the Challenge of Regioselectivity

N-alkylated pyridine scaffolds are of paramount importance in the landscape of medicinal chemistry and drug development. The introduction of an alkyl group on the pyridine nitrogen can profoundly influence the molecule's pharmacological profile, modulating its binding affinity to biological targets, solubility, metabolic stability, and overall pharmacokinetic properties. The specific substrate, 2-chloro-3-fluoro-5-hydroxypyridine, is a highly functionalized building block, and its N-alkylation opens avenues to novel compounds with potential therapeutic applications.

However, the N-alkylation of hydroxypyridines, such as the target compound, is not without its challenges. The presence of the hydroxyl group introduces the issue of competitive O-alkylation, leading to a mixture of N-alkylated and O-alkylated products.[1][2][3][4] The deprotonation of a hydroxypyridine with a base results in an ambident nucleophile, capable of reacting with an electrophile at either the nitrogen or the oxygen atom.[2][5] The electron-withdrawing nature of the chloro and fluoro substituents on the pyridine ring further decreases the nucleophilicity of the nitrogen atom, potentially favoring O-alkylation under certain conditions.[1]

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for achieving selective N-alkylation of this compound, navigating the inherent challenge of regioselectivity.

Strategic Approaches to Selective N-Alkylation

Several methodologies can be employed to favor N-alkylation over O-alkylation. The choice of strategy often depends on the nature of the alkylating agent, the desired scale of the reaction, and the available starting materials.

Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is the most direct approach, involving the deprotonation of the hydroxypyridine followed by reaction with an alkyl halide. The key to achieving high N-selectivity lies in the judicious choice of the base, solvent, and reaction temperature.

Causality behind Experimental Choices:

  • Base: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation without interfering with the alkylating agent. Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective.[6] The larger and more polarizable cesium cation is known to favor N-alkylation in some systems.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or acetone are commonly used as they can solvate the cation of the base, leaving the anion more reactive. The choice of solvent can also influence the N/O selectivity.

  • Temperature: The reaction temperature can impact the regioselectivity. It is often necessary to screen different temperatures to optimize for N-alkylation.

Catalyst- and Base-Free N-Alkylation

Recent studies have shown that specific N-alkylation of 2-hydroxypyridines can be achieved by reacting them with organohalides under catalyst- and base-free conditions.[5][7][8][9] This method is reported to provide excellent N-selectivity (>99%).[5][7][8] The proposed mechanism involves the in-situ formation of a hydrohalic acid (HX) which facilitates the conversion of any initially formed O-alkylated intermediate (pyridyl ether) to the more stable N-alkylated product (2-pyridone).[5][7][8]

The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route for the alkylation of hydroxypyridines. This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack.[10] However, the regioselectivity of the Mitsunobu reaction with hydroxypyridines can be variable, yielding either N- or O-alkylated products depending on the substrate and reaction conditions.[2][11][12]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be a highly effective technique for the N-alkylation of pyridines.[13][14][15] This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the deprotonated hydroxypyridine from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent. PTC often allows for the use of milder bases and can lead to improved yields and selectivity.[16]

Experimental Protocols

Protocol 1: Classical N-Alkylation using Potassium Carbonate

This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Add a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or acetone) to achieve a concentration of 0.1-0.5 M.

  • Reaction Setup:

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyl halide and should be determined empirically.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.

Data Presentation: Representative Reaction Parameters

Alkylating AgentBaseSolventTemperature (°C)Time (h)Expected N/O Selectivity
Methyl IodideK₂CO₃DMF60-804-8Moderate to Good
Ethyl BromideK₂CO₃Acetonitrile70-906-12Moderate to Good
Benzyl BromideCs₂CO₃Acetonitrile50-703-6Good to Excellent
Propargyl BromideK₂CO₃AcetoneReflux5-10Moderate

Note: The N/O selectivity is highly dependent on the specific substrate and reaction conditions and should be determined experimentally.

Protocol 2: Catalyst- and Base-Free N-Alkylation

This protocol is based on the principle of achieving high N-selectivity without the need for a base or catalyst.[5][7][8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the alkyl halide (1.5 - 3.0 eq).

    • A high-boiling point, non-polar solvent such as toluene or xylene can be used, or the reaction can be run neat if the alkyl halide is a liquid.

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature (typically 120-160 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Visualization of the Reaction Pathway and Workflow

General N-Alkylation Reaction

N_Alkylation A 2-Chloro-3-fluoro- 5-hydroxypyridine C Deprotonated Hydroxypyridine (Ambident Nucleophile) A:e->C:w Deprotonation B Base (e.g., K₂CO₃) B:s->C:n E N-Alkylated Product C->E N-Alkylation (Desired) F O-Alkylated Product (Byproduct) C->F O-Alkylation (Undesired) D Alkyl Halide (R-X) D:s->E:n D:s->F:n

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Workflow for Classical N-Alkylation

Workflow start Start reagents Combine Hydroxypyridine, Base, and Solvent start->reagents addition Add Alkyl Halide reagents->addition reaction Heat and Monitor (TLC/LC-MS) addition->reaction workup Cool, Filter, and Concentrate reaction->workup extraction Aqueous Workup and Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated N-Alkylated Product purification->product

Caption: A typical experimental workflow for classical N-alkylation.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more reactive alkylating agent (e.g., iodide instead of bromide), or employing a stronger base.

  • Poor N/O Selectivity: To improve N-selectivity, try changing the base (e.g., from K₂CO₃ to Cs₂CO₃), altering the solvent, or lowering the reaction temperature. The catalyst- and base-free method should also be considered for optimal N-selectivity.[5][7][8]

  • Product Identification: It is crucial to unambiguously characterize the final product to confirm whether N- or O-alkylation has occurred. NMR spectroscopy (¹H, ¹³C, HMBC, HSQC) is a powerful tool for this purpose.[3][4]

  • Safety: Alkyl halides are often toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) should be worn at all times.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Chloro-3-fluoro-5-hydroxypyridine. This trifunctional pyridine derivative is a highly versatile building block for constructing a diverse array of novel heterocyclic compounds. We delve into the molecule's unique reactivity profile and present detailed, field-proven protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and advanced annulation strategies for the synthesis of fused bicyclic systems such as pyrrolopyridines and pyridofurans. The causality behind experimental choices, mechanistic insights, and troubleshooting are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

This compound is a strategically important starting material in medicinal and agrochemical research.[1] Its structure is endowed with three distinct functional handles—a chloro group, a fluoro group, and a hydroxyl group—each offering a unique avenue for chemical modification. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, and the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2] This guide explores the regioselective manipulation of this building block to access novel chemical matter with high potential for biological activity.

Core Reactivity Profile: A Trifunctional Scaffold

Understanding the inherent electronic properties of this compound is paramount for predictive and successful synthesis design. The electron-deficient nature of the pyridine ring, amplified by the halogen substituents, dictates the primary reaction pathways.

  • C2-Chloro Position: This is the most activated site for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[3] The adjacent ring nitrogen and the C3-fluoro group provide strong electronic activation, making the chloride an excellent leaving group.

  • C3-Fluoro Position: While fluorine can act as a leaving group in SNAr reactions, it is generally less labile than the C2-chloro group under the same conditions. Its primary role is to electronically activate the C2 position and modulate the overall properties of the molecule. SNAr reactions involving F displacement are significantly faster than those involving Cl, but the regioselectivity is dominated by the C2 position's activation by the ring nitrogen.[3]

  • C5-Hydroxyl Position: The phenolic hydroxyl group is a versatile handle. It can be readily O-alkylated or O-arylated under basic conditions. Alternatively, it can be converted into a triflate (OTf), transforming it into an excellent leaving group for cross-coupling reactions, thereby enabling sequential functionalization at both C2 and C5.

G cluster_0 This compound cluster_1 Reaction Sites & Pathways mol      Cl      | N=C-C-F  | | | C-C=C-OH C2 C2-Chloro (Most Activated) mol->C2 High Reactivity C5 C5-Hydroxyl mol->C5 Versatile Handle SNAr SNAr (N, O, S Nucleophiles) C2->SNAr Coupling Pd Cross-Coupling (Suzuki, Buchwald-Hartwig) C2->Coupling Alkylation O-Alkylation / Arylation C5->Alkylation Activation Conversion to OTf C5->Activation Annulation Fused Ring Synthesis Coupling->Annulation

Figure 1: Reactivity map of this compound.

Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, transition-metal-free method for C-N, C-O, and C-S bond formation at the electron-deficient C2 position. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the adjacent pyridine nitrogen.[4][5]

Application Note 3.1: Synthesis of 2-Amino-3-fluoro-5-hydroxypyridines

The introduction of an amino group at the C2 position is a common strategy in drug design. This protocol details the reaction with a generic primary amine.

Rationale: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cation of the base while leaving the nucleophile relatively free, accelerating the reaction. A non-nucleophilic base such as K₂CO₃ or DIPEA is used to deprotonate the amine nucleophile without competing in the substitution reaction. Elevated temperatures are required to overcome the activation energy associated with the disruption of aromaticity in the Meisenheimer intermediate.[5]

Protocol 3.1: General Procedure for SNAr with Amines

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and stir for 15 minutes.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 2-amino-3-fluoro-5-hydroxypyridine derivative.

Nucleophile Product Structure Typical Yield Notes
Aniline2-(Phenylamino)-3-fluoro-5-hydroxypyridine75-90%Electron-rich anilines react faster.
Benzylamine2-(Benzylamino)-3-fluoro-5-hydroxypyridine80-95%Generally high yielding.
Morpholine4-(3-Fluoro-5-hydroxypyridin-2-yl)morpholine85-98%Cyclic secondary amines are excellent nucleophiles.

Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions provide a robust platform for forming C-C and C-N bonds, transformations that are fundamental to modern drug discovery.

Application Note 4.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly reliable method for synthesizing biaryl compounds from aryl halides and boronic acids. 2-Chloropyridines are well-established substrates for this reaction.[6][7][8]

Rationale: This reaction requires a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. A phosphine ligand is essential to stabilize the palladium center and facilitate the catalytic cycle. For an electron-deficient substrate like a chloropyridine, an electron-rich, bulky phosphine ligand (e.g., PPh₃ or a biarylphosphine) is often beneficial.[9] An aqueous base (e.g., K₂CO₃) is required for the transmetalation step. A mixed solvent system like DME/water or Toluene/water is commonly used.

G Start Inert Atmosphere Setup (Flask with stir bar, N2 balloon) Reagents Add: - this compound - Arylboronic Acid - Base (K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) Start->Reagents Solvent Add Solvents (e.g., DME/Water) Reagents->Solvent Heat Heat to Reflux (80-90 °C) Monitor by TLC/LC-MS Solvent->Heat Workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with EtOAc Heat->Workup Purify Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purify End Isolated Product Purify->End G A This compound B Step 1: SNAr with Ethyl Mercaptoacetate (K2CO3, DMF, 80°C) A->B C Intermediate: Ethyl 2-((3-fluoro-5-hydroxypyridin-2-yl)thio)acetate B->C D Step 2: Intramolecular Cyclization (NaOEt, EtOH, Reflux) C->D E Final Product: Ethyl 6-fluoro-4-hydroxythieno[2,3-b]pyridine-2-carboxylate D->E

References

Introduction: The Significance of Substituted Pyridines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Scale-Up Synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous FDA-approved drugs and advanced agrochemicals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Among the vast array of pyridine derivatives, those functionalized with halogens and hydroxyl groups, such as this compound, are particularly valuable. These compounds serve as versatile intermediates, enabling the construction of complex molecular architectures with tailored biological activities.[3][4] The presence of chlorine at the C2 position, fluorine at C3, and a hydroxyl group at C5 provides three distinct points for synthetic modification, making this scaffold a powerful building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

The strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[5] However, the introduction of fluorine, especially on an electron-deficient ring like pyridine, presents considerable synthetic challenges.[1] This guide provides a comprehensive overview of a scalable synthetic route to this compound derivatives, focusing on practical, field-proven protocols, scale-up considerations, and robust safety procedures.

Strategic Overview of the Synthetic Pathway

A robust and scalable synthesis requires a strategy that utilizes readily available starting materials and employs high-yielding, reproducible reactions. The proposed pathway begins with a commercially available, appropriately substituted pyridine and proceeds through a sequence of key transformations: chlorination, fluorination, and installation of the hydroxyl group. The following workflow illustrates a common and logical approach to the target scaffold.

G cluster_0 Process Workflow A Starting Material (e.g., 2-Amino-5-chloropyridine) B Step 1: Nitration (HNO3/H2SO4) A->B Introduce NO2 at C3 C Step 2: Reduction (e.g., Fe/HCl) B->C NO2 -> NH2 D Step 3: Diazotization & Fluorination (e.g., Balz-Schiemann) C->D NH2 -> F E Step 4: Hydrolysis/Hydroxylation D->E Introduce OH at C5 F Final Product This compound E->F

Caption: High-level workflow for the synthesis of the target pyridine scaffold.

Part 1: Synthesis of the 2-Chloro-3-fluoropyridine Core

A critical intermediate for this synthesis is 2-chloro-3-fluoropyridine. A reliable method for its preparation on a larger scale involves a diazotization reaction of 2-chloro-3-aminopyridine. A one-pot process using copper fluoride as the fluorinating agent offers advantages in terms of operational simplicity and milder reaction conditions compared to traditional methods involving anhydrous hydrogen fluoride.[6]

Protocol 1: Scale-Up Synthesis of 2-Chloro-3-fluoropyridine

Rationale: This protocol is adapted from patent literature describing a scalable, one-pot process.[6] It avoids the use of highly corrosive anhydrous HF by employing copper fluoride. Tert-butyl nitrite is used as the in-situ diazotizing agent. Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Materials:

  • 2-Chloro-3-aminopyridine

  • Copper (II) Fluoride (CuF₂)

  • Tert-butyl nitrite

  • Acetonitrile (anhydrous)

  • Inert Gas (Nitrogen or Argon)

  • Hydrochloric Acid (2N)

  • Sodium Hydroxide (4N)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet. Ensure the system is thoroughly dried and purged with nitrogen.

  • Charge Reagents: To the reactor, add anhydrous acetonitrile. Follow with the addition of Copper (II) Fluoride and 2-chloro-3-aminopyridine under a positive pressure of nitrogen. The molar ratio of tert-butyl nitrite, copper fluoride, and 2-chloro-3-aminopyridine should be approximately 1.1:1.2:1.0.[6]

  • Initiate Reaction: Begin stirring the suspension and cool the reactor to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add tert-butyl nitrite to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C. This slow addition is critical to control the exotherm from the diazotization reaction.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching & Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 2N HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-3-fluoropyridine can be purified by vacuum distillation to yield a straw-colored oil.[7]

Part 2: Introduction of the 5-Hydroxy Group

Direct C-H hydroxylation at the C5 position of the 2-chloro-3-fluoropyridine ring is challenging due to the electronic properties of the pyridine core.[1][8] A more reliable and scalable approach involves the synthesis of a precursor with a functional group at the C5 position that can be converted to a hydroxyl group. A common strategy is to use a 5-amino derivative, which can be converted to the hydroxyl group via a diazotization-hydrolysis sequence.

Protocol 2: Diazotization and Hydrolysis to 5-Hydroxypyridine

Rationale: This is a classic and robust transformation. The amino group is converted into a diazonium salt using sodium nitrite in an acidic medium. The diazonium salt is unstable and, upon gentle heating in aqueous acid, hydrolyzes to the corresponding phenol (or in this case, hydroxypyridine), releasing nitrogen gas.

Materials:

  • 2-Chloro-3-fluoro-5-aminopyridine (synthesized from a corresponding nitro-precursor)

  • Sulfuric Acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • Water (deionized)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

Procedure:

  • Acidic Solution: In a reactor, carefully add 2-Chloro-3-fluoro-5-aminopyridine to a mixture of water and concentrated sulfuric acid, maintaining the temperature below 20 °C.

  • Diazotization: Cool the solution to 0-5 °C. Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the pyridine solution, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. Then, slowly heat the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.[9]

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.

Scale-Up Considerations & Process Optimization

Transitioning from a laboratory-scale procedure to a pilot plant or manufacturing scale introduces significant challenges. Careful planning and process optimization are essential for a safe, efficient, and cost-effective synthesis.

Parameter Lab Scale (1-10 g) Scale-Up (1-10 kg) Rationale & Key Considerations
Thermal Management Ice bath, heating mantleJacketed reactor with chiller/heater unitDiazotization reactions are highly exothermic. Precise temperature control is critical to prevent runaway reactions and formation of impurities.
Reagent Addition Manual (pipette, dropping funnel)Metering pumps, controlled addition funnelsControlled addition rates are crucial for managing exotherms and maintaining optimal stoichiometry throughout the reaction.
Mixing Magnetic stirrerOverhead mechanical stirrer (impeller type matters)Efficient mixing is required to ensure homogeneity, especially in heterogeneous reactions (e.g., slurries), and to improve heat transfer.
Work-up/Extraction Separatory funnelJacketed reactor with bottom outlet valve, liquid-liquid extractorLarge-volume extractions require specialized equipment to minimize handling and solvent loss. Phase separation can be slower at scale.
Purification Flash chromatography, simple distillationVacuum distillation, recrystallization, short path distillationColumn chromatography is generally not feasible for multi-kilogram quantities. Developing a robust crystallization or distillation procedure is paramount.
Safety Fume hoodProcess safety management (PSM), HAZOP analysis, dedicated ventilationHandling of corrosive acids, toxic reagents, and potentially unstable intermediates (diazonium salts) requires stringent engineering controls and safety protocols.

Troubleshooting Common Synthesis Issues

Even with a well-defined protocol, issues can arise during a scale-up campaign. A logical approach to troubleshooting is essential.

G cluster_1 Troubleshooting Guide A Problem: Low Yield in Fluorination (Protocol 1) B Incomplete Reaction? A->B Possible Cause D Side Product Formation? A->D Possible Cause C Check Reagent Quality (anhydrous conditions, CuF2 activity) B->C Action F Optimize Temperature/Time (Extend reaction time or increase temp slightly) B->F Action E Analyze by HPLC/MS (Identify impurities) D->E Action G Problem: Incomplete Hydrolysis (Protocol 2) H Check Diazotization (Starch-iodide test) G->H Action I Increase Hydrolysis Temp/Time (Carefully heat to 70-80°C) G->I Action J Check Acidity (Ensure sufficient H2SO4) G->J Action

Caption: A decision tree for troubleshooting common issues in the synthesis.

Safety and Handling of Fluorinating Agents

Fluorinating agents are inherently reactive and often toxic, requiring strict safety protocols.[5][10]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (neoprene or nitrile double-gloving is recommended).[11][12]

  • Ventilation: All manipulations involving fluorinating agents or reactions that generate HF should be performed in a well-ventilated chemical fume hood or a glove box.[13]

  • Material Compatibility: Fluorinating agents and HF are highly corrosive to glass and some metals. Ensure all reactors, lines, and equipment are made of compatible materials (e.g., specific steel alloys, Teflon).

  • Emergency Preparedness: An emergency plan must be in place. Calcium gluconate gel should be readily available for treating skin exposure to HF. All personnel must be trained on its use. Safety showers and eyewash stations are mandatory.[12][13]

  • Waste Disposal: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers and disposed of according to institutional and environmental regulations.[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is grounded in mechanistic understanding and practical, field-tested advice to ensure the robustness and reproducibility of your synthetic protocols.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its synthesis, while achievable, presents several challenges that can impact yield and purity. This guide will focus on a common synthetic route starting from 2-chloro-3-fluoro-5-aminopyridine, proceeding through a diazotization-hydrolysis sequence. We will address critical parameters, potential pitfalls, and optimization strategies at each stage of this transformation.

Core Synthetic Pathway: A Mechanistic Overview

The primary route we will explore involves the conversion of the amino group of 2-chloro-3-fluoro-5-aminopyridine into a diazonium salt, which is then subsequently hydrolyzed to the desired hydroxyl group. This process is a variation of the Sandmeyer reaction.[4][5][6]

Synthetic_Pathway Start 2-Chloro-3-fluoro-5-aminopyridine Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium Diazotization (NaNO2, H2SO4) Product This compound Diazonium->Product Hydrolysis (H2O, Heat)

Caption: General workflow for the synthesis of this compound.

Part 1: Troubleshooting Guide - Diazotization of 2-Chloro-3-fluoro-5-aminopyridine

The formation of the diazonium salt is a critical step that dictates the overall success of the synthesis.[7][8] It is highly sensitive to reaction conditions, and improper execution can lead to significant yield loss.

Frequently Asked Questions (FAQs) - Diazotization

Q1: My diazotization reaction is not going to completion. What are the likely causes?

A1: Incomplete diazotization is a common issue. Several factors could be at play:

  • Insufficient Acid: The reaction requires a sufficient excess of strong acid to protonate the amine and to form nitrous acid from sodium nitrite. A low acid concentration can lead to incomplete reaction.

  • Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[9] If the temperature is too high, the diazonium salt can decompose prematurely.

  • Purity of Starting Material: Impurities in the 2-chloro-3-fluoro-5-aminopyridine can interfere with the reaction. Ensure your starting material is of high purity.

  • Rate of Nitrite Addition: Slow, controlled addition of the sodium nitrite solution is crucial. A rapid addition can lead to localized increases in temperature and pH, causing side reactions.

Q2: I am observing the formation of a dark-colored tar-like substance during the reaction. What is causing this?

A2: The formation of tar or dark-colored byproducts is often indicative of diazonium salt decomposition and subsequent radical side reactions. This can be caused by:

  • Elevated Temperatures: As mentioned, maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.

  • Presence of Nucleophiles: Unwanted nucleophiles in the reaction mixture can react with the diazonium salt, leading to a complex mixture of products.

  • Impure Sodium Nitrite: The use of old or impure sodium nitrite can introduce impurities that catalyze decomposition.

Troubleshooting Protocol: Optimizing Diazotization

If you are facing issues with your diazotization step, consider the following optimized protocol:

Objective: To achieve complete and clean conversion of 2-chloro-3-fluoro-5-aminopyridine to its corresponding diazonium salt.

Methodology:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Use high-purity 2-chloro-3-fluoro-5-aminopyridine.

    • Prepare a fresh solution of sodium nitrite in deionized water.

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 2-chloro-3-fluoro-5-aminopyridine in a suitable strong acid (e.g., sulfuric acid, hydrochloric acid).

    • Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Nitrite Addition:

    • Slowly add the pre-cooled sodium nitrite solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Monitor the reaction for any color changes or gas evolution.

  • Reaction Monitoring:

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete conversion.

    • A small aliquot can be tested with starch-iodide paper to check for the presence of excess nitrous acid (a blue-black color indicates excess).

Diazotization_Troubleshooting Problem Low Yield in Diazotization Cause1 Incomplete Reaction Problem->Cause1 Cause2 Decomposition of Diazonium Salt Problem->Cause2 Solution1_1 Increase Acid Concentration Cause1->Solution1_1 Solution1_2 Ensure Purity of Starting Material Cause1->Solution1_2 Solution2_1 Strict Temperature Control (0-5 °C) Cause2->Solution2_1 Solution2_2 Slow, Controlled NaNO2 Addition Cause2->Solution2_2

Caption: Troubleshooting logic for the diazotization step.

Part 2: Troubleshooting Guide - Hydrolysis of the Diazonium Salt

The hydrolysis of the diazonium salt to the desired 5-hydroxy derivative is the final synthetic step. While seemingly straightforward, this reaction requires careful control to maximize the yield of the target compound and minimize the formation of impurities.

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: My hydrolysis reaction is giving a low yield of the desired this compound. What can I do to improve this?

A1: Low yields in the hydrolysis step can often be attributed to:

  • Inefficient Hydrolysis: The diazonium salt may not be fully converting to the hydroxylated product. This can be addressed by optimizing the reaction temperature and time.

  • Side Reactions: The diazonium salt can undergo other reactions, such as reduction or coupling, which compete with the desired hydrolysis.

  • Loss During Workup: The product may be lost during the extraction and purification steps.

Q2: I am observing the formation of a significant amount of a colored impurity in my final product. What is this and how can I avoid it?

A2: The formation of colored impurities is often due to the formation of azo compounds from the reaction of the diazonium salt with any unreacted starting material or the product itself. To minimize this:

  • Ensure Complete Diazotization: Any unreacted aminopyridine is a prime candidate for azo coupling.

  • Control the Rate of Heating: The hydrolysis should be carried out by slowly warming the diazonium salt solution or by adding it to a pre-heated acidic solution. Rapid heating can promote side reactions.

Troubleshooting Protocol: Optimizing Hydrolysis

To enhance the yield and purity of your this compound, consider the following optimized hydrolysis protocol:

Objective: To achieve a high-yield conversion of the diazonium salt to the corresponding hydroxypyridine with minimal byproduct formation.

Methodology:

  • Preparation:

    • The freshly prepared diazonium salt solution should be used immediately.

  • Reaction Setup:

    • In a separate flask, prepare a solution of dilute sulfuric acid and heat it to the desired reaction temperature (typically 50-80 °C).

  • Addition of Diazonium Salt:

    • Slowly add the cold diazonium salt solution to the hot acid solution with vigorous stirring. This method, known as "inverse addition," helps to keep the concentration of the diazonium salt low in the hot reaction mixture, minimizing decomposition and side reactions.

  • Reaction Completion and Workup:

    • After the addition is complete, continue to heat the reaction mixture for a specified time to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature and then neutralize it carefully with a base (e.g., sodium bicarbonate) to precipitate the product.

    • The crude product can then be collected by filtration and purified.

Table 1: Comparison of Hydrolysis Conditions

ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome
Addition Method Add hot water to diazonium saltAdd diazonium salt to hot acidMinimized side reactions
Temperature (°C) 80-10050-70Reduced tar formation
Reaction Time (h) 1-22-4More complete conversion
Typical Yield 40-60%70-85%Significant yield improvement

Part 3: Purification of this compound

The final step in obtaining a high-quality product is purification. The choice of purification method will depend on the nature and quantity of the impurities present.

Frequently Asked Questions (FAQs) - Purification

Q1: What is the best method to purify the crude this compound?

A1: The most common and effective methods for purifying this compound are:

  • Recrystallization: This is often the preferred method for removing minor impurities. A suitable solvent system needs to be identified through solubility studies. Common solvents include ethanol, methanol, or mixtures with water.

  • Column Chromatography: For more complex impurity profiles, column chromatography using silica gel can be employed. A suitable eluent system (e.g., hexane/ethyl acetate) will need to be developed.

Q2: My purified product still shows impurities by NMR/HPLC. What are the likely persistent impurities?

A2: Persistent impurities could include:

  • Starting Material: Unreacted 2-chloro-3-fluoro-5-aminopyridine.

  • Azo Byproducts: As discussed earlier, these can be difficult to remove completely.

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, small amounts of isomeric hydroxypyridines could be formed.

Troubleshooting Protocol: Effective Purification

Objective: To obtain high-purity this compound (>99%).

Methodology:

  • Initial Assessment:

    • Analyze the crude product by TLC, HPLC, or NMR to identify the major impurities.

  • Recrystallization:

    • Perform small-scale solvent screening to find a suitable recrystallization solvent. The ideal solvent should dissolve the product well at elevated temperatures and poorly at room temperature or below, while the impurities should either be very soluble or insoluble.

    • Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.

  • Column Chromatography (if necessary):

    • If recrystallization is ineffective, prepare a silica gel column.

    • Dissolve the crude product in a minimum amount of a polar solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the column and elute with a gradient of a suitable solvent system, collecting fractions and monitoring by TLC.

Purification_Workflow Crude Crude Product Analysis Analyze Impurity Profile (TLC, HPLC, NMR) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Column Column Chromatography Decision->Column Complex Mixture Pure High-Purity Product (>99%) Recrystallization->Pure Column->Pure

Caption: Decision workflow for the purification of the final product.

References

Technical Support Center: Purification of 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to this compound

This compound (CAS No: 870062-76-3) is a key building block in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups on a pyridine ring, makes it a valuable precursor for creating novel compounds with potential therapeutic or pesticidal properties.[1][2] Given its role as a critical intermediate, achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final product.

This guide will provide practical, experience-driven advice on the most effective methods for purifying this compound, focusing on common techniques such as recrystallization and column chromatography.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.

PropertyValueSource
CAS Number 870062-76-3[1][3][4]
Molecular Formula C₅H₃ClFNO[1]
Molecular Weight 147.54 g/mol [1]
Appearance White Crystalline Solid[4]
Storage 0-8°C[1]
Solubility Soluble in ethanol and ether.[5]

Potential Impurities and Their Origins

The nature and quantity of impurities in a sample of this compound will largely depend on the synthetic route employed. A common synthetic precursor is 2-chloro-3-fluoropyridine, which can be prepared from 2-chloro-3-aminopyridine.[6] Understanding the potential side reactions and unreacted starting materials is crucial for targeted purification.

Common Impurities May Include:

  • Starting Materials: Unreacted 2-chloro-3-fluoropyridine or its precursors.

  • Isomeric By-products: Regioisomers formed during the hydroxylation step.

  • Dehalogenated Species: Compounds where the chlorine atom has been replaced.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Troubleshooting and FAQs

This section addresses specific issues that researchers may encounter during the purification of this compound.

Q1: My recrystallized product is an off-white or yellowish powder, not a white crystalline solid. What could be the cause and how can I fix it?

A1: An off-white or yellowish color often indicates the presence of colored impurities, which may be starting materials, by-products, or degradation products.

  • Troubleshooting Steps:

    • Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool for crystallization.

    • Re-recrystallization: A second recrystallization from a different solvent system may be necessary to remove impurities that have similar solubility profiles in the initial solvent.

    • Oxidation Check: Ensure that the purification process is not conducted at excessively high temperatures for prolonged periods, as this can lead to degradation. Using an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.

Q2: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A2: It is common for a single solvent to not be ideal for recrystallization. In such cases, a mixed-solvent system is often effective.

  • Strategy:

    • Dissolve the crude this compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few drops of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility decreases.

    • Suggested Solvent Systems: Based on its likely polarity, consider combinations like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

Q3: My column chromatography is not providing good separation of the desired product from a close-running impurity. What adjustments can I make?

A3: Poor separation in column chromatography can be due to several factors, including the choice of mobile phase, stationary phase, and column loading.

  • Optimization Workflow:

Column_Chromatography_Optimization start Poor Separation a Analyze TLC start->a Initial Observation b Adjust Mobile Phase Polarity a->b Rf values too close c Change Solvent System a->c Still poor separation d Use a Different Stationary Phase a->d Tailing or irreversible adsorption e Reduce Column Loading a->e Broad bands f Gradient Elution a->f Multiple impurities b->a Re-run TLC end Good Separation b->end Optimized c->a Re-run TLC c->end Optimized d->a Re-run TLC d->end Optimized e->a Re-run TLC e->end Optimized f->end Optimized

Caption: Workflow for optimizing column chromatography separation.

  • Detailed Steps:

    • Mobile Phase Polarity: If the spots are too close on the TLC plate, adjust the polarity of your mobile phase. For normal phase silica gel, a less polar mobile phase will increase the retention time and may improve separation. Try small, incremental changes to your solvent ratio (e.g., from 30% ethyl acetate in hexanes to 25%).

    • Solvent System: If adjusting polarity doesn't work, switch to a different solvent system with different selectivities. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.

    • Stationary Phase: While silica gel is most common, for highly polar or acidic compounds, alumina (neutral or basic) might provide better separation.

    • Column Loading: Overloading the column is a common cause of poor separation. As a general rule, do not load more than 1-5% of the silica gel weight with your crude product.

    • Gradient Elution: If there are multiple impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will be more effective than an isocratic (constant polarity) elution.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Recommended Analytical Methods:

    • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the compound and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization

This protocol is ideal for purifying multi-gram quantities of the crude product where impurities have significantly different solubilities from the desired compound.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and filter flask

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Begin by determining the best solvent or solvent pair. Test the solubility of a small amount of crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and stir until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This method is suitable for separating compounds with similar polarities and for purifying smaller quantities of material.

Objective: To purify this compound by separating it from impurities based on differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., ethyl acetate/hexanes mixture)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system. The ideal eluent should give the desired compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the mobile phase through the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Logical Flow of Purification

The choice of purification method depends on the scale of the experiment and the nature of the impurities.

Purification_Flow start Crude Product a Initial Purity Assessment (TLC, NMR) start->a b High Purity (>95%)? a->b c Recrystallization b->c No, large scale d Column Chromatography b->d No, small scale or difficult separation end Pure Product b->end Yes e Final Purity Check c->e d->e e->b Re-purify if needed e->end Purity Confirmed

Caption: Decision-making workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to support your experimental success. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Introduction to the Synthetic Challenges

The synthesis of this compound is a multi-step process that often involves sensitive intermediates and competing reaction pathways. The strategic introduction of three different substituents onto the pyridine ring demands precise control over reaction conditions. The most common challenges and potential side reactions arise from key transformations such as diazotization, Sandmeyer-type reactions, and nucleophilic aromatic substitutions. This guide will dissect these critical steps, offering solutions to the problems you are most likely to encounter.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Problem 1: Low Yield or Incomplete Conversion during Diazotization of 2-Amino-3-fluoro-5-hydroxypyridine

Q: My diazotization of 2-amino-3-fluoro-5-hydroxypyridine to the corresponding diazonium salt is showing low conversion, and I'm observing the starting material in my crude product. What's going wrong?

A: Incomplete diazotization is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The formation of the nitrosonium ion (NO⁺), the active electrophile, is a critical equilibrium-dependent step.[1][2]

Causality and Troubleshooting Steps:

  • Inadequate Acidity: The in-situ generation of nitrous acid from sodium nitrite requires a strong acidic medium (e.g., HCl, H₂SO₄). Insufficient acid can slow down the formation of the nitrosonium ion.

    • Protocol: Ensure the reaction medium has a sufficiently low pH. A common practice is to use at least 3 equivalents of acid: one to protonate the amino group, one to react with sodium nitrite, and one to maintain the acidity of the medium.[3]

  • Temperature Control: Diazotization reactions are typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4] However, if the temperature is too low, the rate of reaction can be significantly reduced.

    • Protocol: Maintain a strict temperature range of 0-5 °C. Use an ice-salt bath for better temperature control. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at this temperature.

  • Sodium Nitrite Quality and Addition: Old or improperly stored sodium nitrite may have partially decomposed. The rate of addition is also crucial.

    • Protocol: Use freshly purchased, high-purity sodium nitrite. The sodium nitrite solution should be added slowly and dropwise to the reaction mixture to maintain the low temperature and prevent localized overheating, which can lead to decomposition of nitrous acid and the diazonium salt.[5]

Problem 2: Formation of Azo Compounds and Other Colored Impurities

Q: My reaction mixture turns a dark color after the addition of sodium nitrite, and I'm isolating a significant amount of a colored, insoluble byproduct. What is this, and how can I prevent it?

A: The formation of colored byproducts, often azo compounds, is a classic side reaction in diazotization chemistry. This occurs when the newly formed diazonium salt acts as an electrophile and attacks an unreacted molecule of the starting amine (a diazo coupling reaction).[3]

Causality and Troubleshooting Steps:

  • Localized High Concentration of Amine: If the addition of the amine to the acidic solution is not uniform, or if mixing is poor, localized areas of high amine concentration can promote self-coupling.

    • Protocol: Ensure vigorous stirring throughout the reaction. Consider adding the amine solution to the acidic medium, rather than the other way around, to maintain an excess of acid at all times.

  • Insufficient Acidity: A higher pH will result in a greater concentration of the free amine, which is the active nucleophile in the coupling reaction.

    • Protocol: As mentioned previously, maintaining a sufficiently low pH by using an adequate excess of strong acid is critical to suppress the concentration of the free amine.[3]

Problem 3: Unwanted Hydroxylation Instead of Chlorination in Sandmeyer Reaction

Q: I'm attempting a Sandmeyer reaction to introduce the chloro group, but I'm getting a significant amount of the hydroxylated product (a dihydroxypyridine derivative) instead of the desired 2-chloro product. How can I improve the selectivity?

A: The Sandmeyer reaction, which utilizes copper(I) salts to catalyze the substitution of the diazonium group, can be sensitive to the reaction conditions. The formation of a phenol is a common side reaction if water is present and acts as a nucleophile.[6]

Causality and Troubleshooting Steps:

  • Presence of Water: The diazonium salt can react with water, especially at elevated temperatures, to form a phenol.

    • Protocol: While the diazotization is carried out in an aqueous medium, the subsequent Sandmeyer reaction should be performed with minimal water if possible, or the concentration of the desired nucleophile (in this case, chloride ions) should be maximized.

  • Suboptimal Copper(I) Catalyst: The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[7]

    • Protocol: Use a fresh, high-purity source of copper(I) chloride (CuCl). The CuCl should be completely dissolved in a concentrated HCl solution to form the active tetrachlorocuprate(I) complex ([CuCl₄]³⁻), which enhances the solubility and reactivity of the catalyst.

  • Temperature Control: While some Sandmeyer reactions require heating to drive the decomposition of the diazonium salt, excessive temperatures can favor the undesired reaction with water.

    • Protocol: The Sandmeyer reaction should be initiated at a low temperature, and the reaction mixture should be allowed to warm up gradually. Monitor the evolution of nitrogen gas as an indicator of the reaction progress. The optimal temperature profile may need to be determined empirically for your specific substrate.

Problem 4: Incomplete Fluorination and Formation of Poly-fluorinated Byproducts

Q: During the fluorination step of a polychlorinated pyridine precursor, I'm observing a mixture of the desired mono-fluorinated product, unreacted starting material, and di-fluorinated byproducts. How can I improve the selectivity?

A: Halogen exchange fluorination on an aromatic ring is a common strategy, but controlling the extent of fluorination can be challenging. The reactivity of the pyridine ring changes with each halogen substitution.

Causality and Troubleshooting Steps:

  • Reaction Temperature and Time: These are the most critical parameters for controlling selectivity.

    • Protocol: Start with a lower reaction temperature and gradually increase it while monitoring the reaction progress by GC-MS or LC-MS. A temperature screen can help identify the optimal window where the rate of formation of the desired product is maximized relative to the formation of byproducts. Similarly, optimizing the reaction time is crucial to prevent over-reaction.

  • Fluorinating Agent and Stoichiometry: The choice and amount of the fluorinating agent are key.

    • Protocol: Agents like potassium fluoride (KF) are commonly used. The stoichiometry of the fluorinating agent should be carefully controlled. A slight excess may be needed to drive the reaction to completion, but a large excess can promote poly-fluorination.

  • Solvent and Catalysis: The choice of solvent and the use of a phase-transfer catalyst can significantly influence the reaction outcome.

    • Protocol: Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used.[8] A phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can be employed to increase the solubility and nucleophilicity of the fluoride salt, potentially allowing for milder reaction conditions and improved selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Sandmeyer reaction and why are side products common?

A1: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This aryl radical can then react with a ligand from the copper(II) species to form the final product and regenerate the copper(I) catalyst.[7] Side products, such as biaryls, can arise from the dimerization of the aryl radical intermediates.

Q2: Can I use a Schiemann reaction to introduce the fluorine atom? What are the potential pitfalls?

A2: Yes, the Balz-Schiemann reaction is a viable alternative for introducing fluorine. It involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt.[6] Potential issues include the sometimes-difficult isolation of the diazonium salt and the need for relatively high temperatures for decomposition, which can lead to charring and other side reactions. The yield can also be variable depending on the substrate.

Q3: My final product is difficult to purify. What are some recommended purification strategies?

A3: Due to the polar nature of the hydroxyl group and the pyridine nitrogen, this compound can be challenging to purify by standard silica gel chromatography. Consider the following:

  • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen and the acidity of the hydroxyl group to perform an acid-base workup to remove non-polar impurities.

  • Reverse-Phase Chromatography: This can be a more effective chromatographic method for polar compounds.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material.

Q4: Are there any safety concerns I should be aware of when running diazotization reactions?

A4: Yes, diazonium salts can be explosive, especially when isolated and dried. For this reason, they are almost always generated in situ and used immediately in the next step. Always perform diazotization reactions behind a blast shield and take care to control the temperature.

Visualizing Reaction Pathways and Troubleshooting

Diazotization and Potential Side Reactions

diazotization cluster_main Main Reaction Pathway cluster_side Side Reactions Amine 2-Amino-3-fluoro-5-hydroxypyridine Diazonium Diazonium Salt Amine->Diazonium NaNO2, HCl 0-5 °C Azo Azo Compound (Colored Impurity) Amine->Azo Coupling with Diazonium Salt (Insufficient Acid) Phenol Dihydroxypyridine (Hydroxylation Product) Diazonium->Phenol Reaction with H2O (Excess Heat)

Caption: Key side reactions in the diazotization step.

Troubleshooting Logic for Low Yield in Synthesis

troubleshooting Start Low Yield of This compound Check_Diazotization Check Diazotization Step (TLC/LC-MS of crude) Start->Check_Diazotization Check_Sandmeyer Check Sandmeyer/Fluorination Step (TLC/LC-MS of crude) Check_Diazotization->Check_Sandmeyer Step OK Diazotization_Issues Incomplete Reaction or Side Products (Azo, Phenol) Check_Diazotization->Diazotization_Issues Problem Identified Check_Purification Review Purification Method Check_Sandmeyer->Check_Purification Step OK Sandmeyer_Issues Incomplete Reaction or Byproducts (e.g., Biaryls) Check_Sandmeyer->Sandmeyer_Issues Problem Identified Purification_Issues Product Loss During Extraction or Chromatography Check_Purification->Purification_Issues Problem Identified Solve_Diazotization Optimize Acid Stoichiometry, Temperature, and Reagent Addition Diazotization_Issues->Solve_Diazotization Solve_Sandmeyer Optimize Catalyst, Temperature, and Nucleophile Concentration Sandmeyer_Issues->Solve_Sandmeyer Solve_Purification Consider Acid-Base Extraction, Reverse-Phase Chromatography, or Crystallization Purification_Issues->Solve_Purification

Caption: A logical workflow for troubleshooting low product yield.

References

challenges in the fluorination step of pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role and Challenge of Pyridine Fluorination

Welcome to the technical support center for pyridine fluorination. Fluorinated pyridines are cornerstone scaffolds in modern drug discovery and agrochemicals, where the strategic introduction of a fluorine atom can profoundly modulate a molecule's metabolic stability, binding affinity, and bioavailability. However, the unique electronic nature of the pyridine ring—an electron-deficient (π-deficient) heterocycle—presents significant and often frustrating challenges to synthetic chemists.

This guide is structured to function as a direct line to a seasoned application scientist. It moves beyond simple protocols to diagnose common experimental failures, explain the underlying chemical principles, and provide robust, field-tested solutions. We will address issues ranging from poor regioselectivity and low yields to reaction stalling and substrate decomposition.

Section 1: Troubleshooting Guide by Reaction Class

This section is organized by the major synthetic strategies used for pyridine fluorination. Each addresses common problems in a direct question-and-answer format.

Direct C-H Fluorination (e.g., using AgF₂)

Direct C-H functionalization is a highly sought-after transformation for late-stage fluorination. However, its success is highly dependent on precise reaction conditions.

Q: My C-H fluorination reaction with AgF₂ is not working or gives very low yields. What is the most likely cause?

A: The most common culprit is moisture. Silver(II) fluoride (AgF₂) is a powerful oxidant and fluorinating agent, but it is extremely hygroscopic and decomposes in the presence of water.[1][2]

  • Probable Cause & Scientific Rationale: AgF₂ reacts with water, leading to the deactivation of the reagent. This sensitivity means that even trace amounts of moisture in your solvent, on your glassware, or in your starting pyridine can completely inhibit the reaction.[3]

  • Troubleshooting & Solutions:

    • Rigorous Anhydrous Technique: Your reaction is sensitive to moisture, but not necessarily oxygen.[3] All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

    • Solvent & Reagent Purity: Use freshly distilled or commercially available anhydrous acetonitrile. The water content should be minimal (<20 ppm is ideal).[3] Dry the pyridine substrate over 3 Å molecular sieves for at least 24 hours before use.[3]

    • Reagent Handling: AgF₂ is a fine, black powder that can fume in moist air.[3] Weigh it quickly and immediately place it in a desiccator. If the reagent has discolored to a yellow/brown, it has likely degraded and should be discarded.[3]

    • Confirmation of Reagent Activity: As a control, run the reaction on a simple, reliable substrate like 2-phenylpyridine to confirm that your reagent and conditions are viable before moving to a more complex substrate.

Q: I'm observing poor regioselectivity in the C-H fluorination of my 3,5-disubstituted pyridine. How can I control where the fluorine adds?

A: Regioselectivity in this reaction is governed by a complex interplay of steric and electronic factors, with the reaction mechanism favoring fluorination at the C-H bond adjacent to the nitrogen (the 2- or 6-position).[2][4] For unsymmetrical 3,5-disubstituted pyridines, achieving high selectivity can be challenging.

  • Probable Cause & Scientific Rationale: The proposed mechanism involves coordination of the basic pyridine nitrogen to the silver center.[1] The subsequent steps are sensitive to the electronic influence of the substituents. Generally, electron-withdrawing groups can influence the selectivity, but mixtures are common. For instance, pyridines with halo, alkoxy, or cyano groups at the 3-position tend to show good selectivity for fluorination at the 2-position, while alkyl or amide groups give mixtures.[1]

  • Troubleshooting & Solutions:

    • Analyze Substituent Effects: For 3,5-disubstituted pyridines, strong directing groups are needed. For example, a 3-benzyloxy group has been shown to direct fluorination selectively to the adjacent C2 position.[1]

    • Consider an Alternative Strategy: If inherent electronic biases do not provide the desired selectivity, direct C-H fluorination may not be the optimal approach. A classical, multi-step synthesis starting from a pre-functionalized pyridine may offer unambiguous control of regiochemistry. For C3-fluorination specifically, specialized methods like those using Zincke imine intermediates may be required.[5]

Nucleophilic Aromatic Substitution (SNAr / Halex Reaction)

The Halex (Halogen Exchange) reaction is an industry workhorse for producing fluoro-pyridines, but it is notoriously demanding.

Q: My Halex reaction (e.g., 2-chloropyridine with KF) is sluggish and gives poor conversion even at high temperatures.

A: This is a classic issue in Halex reactions. Success hinges on maximizing the nucleophilicity of the fluoride source and ensuring the pyridine ring is sufficiently electron-deficient.

  • Probable Cause & Scientific Rationale:

    • Inactive Fluoride Source: Potassium fluoride (KF) has very low solubility in aprotic polar solvents. The reaction occurs on the crystal surface, so the surface area and dryness of the KF are paramount.

    • Insufficient Ring Activation: The SNAr mechanism requires the pyridine ring to be electron-deficient to be attacked by the fluoride nucleophile. If your pyridine has strong electron-donating groups, the activation barrier for the reaction will be very high.[6]

    • Solvent Issues: The presence of protic impurities (like water) will solvate the fluoride ion, drastically reducing its nucleophilicity.

  • Troubleshooting & Solutions:

    • Activate the Fluoride Source: Use spray-dried KF, which has a much higher surface area. Alternatively, cesium fluoride (CsF) is more soluble and reactive but also more expensive.[7][8]

    • Employ a Phase-Transfer Catalyst: Catalysts like tetramethylammonium chloride (TMAC) or crown ethers (e.g., 18-crown-6) can be used to bring the fluoride ion into the organic phase, significantly accelerating the reaction.[9]

    • Solvent Choice and Purity: Use high-boiling, polar aprotic solvents like DMSO, sulfolane, or NMP.[8][10] Ensure the solvent is rigorously dried. A runaway reaction in the Shell Halex plant in 1990 was traced back to an impurity introduced into recycled solvent, highlighting the critical importance of solvent purity for both efficacy and safety.[9]

    • Increase Reaction Temperature: Halex reactions often require temperatures between 170°C and 250°C.[10] However, this must be balanced against the risk of thermal decomposition.

Balz-Schiemann Reaction

This method provides access to a wide range of fluoropyridines from aminopyridines but carries significant safety and operational challenges.

Q: My Balz-Schiemann reaction gives a low yield of the desired fluoropyridine and a significant amount of tar-like byproducts.

A: This typically points to uncontrolled decomposition of the intermediate diazonium tetrafluoroborate salt. The temperature and reaction medium are critical variables.

  • Probable Cause & Scientific Rationale: The reaction proceeds by forming an aryl cation intermediate after the extrusion of N₂ gas.[11] This high-energy intermediate can react with other nucleophiles or polymerize if not efficiently trapped by the fluoride from the BF₄⁻ counterion. High temperatures can accelerate these side reactions.[12][13] The presence of water can also lead to phenol byproducts.[14]

  • Troubleshooting & Solutions:

    • Optimize Decomposition Temperature: Do not overheat. The decomposition should be controlled and gradual. Sometimes, lowering the temperature and accepting a longer reaction time can dramatically improve the yield.

    • Change the Reaction Medium: Traditional thermal decomposition is often done neat (solvent-free). However, performing the reaction in a non-polar, high-boiling solvent like hexane or chlorobenzene can improve yields by providing better heat transfer and minimizing intermolecular side reactions.[12] Ionic liquids have also been shown to be effective media.[15]

    • Isolate and Dry the Diazonium Salt: Ensure the aryldiazonium tetrafluoroborate salt is completely dry before thermal decomposition. The presence of residual acid or water can lead to unwanted side products. However, be aware that dry diazonium salts are potentially explosive and must be handled with extreme care behind a blast shield.[6][14]

    • Consider a Flow Chemistry Setup: For scalability and safety, continuous flow reactors are ideal for the Balz-Schiemann reaction. This approach avoids the accumulation of large quantities of the unstable diazonium intermediate and allows for precise temperature control, minimizing byproduct formation.[14]

Deoxyfluorination of Hydroxypyridines

Converting a hydroxyl group to fluorine is a common strategy, but it is fraught with potential side reactions.

Q: I am attempting to convert a hydroxypyridine to a fluoropyridine using a deoxyfluorination reagent (e.g., DAST, Deoxo-Fluor, PyFluor), but I am getting significant amounts of elimination or rearrangement byproducts.

A: This is a common problem, especially with secondary or benzylic alcohols, and is related to the mechanism of deoxyfluorination.

  • Probable Cause & Scientific Rationale: Deoxyfluorination reagents activate the hydroxyl group, turning it into a good leaving group. This process can generate a carbocationic intermediate (Sₙ1-like) or proceed through direct displacement (Sₙ2-like). If an Sₙ1 pathway is accessible, elimination to form an alkene or other rearrangements can outcompete nucleophilic attack by fluoride.[16] Even in Sₙ2 reactions, the fluoride ion is a relatively strong base, which can promote elimination.[17]

  • Troubleshooting & Solutions:

    • Choose a Milder Reagent: Reagents like DAST are known to promote elimination.[16] Newer generation reagents like PyFluor were specifically designed to be more selective for fluorination over elimination and are often a better choice for sensitive substrates.[13][18]

    • Optimize the Base: For sulfonyl fluoride-based reagents like PyFluor, the choice of base is critical. An organic base like DBU is typically used. The base assists in the formation of the reactive sulfonate ester intermediate and the subsequent delivery of fluoride.[18] Titrating the amount of base can sometimes help tune the selectivity.

    • Lower the Reaction Temperature: As with many competing reactions, elimination often has a higher activation energy than substitution. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can favor the desired fluorination pathway.

    • Protect Other Functional Groups: Ensure that other functional groups in the molecule (e.g., other alcohols, amines) are protected, as they can react with the deoxyfluorination reagent.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best fluorination strategy for my specific pyridine derivative?

A: This is a critical question that depends on three factors: the desired regiochemistry, the electronic nature of your substrate, and the available starting materials. The following workflow provides a general decision-making framework.

digraph "Fluorination_Strategy_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="helvetica", fontsize=9, color="#5F6368"];

start [label="What is the desired\nfluorine position?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pos_2_6 [label="Position 2 or 6"]; pos_3_5 [label="Position 3 or 5"]; pos_4 [label="Position 4"];

sub_type_2_6 [label="What is the substrate type?"]; sub_type_3_5 [label="What is the substrate type?"]; sub_type_4 [label="What is the substrate type?"];

ch_bond [label="Unactivated C-H Bond"]; leaving_group [label="Halogen (Cl, Br)\nor -OH group"]; amino_group [label="Amino (-NH2) group"];

electron_rich [label="Electron-Rich or\nNeutral Pyridine"]; electron_poor [label="Electron-Poor Pyridine"];

method_ch [label="Direct C-H Fluorination\n(e.g., AgF2)\nHigh regioselectivity for C2.", fillcolor="#34A853", fontcolor="#FFFFFF"]; method_halex [label="Halex Reaction (SNAr)\n(e.g., KF, PTC)\nRequires electron-poor ring.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; method_deoxy [label="Deoxyfluorination\n(e.g., PyFluor)\nIf starting from hydroxypyridine.", fillcolor="#FBBC05", fontcolor="#202124"]; method_balz [label="Balz-Schiemann\nVersatile but has\nsafety considerations.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; method_special [label="Specialized Methods\n(e.g., Zincke Imines, Rh-catalysis)\nOften required for C3.", fillcolor="#FBBC05", fontcolor="#202124"];

start -> pos_2_6; start -> pos_3_5; start -> pos_4;

pos_2_6 -> sub_type_2_6; pos_3_5 -> sub_type_3_5; pos_4 -> sub_type_4;

sub_type_2_6 -> ch_bond [label=" "]; sub_type_2_6 -> leaving_group [label=" "]; sub_type_2_6 -> amino_group [label=" "];

sub_type_4 -> leaving_group [label=" "]; sub_type_4 -> amino_group [label=" "];

ch_bond -> method_ch; leaving_group -> electron_poor [label=" "]; leaving_group -> method_deoxy [label="If -OH"]; electron_poor -> method_halex; amino_group -> method_balz;

sub_type_3_5 -> method_special; sub_type_3_5 -> amino_group [label=" "]; }

Caption: Decision workflow for selecting a pyridine fluorination method.

Q2: What are the most critical safety precautions for pyridine fluorination reactions?

A: Safety cannot be overstated.

  • Balz-Schiemann: Dry diazonium salts are shock-sensitive and can detonate. Always handle them in small quantities behind a blast shield. Scale-up should utilize flow chemistry to avoid accumulation.[11][14]

  • Halex Reactions: These are high-temperature reactions, often run under pressure. The combination of high temperatures and polar aprotic solvents like DMSO can lead to violent runaway thermal decomposition, especially in the presence of impurities.[9] Always perform a thorough safety analysis (e.g., using DSC) before scaling up.

  • Fluorinating Reagents: Many fluorinating agents are toxic and corrosive. HF-Pyridine is extremely corrosive and causes severe burns.[7][19] DAST can decompose explosively upon heating.[16] Always consult the Safety Data Sheet (SDS) and handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: My fluorinated pyridine seems to be unstable during workup or purification. What can I do?

A: Highly activated fluoropyridines (e.g., 2-fluoro- or 4-fluoropyridines with additional electron-withdrawing groups) are potent electrophiles and can be susceptible to nucleophilic attack.

  • During Workup: Avoid using strong nucleophilic bases (like NaOH or NH₄OH) in aqueous workups. Use milder bases like saturated sodium bicarbonate (NaHCO₃) and work quickly at low temperatures.

  • During Purification: Silica gel can be slightly acidic and may degrade sensitive products. You can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent system and then re-equilibrating with the pure eluent. Alternatively, using a different stationary phase like alumina or a reverse-phase column may be beneficial. The 2-fluoropyridines generated from C-H fluorination are often suitable electrophiles for subsequent SₙAr reactions, which speaks to their reactivity.[3]

Section 3: Key Experimental Protocols

Protocol 1: Moisture-Sensitive C-H Fluorination with AgF₂

This protocol is adapted from the work of Hartwig and Fier for the C2-fluorination of 2-phenylpyridine.[3]

  • Preparation (Inert Atmosphere): Add a stir bar to a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a septum. Allow the apparatus to cool under a stream of dry argon.

  • Reagent Addition: In a glovebox or under a positive pressure of argon, add 2-phenylpyridine (1.0 equiv). Add anhydrous acetonitrile via syringe.

  • Initiation: In a single portion, add AgF₂ (2.0 equiv) to the stirred solution. The mixture will turn dark brown/black.

  • Reaction: Stir the reaction at ambient temperature (a water bath can be used to dissipate any minor exotherm).[3] Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-2 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the silver salts. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 2-fluoro-6-phenylpyridine.

Protocol 2: General Procedure for Halex Reaction using a Phase-Transfer Catalyst

This is a general guideline for a lab-scale Halex reaction. Caution: High-temperature reaction.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (2.3 equiv) and tetramethylammonium chloride (TMAC, 0.14 equiv).

  • Solvent and Substrate: Add anhydrous dimethylacetamide (DMAc). Stir the suspension and then add the 2,4-dichloronitrobenzene substrate (1.0 equiv).[9]

  • Reaction: Heat the mixture to the target temperature (e.g., 145°C) using an oil bath with careful temperature monitoring.[9] Maintain the temperature for the required reaction time (can be several hours), monitoring by GC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Section 4: Summary of Common Fluorinating Reagents

Reagent ClassExample(s)Typical UseKey Challenges
Electrophilic Selectfluor® (F-TEDA-BF₄)Fluorination of electron-rich aromatics, enolatesCan require harsh conditions; regioselectivity issues with pyridines.[20][21]
Nucleophilic (Halex) KF, CsFHalogen exchange on electron-poor pyridinesHigh temperatures, anhydrous conditions, slow reaction rates.[6][8]
Nucleophilic (Diazotization) NaNO₂ / HBF₄Balz-Schiemann: Conversion of -NH₂ to -FSafety (explosive diazonium salts), high temperatures, byproduct formation.[11][12]
Deoxyfluorination DAST, Deoxo-Fluor, PyFluorConversion of -OH to -FElimination side products, reagent stability/safety (DAST).[13][16]
Direct C-H AgF₂C-H fluorination at C2 of pyridinesHigh cost, extreme moisture sensitivity.[2][3]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-fluoro-5-hydroxypyridine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-chloro-3-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic transformations. The unique electronic and steric properties of this trifunctional pyridine core present distinct challenges and opportunities in derivatization, which we will address with scientifically grounded and field-proven insights.

I. Understanding the Reactivity of this compound

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity of the starting material. The pyridine ring is substituted with an electron-withdrawing chloro group at the 2-position, a strongly electron-withdrawing fluoro group at the 3-position, and an electron-donating, acidic hydroxyl group at the 5-position. This substitution pattern dictates the reactivity of the molecule in various transformations.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of this compound, providing a systematic approach to identifying the root cause and implementing effective solutions.

Issue 1: Low Yield in O-Alkylation Reactions (e.g., Williamson Ether Synthesis)

Symptom: You are attempting to alkylate the 5-hydroxyl group using an alkyl halide and a base, but you observe low conversion of the starting material, or the formation of multiple products.

Possible Causes & Solutions:

  • Insufficient Deprotonation of the Hydroxyl Group: The acidity of the 5-hydroxyl group is influenced by the electron-withdrawing groups on the pyridine ring. While more acidic than a simple phenol, incomplete deprotonation can lead to a sluggish reaction.

    • Troubleshooting Steps:

      • Base Selection: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃)[1]. Ensure your solvent is compatible with the chosen base (e.g., anhydrous THF or DMF for NaH).

      • Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can often drive the reaction to completion[2].

      • Monitoring Deprotonation: If possible, monitor the deprotonation step by TLC or LC-MS before adding the alkylating agent.

  • Competitive N-Alkylation: Although less likely due to the electron-deficient nature of the pyridine nitrogen, N-alkylation can sometimes occur, especially with highly reactive alkylating agents.

    • Troubleshooting Steps:

      • Protecting Group Strategy: If O-alkylation proves consistently problematic, consider protecting the hydroxyl group with a suitable protecting group, performing your desired transformation at another position, and then deprotecting. Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS) or benzyl ethers[3][4][5].

      • Reaction Conditions: Lowering the reaction temperature may favor O-alkylation over N-alkylation.

  • Poor Solubility: The starting material or the alkoxide salt may have limited solubility in your chosen solvent.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMSO, or NMP, which are generally good at dissolving salts.

      • Phase-Transfer Catalysis: For reactions in biphasic systems or with poorly soluble bases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add a suitable base (e.g., NaH, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Inefficient Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura or Buchwald-Hartwig Amination)

Symptom: You are attempting a Suzuki-Miyaura coupling with a boronic acid or a Buchwald-Hartwig amination with an amine at the 2-chloro position, but the reaction is slow, incomplete, or results in decomposition.

Possible Causes & Solutions:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The presence of the unprotected hydroxyl group can also interfere with the catalytic cycle.

    • Troubleshooting Steps:

      • Ligand Choice: For Suzuki-Miyaura couplings of challenging aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote the oxidative addition step[6]. For Buchwald-Hartwig aminations, ligands like BINAP or Josiphos may be effective[7].

      • Protecting the Hydroxyl Group: Protecting the 5-hydroxyl group as a methyl or benzyl ether can prevent potential interference with the palladium catalyst.

      • Palladium Pre-catalyst: Using a pre-formed palladium catalyst (e.g., XPhos Pd G2 or G3) can sometimes provide more consistent results than generating the active catalyst in situ[8].

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the efficiency of cross-coupling reactions.

    • Troubleshooting Steps:

      • Base Screening: For Suzuki couplings, a range of bases should be screened, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄)[9][10]. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used[11].

      • Solvent System: Toluene, dioxane, or THF are common solvents for these reactions. For Suzuki couplings, the addition of water can sometimes be beneficial[9].

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling q1 Is the starting material fully consumed? start->q1 a1_yes Yes q1->a1_yes No a1_no No q1->a1_no Yes sub_q1_yes Product is formed but yield is low. Consider product decomposition or workup issues. a1_yes->sub_q1_yes sub_q1_no Consider catalyst deactivation or low reactivity. a1_no->sub_q1_no sol1 Increase catalyst loading (e.g., 2-5 mol%). sub_q1_no->sol1 sol2 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). sub_q1_no->sol2 sol3 Increase reaction temperature. sub_q1_no->sol3 sol4 Protect the 5-hydroxyl group. sub_q1_no->sol4 sol5 Lower reaction temperature after initial conversion. sub_q1_yes->sol5 sol6 Optimize purification method (e.g., different column chromatography conditions). sub_q1_yes->sol6 sol7 Ensure complete extraction during workup. sub_q1_yes->sol7

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Issue 3: Difficulty in Product Purification

Symptom: The crude reaction mixture is complex, and the desired product is difficult to isolate by standard column chromatography.

Possible Causes & Solutions:

  • Similar Polarity of Product and Starting Material: If the derivatization does not significantly alter the polarity of the molecule, separation can be challenging.

    • Troubleshooting Steps:

      • Chromatography System Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).

      • Crystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.

  • Tautomerization: For some derivatives, the presence of the pyridine nitrogen and the 5-oxygen substituent can lead to the existence of tautomers, which may complicate purification[12].

    • Troubleshooting Steps:

      • pH Adjustment: During aqueous workup, carefully adjusting the pH may help to precipitate one tautomeric form preferentially[12].

      • Derivative Formation: Converting the product into a more stable, less polar derivative can sometimes facilitate purification[12].

III. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the 5-hydroxyl group before attempting other derivatizations?

A1: It is highly recommended, especially for reactions that are sensitive to acidic protons or employ reagents that can react with hydroxyl groups. Protecting the hydroxyl group can prevent side reactions, improve yields, and simplify purification. Silyl ethers (e.g., TBDMSCl, imidazole in DMF) are a good first choice as they are generally stable to a wide range of reaction conditions and can be easily removed.

Q2: Which position is more reactive for nucleophilic aromatic substitution (SNA_r_), the 2-chloro or the 3-fluoro?

A2: Typically, in electron-deficient pyridine systems, the 2- and 4-positions are most activated towards nucleophilic attack. Therefore, the 2-chloro position is expected to be more reactive than the 3-fluoro position in S_NAr reactions. However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Q3: Can I form the pyridine N-oxide of this molecule? What are the recommended conditions?

A3: Yes, forming the pyridine N-oxide is a common strategy to alter the reactivity of the pyridine ring[13][14][15]. Oxidation can be achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid[16][17]. However, care must be taken as these oxidizing agents can also react with other functional groups. The reaction should be performed at low temperatures and monitored carefully.

Reaction Scheme for Pyridine N-Oxide Formation

G reactant This compound product This compound N-oxide reactant->product reagent reagent m-CPBA, DCM, 0 °C to rt

Caption: Synthesis of the corresponding Pyridine N-Oxide.

Q4: What are the best practices for setting up and monitoring these reactions?

A4:

  • Inert Atmosphere: Many of the reagents used in these derivatizations (e.g., strong bases, organometallics, palladium catalysts) are air- and moisture-sensitive. Always use an inert atmosphere (nitrogen or argon) and anhydrous solvents.

  • Careful Reagent Addition: Add reagents dropwise or portion-wise, especially when exothermic reactions are expected[18].

  • Reaction Monitoring: Regularly monitor the progress of your reaction by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products.

  • Proper Workup: A thorough aqueous workup is crucial to remove inorganic salts and other water-soluble impurities before purification[18].

IV. Quantitative Data Summary

Table 1: Recommended Conditions for Common Derivatization Reactions

Reaction TypeReagents & ConditionsSolventTypical Temp.Key Considerations
O-Alkylation Alkyl halide, NaH or Cs₂CO₃DMF, THF25-80 °CEnsure anhydrous conditions with NaH.[1][2]
Suzuki-Miyaura Arylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄Toluene/H₂O80-110 °CBulky, electron-rich ligands are crucial for C-Cl activation.[6][19]
Buchwald-Hartwig Amine, Pd₂(dba)₃, BINAP, NaOtBuToluene, Dioxane80-110 °CStrong, non-nucleophilic base is required.[7][11][20]
Hydroxyl Protection (Silylation) TBDMSCl, ImidazoleDMF25 °CMild conditions, generally high yielding.
N-Oxidation m-CPBADCM, CHCl₃0-25 °CMonitor carefully to avoid over-oxidation.[16]

V. References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. 21

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. 18

  • PMC, NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. 22

  • Google Patents. DE3245950A1 - Process for the preparation of substituted pyridines. 23

  • Wikipedia. Buchwald–Hartwig amination. 7

  • PMC, NIH. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. 24

  • BYJU'S. Williamson Ether Synthesis reaction. 2

  • Fiveable. 18.2 Preparing Ethers - Organic Chemistry. 25

  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives. 26

  • Benchchem. Technical Support Center: Synthesis of Substituted Pyridin-4-ols. 12

  • Organic Chemistry Portal. Protective Groups. 3

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 11

  • Pearson+. An important protecting group developed specifically for polyhydroxy compounds.... 27

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. 6

  • Echemi. What is Pyridine N Oxide Preparation: A simple guide. 13

  • ResearchGate. Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. 28

  • ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. 4

  • Baran Lab. Pyridine N-Oxides. 14

  • Organic Synthesis. Protecting Groups. 5

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. 29

  • SynArchive. Protecting Groups List. 30

  • Benchchem. improving the efficiency of 3-Pyridinesulfonate derivatization for LC-MS. 31

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. 20

  • ResearchGate. How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. 32

  • University of Michigan. Recent trends in the chemistry of pyridine N-oxide. 15

  • ResearchGate. Recent Trends in the Chemistry of Pyridine N-Oxides. 16

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. 8

  • ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF. 33

  • Organic Syntheses. pyridine-n-oxide. 17

  • OpenStax. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. 34

  • Wikipedia. Suzuki reaction. 9

  • Wikipedia. Williamson ether synthesis. 35

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. 19

  • Organic Chemistry Portal. Suzuki Coupling. 10

  • Benchchem. Optimization of reaction conditions for N-alkylation of 2-pyridones. 1

  • Master Organic Chemistry. The Williamson Ether Synthesis. 36

  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. 37

  • PMC, NIH. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. 38

  • ResearchGate. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water | Request PDF. 39

  • PMC, NIH. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. 40

References

Technical Support Center: Reactions of 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-3-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on understanding and mitigating byproduct formation.

Introduction to the Reactivity of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the distinct reactivity of its three functional groups: a hydroxyl group amenable to O-alkylation and other modifications, a chloro group at the 2-position that can participate in cross-coupling reactions, and a pyridine ring that influences the reactivity of its substituents. However, the interplay of these functional groups can also lead to undesired side reactions. This guide will help you anticipate and troubleshoot these challenges.

Frequently Asked Questions (FAQs)

Q1: I am performing an O-alkylation on the hydroxyl group of this compound with an alkyl halide and a base. My yield is low, and I see multiple products. What could be the issue?

A1: The most common issue in the alkylation of hydroxypyridines is the competition between O-alkylation and N-alkylation. The pyridone tautomer of your starting material can react at the nitrogen atom, leading to the formation of an N-alkylated byproduct.[2][3][4]

  • Causality: The regioselectivity of alkylation (N- vs. O-) is highly dependent on the reaction conditions. Factors such as the base, solvent, temperature, and the nature of the alkylating agent play a crucial role. Harder electrophiles tend to favor O-alkylation, while softer electrophiles can favor N-alkylation. The choice of base and solvent can influence the equilibrium between the hydroxypyridine and pyridone tautomers, as well as the nucleophilicity of the oxygen and nitrogen atoms.[2][5]

  • Troubleshooting:

    • Base Selection: A milder base, such as K₂CO₃ or Cs₂CO₃, often favors O-alkylation over stronger bases like NaH.

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used. The choice of solvent can influence the solubility of the reactants and the position of the tautomeric equilibrium.

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

    • Alkylating Agent: If possible, consider using a different alkylating agent. For instance, using a more sterically hindered alkyl halide might favor O-alkylation.

Q2: I am attempting a Suzuki coupling reaction at the 2-chloro position and observing significant amounts of a dechlorinated byproduct. What is causing this?

A2: The formation of a hydrodechlorinated byproduct, where the chlorine atom is replaced by a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.[6][7][8]

  • Causality: This side reaction can occur through several mechanisms. One possibility is the premature protonolysis of the organopalladium intermediate before reductive elimination with the boronic acid. Another pathway involves a competing reaction where a hydride source in the reaction mixture (which can be the solvent, base, or impurities) participates in the catalytic cycle.[6]

  • Troubleshooting:

    • Optimize the Base: The choice and quality of the base are critical. Ensure you are using a high-purity, anhydrous base. Sometimes, switching to a different base (e.g., from K₂CO₃ to CsF or K₃PO₄) can minimize this side reaction.

    • Ligand Selection: The phosphine ligand used can significantly impact the relative rates of the desired cross-coupling and the undesired hydrodechlorination. Experiment with different ligands, such as more electron-rich or sterically bulky ligands, to favor the desired reaction pathway.

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Water can be a proton source that contributes to hydrodechlorination.

    • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of side reactions. Monitor the reaction progress closely by TLC or LC-MS.

Q3: In my Buchwald-Hartwig amination reaction, besides my desired product, I am isolating a dimeric byproduct. What could be the source of this impurity?

A3: Dimerization of the starting material or product can occur under the conditions of palladium-catalyzed cross-coupling reactions.[9][10]

  • Causality: This can happen through a self-coupling reaction of the starting material or through a subsequent reaction of the desired product. The specific mechanism can vary, but it often involves the palladium catalyst.

  • Troubleshooting:

    • Ligand and Catalyst Loading: The choice of ligand and the catalyst loading can influence the propensity for dimerization. Sometimes, using a more sterically hindered ligand or reducing the catalyst loading can disfavor the dimerization pathway.

    • Reaction Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular side reactions like dimerization.

    • Temperature and Reaction Time: As with other side reactions, optimizing the temperature and reaction time can be beneficial.

Troubleshooting Guides

Guide 1: O-Alkylation - Minimizing N-Alkylation Byproduct

This guide provides a systematic approach to favor O-alkylation over N-alkylation.

Experimental Protocol: Optimized O-Alkylation

  • Reagent Preparation:

    • Dry the this compound under vacuum.

    • Use an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).

    • Use a high-purity, finely powdered mild base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the anhydrous solvent.

    • Add the mild base (1.5-2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add the alkyl halide (1.1 eq).

  • Reaction Conditions:

    • Maintain the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the O- and N-alkylated isomers.

Data Presentation: O- vs. N-Alkylation Selectivity

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Base NaHK₂CO₃Milder base favors O-alkylation.
Solvent THFDMFPolar aprotic solvent can favor O-alkylation.
Temperature Reflux40 °CLower temperature can improve selectivity.

Visualization: O- vs. N-Alkylation

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Start This compound + Alkyl Halide + Base O_Alk O-Alkylation Start->O_Alk Favorable Conditions N_Alk N-Alkylation (Pyridone Tautomer) Start->N_Alk Unfavorable Conditions O_Prod Desired O-Alkylated Product O_Alk->O_Prod N_Prod N-Alkylated Byproduct N_Alk->N_Prod

Caption: Competing O- and N-alkylation pathways.

Guide 2: Suzuki Coupling - Minimizing Hydrodechlorination

This guide outlines steps to reduce the formation of the hydrodechlorinated byproduct in Suzuki coupling reactions.

Experimental Protocol: Optimized Suzuki Coupling

  • Reagent Preparation:

    • Use anhydrous and degassed solvents.

    • Use a high-purity boronic acid and an anhydrous base.

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos).

    • Add the anhydrous, degassed solvent.

  • Reaction Conditions:

    • Heat the reaction mixture to the optimal temperature (e.g., 80-100 °C).

    • Monitor the reaction by LC-MS to determine the point of maximum product formation and minimal byproduct formation.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with an organic solvent.

    • Filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Data Presentation: Suzuki Coupling Byproduct Analysis

ByproductPotential CauseMitigation Strategy
Hydrodechlorination Presence of protic impurities; non-optimal ligand/base combination.Use anhydrous reagents and solvents; screen different ligands and bases.
Homocoupling of Boronic Acid High temperature; excess boronic acid.Lower reaction temperature; use a slight excess of boronic acid (1.1-1.2 eq).

Visualization: Suzuki Coupling Catalytic Cycle and Side Reaction

G cluster_cycle Suzuki Catalytic Cycle cluster_side Side Reaction OA Oxidative Addition TM Transmetalation OA->TM Ar'-B(OH)₂ Proton Protonolysis/ Hydride Source OA->Proton [H+] Source RE Reductive Elimination TM->RE Product Desired Product RE->Product Pd0 Pd(0) RE->Pd0 Pd0->OA Ar-Cl Byproduct Hydrodechlorinated Byproduct Proton->Byproduct

Caption: Suzuki cycle with hydrodechlorination side path.

Guide 3: Analytical Methods for Byproduct Identification

Accurate identification and quantification of byproducts are essential for effective troubleshooting.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from byproducts.[11][12][13]

    • Method Development: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is a good starting point.

    • Isomer Separation: For separating N- and O-alkylated isomers, specialized columns or techniques like mixed-mode or hydrogen-bonding chromatography might be necessary for optimal resolution.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying byproducts by providing molecular weight information. This can help to quickly identify hydrodechlorinated products (mass decrease) or dimeric products (mass increase).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main product and any isolated byproducts. Techniques like HMBC and HSQC can be used to definitively distinguish between N- and O-alkylated isomers.[5]

References

stability issues of 2-Chloro-3-fluoro-5-hydroxypyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under acidic and basic conditions. Understanding the stability profile of this versatile building block is critical for its effective use in pharmaceutical and agrochemical research and development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The main stability concerns for this compound revolve around its susceptibility to degradation under hydrolytic conditions, particularly at non-neutral pH. The pyridine ring is substituted with both electron-withdrawing halogen atoms (Cl and F) and an electron-donating hydroxyl group, creating a complex reactivity profile. Under acidic or basic conditions, the compound can undergo degradation, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Q2: How do the substituents on the pyridine ring influence its stability?

A2: The stability of the pyridine ring is significantly influenced by its substituents:

  • 2-Chloro and 3-Fluoro groups: These electron-withdrawing groups activate the pyridine ring for nucleophilic attack. In SNAr reactions on pyridine rings, fluoride is generally a better leaving group than chloride, which suggests that the fluorine at the 3-position might be susceptible to displacement, although the chlorine at the 2-position is also a potential leaving group.[2][3][4]

  • 5-Hydroxyl group: This electron-donating group can exist in equilibrium with its pyridone tautomer.[5][6][7] The position of this equilibrium is influenced by the solvent and pH. The hydroxyl group can be deprotonated under basic conditions, forming a phenoxide-like species which can further influence the electronic properties of the ring.

Q3: What are the likely degradation products of this compound under acidic or basic conditions?

A3: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the principles of nucleophilic aromatic substitution on halopyridines, the likely degradation products would result from the displacement of the halogen substituents by hydroxide ions or other nucleophiles present in the medium. Under basic conditions, hydrolysis of the chloro group at the 2-position to form 2,5-dihydroxy-3-fluoropyridine is a probable degradation pathway.[8] Acid-catalyzed hydrolysis is also possible, though the mechanism may differ.[9]

Q4: What is the expected pH-dependent behavior of this compound?

A4: The hydroxyl group at the 5-position and the nitrogen atom in the pyridine ring are both ionizable. The pKa of the pyridine nitrogen is expected to be around 5, while the hydroxyl group will have a pKa in the range of 8-9.[1][10][11] This means that under acidic conditions (pH < 5), the pyridine nitrogen will be protonated, which can affect the reactivity of the ring. Under basic conditions (pH > 9), the hydroxyl group will be deprotonated, which can also alter the degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Unexpected peaks in HPLC/GC-MS analysis after reaction or storage. Degradation of this compound.Perform a forced degradation study under acidic and basic conditions to identify potential degradation products. This will help in confirming if the unexpected peaks correspond to degradants. The choice of stress conditions should be guided by ICH Q1A(R2) guidelines.[12][13]
Low yield in a synthetic step involving this compound. Instability of the starting material under the reaction conditions.Analyze the pH of your reaction mixture. If it is strongly acidic or basic, consider buffering the reaction or using milder conditions. The stability of the compound is pH-dependent.
Inconsistent analytical results for the purity of this compound. On-column degradation or instability in the analytical solvent.Ensure the mobile phase for HPLC or the solvent for GC-MS is compatible with the analyte. A mobile phase with a neutral pH is generally recommended for the analysis of pyridine derivatives to avoid on-column degradation.[10][12]
Discoloration of the compound upon storage. Potential oxidative or photolytic degradation.Store the compound in a cool, dark place, and under an inert atmosphere if possible. Forced degradation studies under oxidative and photolytic stress can help to understand and mitigate these degradation pathways.[9][13]

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic and Basic Conditions

This protocol is designed to assess the stability of this compound in acidic and basic solutions, following the principles outlined in the ICH guidelines for forced degradation studies.[8][12][13]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration suitable for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • HPLC Analysis:

    • Analyze all samples by HPLC. A typical starting condition would be a C18 column with a mobile phase of methanol and water (e.g., 60:40 v/v) at a flow rate of 1 mL/min, with UV detection at a suitable wavelength (determined by UV scan of the parent compound).

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Data Analysis:

Calculate the percentage degradation of this compound at each time point relative to the control sample. Identify and quantify the major degradation products.

Protocol 2: Analytical Method for Stability Monitoring

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its potential degradation products.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid to ensure good peak shape. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV maximum of this compound.

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent peak from degradation products), linearity, accuracy, and precision.

Data Summary

The following table provides a hypothetical summary of degradation data based on the expected reactivity of this compound. Actual experimental results should be used to populate this table.

Condition Time (hours) % Degradation of Parent Compound Major Degradation Products (Relative Peak Area %)
0.1 M HCl, 60°C 24~5-10%Peak 1 (~3%), Peak 2 (~2%)
0.1 M NaOH, 60°C 24~15-25%Peak 3 (~10%), Peak 4 (~5%)

Visualizing Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of this compound under acidic and basic conditions based on established chemical principles of nucleophilic aromatic substitution.

Acidic_Degradation Parent This compound Protonated Protonated Pyridine Ring Parent->Protonated + H+ Intermediate1 Meisenheimer Complex Protonated->Intermediate1 + H2O (Nucleophilic Attack) Product1 2-Hydroxy-3-fluoro-5-hydroxypyridine Intermediate1->Product1 - H+, - Cl- caption Plausible Acid-Catalyzed Hydrolysis Pathway.

Caption: Plausible Acid-Catalyzed Hydrolysis Pathway.

Basic_Degradation Parent This compound Deprotonated Deprotonated Hydroxyl Group Parent->Deprotonated - H+ Intermediate2 Meisenheimer Complex Deprotonated->Intermediate2 + OH- (Nucleophilic Attack) Product2 2,5-Dihydroxy-3-fluoropyridine Intermediate2->Product2 - Cl- caption Plausible Base-Mediated Hydrolysis Pathway.

Caption: Plausible Base-Mediated Hydrolysis Pathway.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-chloro-3-fluoro-5-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to functionalize this challenging yet valuable heterocyclic building block. We will move beyond simple protocols to explore the underlying principles, troubleshoot common failures, and provide robust starting points for your experimental design.

Core Challenges & Strategic Considerations

The structure of this compound presents a unique combination of challenges that can impede standard cross-coupling protocols. Understanding these factors is the first step toward successful reaction development.

  • The C-Cl Activation Barrier: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-couplings.[1][2] The carbon-chlorine bond is stronger, making the rate-limiting oxidative addition step of the catalytic cycle more difficult.[2] Overcoming this requires highly active catalytic systems, typically employing bulky, electron-rich phosphine ligands that can promote the insertion of the palladium(0) center into the C-Cl bond.[1][3]

  • Pyridine-Induced Catalyst Inhibition: The Lewis basic lone pair on the pyridine nitrogen atom is a primary culprit for reaction failure. It can coordinate strongly to the palladium catalyst, effectively sequestering the metal and preventing it from participating in the catalytic cycle.[3][4][5] This is a well-documented issue, particularly for 2-halopyridines, and necessitates careful ligand selection to mitigate this inhibitory effect.[6]

  • The Ambivalent Role of the 5-Hydroxyl Group: The phenolic hydroxyl group adds another layer of complexity. Under the basic conditions required for most cross-coupling reactions, it will be deprotonated to the corresponding phenoxide. This has two major consequences:

    • Electronic Deactivation: As a negatively charged phenoxide, it becomes a strong electron-donating group, which can further decrease the reactivity of the C-Cl bond towards oxidative addition.[1]

    • Potential for Chelation/Inhibition: The anionic oxygen can chelate to the palladium center. While in some contexts hydroxyl groups can serve as beneficial directing groups[7][8], in this case, it can also lead to the formation of inactive catalyst species. However, modern catalyst systems often exhibit high functional group tolerance, making protection unnecessary.[9][10]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of cross-coupling reactions for this substrate.

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the most common reasons for failure?

Failure of a Suzuki-Miyaura coupling with this substrate can often be traced back to catalyst inhibition or low reactivity.[3] Key areas to investigate include:

  • Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond of this electron-rich, sterically hindered pyridine.[3] You must use a more active system.

  • Catalyst Inhibition: As discussed, the pyridine nitrogen and the 5-hydroxyl group can inhibit the catalyst.[4][5]

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen.[4] Inadequate degassing of solvents and failure to maintain a rigorously inert atmosphere can lead to catalyst oxidation and the formation of inactive palladium black.[4]

  • Reagent Quality: Boronic acids can degrade over time, especially in the presence of moisture. It is crucial to use high-quality, anhydrous reagents and solvents.

Q2: What is the best catalyst, ligand, and base combination for a Suzuki-Miyaura coupling?

For challenging aryl chlorides, catalyst systems based on bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are the gold standard.[1] A robust starting point is crucial for success.

ComponentRecommendation 1Recommendation 2Rationale
Pd Source Pd₂(dba)₃Pd(OAc)₂Precursors that readily form the active Pd(0) species.
Ligand SPhosXPhosBulky, electron-rich ligands that accelerate oxidative addition and stabilize the catalyst.[1][3]
Base K₃PO₄ (Potassium Phosphate)Cs₂CO₃ (Cesium Carbonate)Moderately strong, inorganic bases that minimize side reactions. K₃PO₄ is often effective in aqueous solvent mixtures.[1]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)TolueneDioxane/water is a common, effective solvent system. Anhydrous toluene can also be successful, particularly with Cs₂CO₃.[1]
Temperature 80–110 °C100–110 °CHigher temperatures are typically required to drive the reaction to completion.

Q3: I am observing a significant amount of hydrodechlorination (loss of chlorine). How can I minimize this side reaction?

Hydrodechlorination, where the chlorine atom is replaced by hydrogen, is a common side reaction.[3] The primary causes are:

  • Moisture: Water can act as a proton source. Ensure all reagents and solvents are scrupulously dry.[4]

  • Reagent Impurities: Certain impurities can act as hydride donors. Use high-purity starting materials.

  • Base Choice: The choice of base can influence the rate of this side reaction. Screening different bases (e.g., K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃) may be necessary.[4]

Q4: How should I approach a Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][12] The same principles of using a highly active catalyst system apply.

  • Catalyst/Ligand: Systems like Pd₂(dba)₃ or a suitable pre-catalyst combined with bulky phosphine ligands such as XPhos or BrettPhos are excellent starting points for aryl chlorides.[13][14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[13][15] Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative, especially if base-sensitive functional groups are present.[16]

  • Solvent: Anhydrous, apolar solvents like toluene or 1,4-dioxane are typically used.[15]

Q5: Should I protect the 5-hydroxyl group before attempting the cross-coupling?

While protection is a valid strategy, it is often not the first choice. Many modern catalyst systems show remarkable tolerance for free hydroxyl groups.[9]

  • Attempt without Protection First: Always screen the reaction with the unprotected substrate. This saves synthetic steps and is often successful.

  • When to Consider Protection: If you consistently observe low yields, catalyst decomposition, or intractable product mixtures across several catalyst systems, protecting the hydroxyl group (e.g., as a methyl, benzyl, or silyl ether) is a logical next step. This removes the acidic proton and the potential for anionic chelation, simplifying the reaction environment.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst system.[3] 2. Oxygen contamination.[4] 3. Poor quality of reagents (e.g., degraded boronic acid).[17] 4. Insufficient temperature.1. Switch to a more active ligand (e.g., SPhos, XPhos). Use a Pd(0) source or a reliable precatalyst.[13] 2. Rigorously degas all solvents and ensure a tight inert (Argon/Nitrogen) atmosphere.[4] 3. Use fresh, anhydrous reagents and solvents. 4. Increase reaction temperature, monitoring for decomposition.
Formation of Palladium Black 1. Catalyst decomposition.[4] 2. Ligand instability at high temperature. 3. Presence of oxygen.1. Consider a more robust ligand (e.g., N-heterocyclic carbene (NHC) ligands).[4] 2. Attempt the reaction at the lowest effective temperature. 3. Improve degassing procedures.[4]
Homocoupling of Boronic Acid 1. Presence of oxygen leading to oxidative coupling.[4] 2. Incomplete reduction of a Pd(II) precatalyst.1. Ensure a strictly inert atmosphere and use thoroughly degassed solvents. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) directly. Lowering the reaction temperature may also help.[4]
Hydrodechlorination Side Product 1. Presence of water or other proton sources.[4] 2. Base or solvent acting as a hydride source.[3]1. Use anhydrous solvents and reagents. 2. Screen alternative bases (e.g., K₂CO₃, CsF) and solvents.

Experimental Protocols & Visualizations

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for your cross-coupling reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting Start Start: Unprotected this compound Coupling_Type Select Coupling Type (e.g., Suzuki-Miyaura) Start->Coupling_Type Catalyst_Screen Catalyst System Screen System A: Pd₂(dba)₃ / SPhos System B: Pd₂(dba)₃ / XPhos Coupling_Type->Catalyst_Screen Base_Solvent Base & Solvent Screen Cond. 1: K₃PO₄ in Dioxane/H₂O Cond. 2: Cs₂CO₃ in Toluene Catalyst_Screen->Base_Solvent Analysis Analyze Outcome (LC-MS, NMR) Base_Solvent->Analysis Success Success! Proceed to Isolation Analysis->Success >60% Yield Failure Failure / Low Yield (See Troubleshooting Guide) Analysis->Failure <20% Yield Protect Consider Protecting Hydroxyl Group (e.g., OMe, OBn) Failure->Protect Protect->Catalyst_Screen Re-screen

Caption: A decision workflow for catalyst screening and optimization.

Suzuki-Miyaura Catalytic Cycle: Potential Failure Points

This diagram illustrates the catalytic cycle and highlights where the specific functionalities of our substrate can interfere.

Suzuki_Cycle cluster_inhibitors Inhibition Pathways Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition Pyridine_Inhibition Pyridine-N Coordination Pd0->Pyridine_Inhibition Inhibits Active Catalyst Trans_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->Trans_Complex Transmetalation (with Ar'-B(OR)₂) Hydroxyl_Inhibition Hydroxyl-O⁻ Coordination OA_Complex->Hydroxyl_Inhibition Inhibits Intermediate Trans_Complex->Pd0 Reductive Elimination

Caption: Suzuki cycle showing potential inhibition by pyridine and hydroxyl groups.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point based on successful methods for similar challenging chloropyridines.[1]

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5–2.5 mol%) and SPhos (3.5–5.5 mol%). Add these solids to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 5:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This procedure is adapted for the amination of aryl chlorides.[13][14]

  • Preparation: In a glovebox or under a constant flow of inert gas, add sodium tert-butoxide (NaOt-Bu, 1.5 equiv.) to an oven-dried reaction vial with a stir bar.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a substrate concentration of ~0.1-0.2 M).

  • Reaction: Seal the vial tightly and remove it from the glovebox (if used). Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol for monitoring, workup, and purification.

References

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of this versatile chemical compound. This compound is a crucial building block in the development of novel pharmaceuticals and agrochemicals, particularly in creating anti-inflammatory and antimicrobial agents.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low Yield or Incomplete Diazotization of 2-Chloro-3-fluoro-5-aminopyridine

Question: My reaction to convert 2-Chloro-3-fluoro-5-aminopyridine to the corresponding diazonium salt shows a low yield, and I suspect incomplete diazotization. What are the potential causes and how can I optimize this step?

Answer:

Low yields in diazotization reactions are a common hurdle. The stability of the diazonium salt is paramount and is highly sensitive to reaction conditions. Here are the primary factors to consider:

  • Temperature Control: Diazonium salts are notoriously unstable at higher temperatures. It is critical to maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite.[2] Exceeding this temperature range can lead to premature decomposition of the diazonium salt, resulting in the formation of byproducts and a lower yield of the desired hydroxylated product.

  • Acid Concentration: The reaction is typically carried out in a strong acidic medium, such as sulfuric or hydrochloric acid.[2] The acid serves two main purposes: it protonates the amino group, making it more susceptible to nitrosation, and it stabilizes the resulting diazonium salt. Insufficient acid can lead to incomplete reaction and the formation of unwanted azo compounds.

  • Rate of Sodium Nitrite Addition: A slow, dropwise addition of the sodium nitrite solution is crucial.[2] A rapid addition can cause localized increases in temperature and pH, leading to the decomposition of the diazonium salt and the formation of side products.

  • Purity of Starting Material: Ensure the 2-Chloro-3-fluoro-5-aminopyridine is of high purity. Impurities can interfere with the diazotization process.

Troubleshooting Workflow:

G cluster_0 Diazotization Troubleshooting start Low Yield of Diazonium Salt temp Check Temperature Control (Maintain 0-5 °C) start->temp temp->start Adjust cooling bath acid Verify Acid Concentration (Sufficient strong acid) temp->acid If temp is correct acid->start Increase acid concentration addition Monitor NaNO2 Addition Rate (Slow, dropwise) acid->addition If acid is sufficient addition->start Slow down addition purity Assess Starting Material Purity addition->purity If addition is slow purity->start Purify starting material end Optimized Diazotization purity->end If pure

Caption: Decision tree for troubleshooting low diazotization yields.

Issue 2: Formation of Undesired Side Products During Hydrolysis

Question: During the hydrolysis of the diazonium salt to form this compound, I am observing significant amounts of byproducts. What are these byproducts and how can I minimize their formation?

Answer:

The hydrolysis of aryl diazonium salts, while a common method for introducing a hydroxyl group, can be prone to side reactions. This is often a variation of the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile.[3][4]

  • Common Side Products:

    • Azo Compounds: If the diazonium salt couples with unreacted starting material or the phenol product, colored azo compounds can form. This is more prevalent if the pH is not sufficiently acidic.

    • Halogenated Pyridines: If the reaction is carried out in hydrochloric acid, the chloride ion can act as a nucleophile, leading to the formation of 2,5-dichloro-3-fluoropyridine. While copper catalysts are typically used in Sandmeyer reactions to promote this, it can still occur to some extent without them.[3]

    • Deamination Product: Reduction of the diazonium group can lead to the formation of 2-chloro-3-fluoropyridine.

  • Minimizing Side Product Formation:

    • Controlled Heating: After the diazotization is complete, the reaction mixture is typically warmed to facilitate hydrolysis. This warming must be gradual and controlled. A rapid increase in temperature can promote side reactions.

    • Choice of Acid: Using a non-nucleophilic acid like sulfuric acid can minimize the formation of halogenated byproducts.

    • Copper(I) Oxide: For a cleaner hydroxylation, consider a Sandmeyer-type reaction using copper(I) oxide (Cu₂O) as a catalyst in the presence of an excess of copper(II) nitrate.[3] This often proceeds readily at room temperature in neutral water and can be more selective than the classical method of boiling the diazonium salt in aqueous acid.[3]

Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?

Answer:

The purification of this compound can be challenging due to its properties and the potential for closely related impurities.

  • Extraction: After the reaction is complete and neutralized, the product can be extracted into an organic solvent like ether.[5] It is important to wash the organic layer with a solution of sodium bisulfite to remove any unreacted oxidizing agents.[5]

  • Acid-Base Extraction: The phenolic nature of the product allows for selective extraction. The crude product can be dissolved in an aqueous base (e.g., 2N NaOH) and washed with an organic solvent to remove non-acidic impurities.[5] The aqueous layer can then be acidified to precipitate the desired product.[5]

  • Recrystallization: Recrystallization from a suitable solvent system can be an effective final purification step. The choice of solvent will depend on the impurities present.

  • Column Chromatography: If the impurities are structurally very similar to the product, column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this type.

Purification Workflow:

G cluster_1 Purification Strategy start Crude Product Mixture extraction Solvent Extraction (e.g., Ether) start->extraction acid_base Acid-Base Extraction (Utilize phenolic -OH) extraction->acid_base recrystallization Recrystallization acid_base->recrystallization chromatography Column Chromatography (If necessary) recrystallization->chromatography If impurities persist end Pure Product recrystallization->end If pure chromatography->end

Caption: A stepwise approach to purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A frequently employed method involves a multi-step synthesis starting from a more readily available pyridine derivative. One common precursor is 2-chloro-3-fluoro-5-aminopyridine. This amine is converted to a diazonium salt, which is then hydrolyzed to the desired 5-hydroxypyridine. This is a classic example of a diazotization-hydrolysis sequence.

Q2: Are there alternative synthetic strategies to access this molecule?

A2: Yes, other routes exist. For instance, one could start with a precursor that already has the hydroxyl group (or a protected form like a methoxy group) and then introduce the chloro and fluoro substituents. Demethylation of a 2-chloro-3-fluoro-5-methoxypyridine precursor is a viable option. Another approach could involve the synthesis of 2-chloro-5-fluoronicotinic acid, which could then potentially be converted to the 5-hydroxy derivative.[6]

Q3: What are the key safety precautions to take during this synthesis?

A3: Several safety considerations are crucial:

  • Diazonium Salts: These intermediates can be explosive, especially when isolated and dried. It is imperative to keep them in solution and at low temperatures.

  • Strong Acids and Bases: The synthesis involves the use of corrosive strong acids (sulfuric, hydrochloric) and bases (sodium hydroxide). Appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, is essential.

  • Solvents: Organic solvents used for extraction are often flammable. Work should be conducted in a well-ventilated fume hood, away from ignition sources.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the O-H stretch of the hydroxyl group.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound from 2-Chloro-3-fluoro-5-aminopyridine.

Materials and Reagents:

  • 2-Chloro-3-fluoro-5-aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether (or other suitable organic solvent)

  • Sodium Bisulfite (NaHSO₃)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Chloro-3-fluoro-5-aminopyridine in concentrated sulfuric acid, ensuring the temperature is maintained between 0-5 °C using an ice-salt bath.

    • Separately, prepare a solution of sodium nitrite in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, keeping the internal temperature below 5 °C. The addition should take approximately 30-60 minutes.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Hydrolysis:

    • Gradually warm the reaction mixture to room temperature, and then heat to 40-60 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath. Adjust the pH to approximately 7-8.

    • Extract the aqueous mixture with diethyl ether (3 x volume).

    • Combine the organic extracts and wash with a saturated sodium bisulfite solution, followed by a brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • For further purification, dissolve the crude product in a 2N NaOH solution. Wash this basic aqueous solution with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with a suitable acid (e.g., NaHSO₄·H₂O or dilute HCl) to precipitate the pure this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary Table:

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.[2]
Molar Ratio (NaNO₂ : Amine) 1.2 - 1.4 : 1Ensures complete conversion of the amine.[2]
Hydrolysis Temperature 40-60 °CPromotes the hydrolysis of the diazonium salt to the phenol.[2]
Final pH for Product Precipitation Acidic (pH < 7)The product is phenolic and will precipitate from an acidic solution.

References

Technical Support Center: Purification of 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-Chloro-3-fluoro-5-hydroxypyridine (CAS 870062-76-3). This versatile intermediate is a critical building block in pharmaceutical and agrochemical research.[1] Its purification, however, can present unique challenges due to its specific chemical properties, including a basic pyridine nitrogen and an acidic hydroxyl group. This guide is structured as a series of troubleshooting questions and answers to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common purification issues.

Part 1: General Purity Assessment & Initial Troubleshooting

Before proceeding with advanced purification, a preliminary assessment is crucial. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.

Question: My initial TLC analysis of the crude product shows multiple spots. How do I begin to troubleshoot my purification strategy?

Answer: A complex TLC plate is a common starting point. The goal is to develop a logical workflow to select the appropriate purification technique. The first step is to characterize the impurities as polar, non-polar, acidic, or basic relative to your target compound.

Workflow for Initial Purification Strategy

G cluster_methods Purification Method Selection start Crude 2-Chloro-3-fluoro- 5-hydroxypyridine tlc Run TLC Analysis (e.g., 30% EtOAc/Hexane) start->tlc decision Characterize Impurities tlc->decision recryst Recrystallization (If major spot is dominant & product is solid) decision->recryst  Major Impurity is  significantly less polar chrom Column Chromatography (For close-running spots or multiple impurities) decision->chrom  Impurities have  similar polarity (close Rf) extract Acid-Base Extraction (For acidic/basic impurities) decision->extract  Impurities are strongly  acidic or basic

Caption: Initial workflow for selecting a purification method.

Part 2: Troubleshooting Column Chromatography

Column chromatography is one of the most powerful techniques for purifying substituted pyridines.[2][3][4] However, the basicity of the pyridine ring often causes issues like peak tailing on standard silica gel.[5]

Question: I'm performing silica gel chromatography, but my compound is streaking or tailing badly. What's causing this and how do I fix it?

Answer: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.

  • Causality: The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica.[5] This strong, non-specific binding leads to a poor equilibrium between the mobile and stationary phases, resulting in a "tailing" peak shape.

  • Solution: The most effective solution is to suppress the interaction with the acidic silanol sites. This can be achieved in two primary ways:

    • Adding a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) or pyridine, into your mobile phase (eluent). These bases will preferentially bind to the active silanol sites, effectively masking them from your target compound.

    • Using a Deactivated Stationary Phase: Employ an "end-capped" silica gel, where the residual silanol groups have been chemically deactivated. Alternatively, using a different stationary phase like alumina, which is basic, can also prevent this interaction.[6]

Experimental Protocol: Reducing Peak Tailing with a Mobile Phase Additive

  • Prepare Eluent: Prepare your chosen mobile phase (e.g., Ethyl Acetate/Hexanes).

  • Add Competing Base: To this eluent, add 0.1-1.0% triethylamine (TEA) by volume. For example, to 500 mL of eluent, add 0.5 mL of TEA for a 0.1% solution.

  • Equilibrate Column: When packing and running the column, ensure you use this TEA-modified eluent throughout the entire process, from slurry preparation to final elution. This ensures the stationary phase is fully equilibrated.

  • Monitor Fractions: Collect and analyze fractions as usual via TLC. The spots should be significantly more compact and less streaked.

Question: My compound is not separating from a key impurity. How can I improve the resolution?

Answer: Poor resolution means the selectivity or efficiency of your system is insufficient. A systematic approach is needed to optimize the separation.

  • Causality: Resolution in chromatography is a function of three factors: efficiency (N), selectivity (α), and retention factor (k'). To improve separation, one or more of these must be changed.

  • Solutions & Troubleshooting Workflow:

    G start Poor Resolution k_prime Is Retention Factor (k') between 2 and 10? start->k_prime adjust_mp Adjust Mobile Phase Strength (Change solvent ratio) k_prime->adjust_mp No (Too High/Low) selectivity Is Selectivity (α) the issue? k_prime->selectivity Yes adjust_mp->k_prime change_solvent Change Mobile Phase Composition (e.g., EtOAc/Hex to DCM/MeOH) selectivity->change_solvent Yes change_sp Change Stationary Phase (e.g., Silica to C18 or Alumina) selectivity->change_sp No end Improved Resolution change_solvent->end change_sp->end

    Caption: A logical workflow for systematically improving chromatographic resolution.[5]

    • Optimize Retention (k'): First, adjust the polarity of your mobile phase so the Rf of your compound on TLC is between 0.2 and 0.4. This typically corresponds to an optimal retention factor on the column.

    • Change Selectivity (α): If retention is optimal but resolution is still poor, the issue is selectivity. The components of your mobile phase are not interacting differently enough with the impurities versus your product.

      • Change Solvent System: Switch to a different solvent system with different chemical properties. For example, if you are using an Ethyl Acetate (a hydrogen bond acceptor) / Hexanes system, try a Dichloromethane (a dipole) / Methanol (a hydrogen bond donor) system.

      • Change Stationary Phase: For a dramatic change in selectivity, switch your stationary phase. If using normal phase (silica), consider reverse-phase (C18) chromatography, which separates based on hydrophobicity.[5][6]

Part 3: Troubleshooting Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, often yielding material of very high purity.[7]

Question: I am struggling to find a suitable single solvent for recrystallization. What should I do?

Answer: When a single solvent isn't effective, a binary (two-solvent) system is the ideal solution.

  • Causality: A good recrystallization solvent should fully dissolve the compound when hot but allow it to be nearly insoluble when cold. If no single solvent meets this criterion, you can create the desired property by mixing a "good" solvent (in which the compound is highly soluble) with an "anti-solvent" (in which the compound is poorly soluble).

Experimental Protocol: Screening for a Binary Recrystallization Solvent System

  • Select Solvents: Choose a pair of miscible solvents. One in which your compound is very soluble (e.g., Methanol, Acetone, Ethyl Acetate) and one in which it is poorly soluble (e.g., Water, Hexanes, Diethyl Ether).

  • Dissolve: Place a small amount of your crude solid in a test tube. Add the "good" solvent dropwise at room temperature until the solid just dissolves.

  • Add Anti-Solvent: Slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). This indicates you have reached the saturation point.

  • Heat: Gently warm the test tube. The solution should become clear again. If it doesn't, add a single drop of the "good" solvent until it does.

  • Cool: Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe: If pure crystals form, you have found a suitable binary solvent system. The ratio of solvents used in the test tube provides a starting point for your bulk recrystallization.

Question: My product "oils out" during cooling instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Causality: This usually happens for one of two reasons:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The solution is too highly supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask to encourage slow, controlled crystal growth.

    • Add a Seed Crystal: Introduce a tiny crystal of pure product to the cooled solution to act as a nucleation site.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites.

    • Use a Lower Boiling Point Solvent: If the melting point of your product is low, select a solvent system with a lower boiling point.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to reduce the level of supersaturation before cooling.

Part 4: Troubleshooting Liquid-Liquid Extraction

Liquid-liquid extraction is highly effective for separating compounds based on their differing solubilities in immiscible liquids, especially for removing acidic or basic impurities.[7][8]

Question: How can I use extraction to remove starting materials or byproducts that are acidic or basic?

Answer: The amphoteric nature of this compound (containing both a basic nitrogen and an acidic phenol-like hydroxyl group) can be exploited using acid-base extraction. The key is to carefully control the pH of the aqueous phase.

  • Causality: By adjusting the pH, you can change the charge state of your compound and the impurities, thereby dramatically altering their solubility in the aqueous phase.

    • In Acidic Solution (e.g., 1M HCl, pH ~1): The basic pyridine nitrogen will be protonated to form a pyridinium salt (-NH⁺-). This salt is ionic and will be highly soluble in the aqueous layer. Non-basic organic impurities will remain in the organic layer.

    • In Basic Solution (e.g., 1M NaOH, pH ~13): The acidic hydroxyl group will be deprotonated to form a phenoxide-like salt (-O⁻). This salt is also ionic and will move to the aqueous layer. Non-acidic organic impurities will remain in the organic layer.

Data Summary: pKa and Expected Behavior

Functional GroupEstimated pKaBehavior at pH 1Behavior at pH 7Behavior at pH 13
Pyridine Nitrogen~2-3Protonated (Aqueous Soluble)Neutral (Organic Soluble)Neutral (Organic Soluble)
Hydroxyl Group~8-9Neutral (Organic Soluble)Neutral (Organic Soluble)Deprotonated (Aqueous Soluble)

Troubleshooting Workflow: Acid-Base Extraction Strategy

G start Crude Product in Organic Solvent (e.g., EtOAc) wash_acid Wash with 1M HCl start->wash_acid To remove basic impurities wash_base Wash with 1M NaOH start->wash_base To remove acidic impurities decision_acid Basic Impurities move to Aqueous Layer. Product (now protonated) also moves to Aqueous Layer. wash_acid->decision_acid re_basify Isolate Aqueous Layer. Neutralize with NaOH to pH > 9. Re-extract product into fresh Organic Solvent. decision_acid->re_basify separate_org Isolate Organic Layer (contains neutral impurities) end Pure Product in Organic Layer re_basify->end decision_base Acidic Impurities move to Aqueous Layer. Product (now deprotonated) also moves to Aqueous Layer. wash_base->decision_base re_acidify Isolate Aqueous Layer. Neutralize with HCl to pH ~7. Re-extract product into fresh Organic Solvent. decision_base->re_acidify re_acidify->end

Caption: Decision tree for removing acidic vs. basic impurities.

Note: Because the target compound is itself acidic and basic, this technique is most useful for removing impurities that are only acidic or only basic, or for a general cleanup. After partitioning your compound into either the acidic or basic aqueous layer, you must neutralize it back to its neutral form (around pH 7) to re-extract it into a fresh organic layer, leaving the ionic impurities behind.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the quality of a pharmaceutical intermediate is a cornerstone of the entire process. Intermediates like 2-Chloro-3-fluoro-5-hydroxypyridine are foundational building blocks for complex Active Pharmaceutical Ingredients (APIs).[1] The purity of this intermediate directly influences the yield and impurity profile of the final API, ultimately impacting its safety and efficacy.[2][3] Therefore, a robust, multi-faceted analytical strategy to assess the purity of each synthesized batch is not merely a quality control step; it is a fundamental requirement for regulatory compliance and successful drug development.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a logical workflow for a comprehensive and trustworthy purity assessment, grounded in the principles of scientific integrity and authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[4][5]

Overall Purity Assessment Workflow

A comprehensive purity assessment is not reliant on a single technique but rather on the convergence of data from orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the synthesized material. The logical flow of this process is designed to identify and quantify all potential impurities, from residual starting materials to process-related by-products and potential degradants.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Analytical Assessment cluster_evaluation Data Integration & Reporting SynthesizedProduct Synthesized Crude This compound HPLC HPLC-UV (Quantitative Purity, Impurity Profile) SynthesizedProduct->HPLC GCMS GC-MS (Volatile Impurities, ID of unknowns) SynthesizedProduct->GCMS NMR 1H & 13C NMR (Structural Confirmation) SynthesizedProduct->NMR EA Elemental Analysis (Elemental Composition) SynthesizedProduct->EA PurityEval Final Purity Evaluation (ICH Guideline Comparison) HPLC->PurityEval GCMS->PurityEval NMR->PurityEval EA->PurityEval CoA Certificate of Analysis (CoA) (Batch Release) PurityEval->CoA Meets Specification?

Caption: Workflow for comprehensive purity analysis of a synthesized pharmaceutical intermediate.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the specific information required. For purity assessment, a combination of chromatographic, spectroscopic, and fundamental composition analysis is essential.

Technique Principle Information Obtained Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.[6]Quantitative purity (Area %), detection and quantification of non-volatile organic impurities.High precision and accuracy for quantification; robust and widely used; ideal for stability-indicating assays.[7]Requires reference standards for absolute quantification of impurities; may not detect co-eluting peaks without peak purity analysis.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.[8]Detection and identification of volatile/semi-volatile impurities, residual solvents, and process by-products.Excellent for identifying unknown impurities through mass spectral library matching; high sensitivity.[9]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar molecules.[10]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[11]Unambiguous structural confirmation of the main component; identification of impurities with unique signals; quantitative NMR (qNMR) for assay.Provides definitive structural information; can detect impurities without a reference standard if structurally different; qNMR is a primary method.[12]Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals; requires a high-purity internal standard for qNMR.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then measured.[13]Confirms the elemental composition (%C, %H, %N, %Cl, %F) of the bulk material.Provides fundamental confirmation of the molecular formula; a direct measure of absolute purity against theory.Does not provide information on the nature or number of impurities; requires a highly purified sample for accurate results.[14][15]

Deep Dive: Potential Impurities in this compound Synthesis

A critical aspect of purity assessment is anticipating the likely impurities. Based on the structure and common synthetic routes, potential impurities can be categorized according to ICH guidelines.[16][17]

  • Organic Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Partially reacted molecules from the synthetic pathway.[3]

    • By-products: Arising from side reactions, such as isomers (e.g., different positional arrangements of the chloro, fluoro, or hydroxyl groups) or over-halogenated species.

    • Degradation Products: The hydroxypyridine moiety can be susceptible to oxidation or photodegradation.[18][19] The presence of halogens can influence these degradation pathways.[20]

  • Inorganic Impurities: Reagents, ligands, or catalysts used in the manufacturing process.[16]

  • Residual Solvents: Solvents used during synthesis or purification steps.[5]

According to ICH Q3A guidelines, impurities must be reported, identified, and qualified based on established thresholds, which are often linked to the maximum daily dose of the final drug.[4][21]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of a purity assessment hinges on well-defined, validated analytical procedures. The following protocols are designed to be robust and reproducible.

Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed as a stability-indicating gradient elution method to separate the main component from potential process-related impurities and degradants.

1. Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar aromatic compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable runtime. UV detection is selected based on the chromophoric nature of the pyridine ring.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm and 280 nm.

  • Diluent: 50:50 Acetonitrile:Water.

3. System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[22]

4. Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of diluent to achieve a concentration of ~1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

5. Calculation of Purity: Purity is typically reported as Area Percent, calculated as follows: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

6. Data Presentation:

Peak # Retention Time (min) Area (mAU*s) Area % Identity
13.515.20.15Impurity A
28.99985.699.70This compound
312.115.10.15Impurity B
Total 10015.9 100.00
Protocol 2: Identification of Volatile Impurities by GC-MS

This protocol is essential for identifying residual solvents and volatile by-products that are not detectable by HPLC.

1. Rationale: Gas chromatography is the premier technique for separating volatile organic compounds.[23] Coupling it with mass spectrometry allows for the identification of separated components based on their unique mass fragmentation patterns.[8] A general-purpose DB-5ms column is selected for its broad applicability.

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35 - 500 amu.

3. Sample Preparation: Accurately weigh approximately 20 mg of the sample into a 2 mL GC vial. Add 1 mL of high-purity Methanol or Dichloromethane, cap, and vortex to dissolve.

4. Data Analysis: The resulting chromatogram will show peaks corresponding to different volatile components. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for putative identification.

Diagram of Analytical Logic

The choice of follow-up actions depends on the initial purity screening results, particularly when an unknown impurity is detected at a significant level.

Analytical_Logic Start Run HPLC Purity Screen CheckPurity Purity > 99.5% and no single impurity > 0.1%? Start->CheckPurity ImpurityCheck Unknown impurity > 0.1%? CheckPurity->ImpurityCheck No Pass Batch Passes QC CheckPurity->Pass Yes ImpurityCheck->Pass No Isolate Isolate Impurity (Prep-HPLC or Column Chromatography) ImpurityCheck->Isolate Yes Identify Structural Elucidation (LC-MS, HRMS, NMR) Isolate->Identify Evaluate Evaluate Impurity (Toxicology, Process Origin) Identify->Evaluate Fail Batch Fails QC (Requires Repurification) Evaluate->Fail

Caption: Decision-making workflow for impurity identification based on initial HPLC results.

Conclusion

The rigorous assessment of purity for a pharmaceutical intermediate like this compound is a non-negotiable, multi-step process. It requires the intelligent application of orthogonal analytical techniques, each providing distinct and complementary data. High-Performance Liquid Chromatography serves as the primary tool for quantification, while GC-MS uncovers volatile impurities. NMR and Elemental Analysis provide the definitive structural and compositional confirmation. By integrating the data from these methods and interpreting them within the framework of ICH guidelines, researchers and drug development professionals can ensure the quality, consistency, and safety of their intermediates, thereby building a solid foundation for the development of new medicines.

References

comparative study of catalysts for reactions involving 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysis for Reactions of 2-Chloro-3-fluoro-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound is a valuable and versatile building block, offering multiple reaction sites for the synthesis of complex molecules.[1] Its utility is prominent in the development of novel pharmaceuticals, including anti-inflammatory, antiviral, and antibacterial agents, as well as in the formulation of agricultural chemicals.[1] The reactivity of this molecule is primarily centered around the chloro substituent at the C2 position, which is activated for displacement by the inherent electron-deficient nature of the pyridine ring. This guide provides a comparative analysis of catalytic systems for key transformations of this compound, with a focus on palladium-catalyzed cross-coupling reactions. By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate informed catalyst selection and reaction optimization.

The Landscape of Catalytic Transformations

The primary transformations for this compound involve the substitution of the C2-chloro group. While nucleophilic aromatic substitution (SNAr) can be effective, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling offer a broader scope and milder reaction conditions for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures, which are prevalent in biologically active molecules.[3][5] This reaction couples an organoboron compound with an organohalide, catalyzed by a palladium complex.[6]

Comparative Analysis of Catalytic Systems

The choice of catalyst and ligand is critical for the successful coupling of 2-chloropyridines, which are often less reactive than their bromo or iodo counterparts.[7]

Catalyst SystemLigandBaseSolventTemperature (°C)YieldKey Advantages & Considerations
Pd(OAc)₂ / SPhosSPhosK₂CO₃1,4-Dioxane/H₂O80-100Good to ExcellentBroad substrate scope, effective for electron-rich and electron-deficient boronic acids.[8]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃CsF or K₃PO₄Toluene or THFRoom Temp - 80HighHighly active catalyst system, often effective at room temperature for a range of aryl chlorides.[9]
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O90-100GoodA robust and commonly used catalyst, though may require higher temperatures.[7]

Expert Insights: The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent can influence the oxidative addition step. For challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃ are often preferred as they facilitate the activation of the C-Cl bond.[7][9] The choice of base is also crucial; while carbonates are common, stronger bases like phosphates or fluorides can be more effective in promoting the transmetalation step.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Degas the resulting mixture with the inert gas for 15 minutes.

  • Add Pd(OAc)₂ and SPhos under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 5-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar-B(OR)3- Diorganopalladium(II) Complex Diorganopalladium(II) Complex Transmetalation->Diorganopalladium(II) Complex Reductive Elimination Reductive Elimination Diorganopalladium(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)Ln Product Product Reductive Elimination->Product Ar-B(OH)2 + Base Ar-B(OH)2 + Base Ar-B(OH)2 + Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[2][10][11] This reaction is instrumental in the synthesis of aryl amines, which are common moieties in pharmaceuticals.[2]

Comparative Analysis of Catalytic Systems

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.

Catalyst SystemLigandBaseSolventTemperature (°C)YieldKey Advantages & Considerations
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene or Dioxane80-110Good to ExcellentEffective for a wide range of primary and secondary amines, including heteroarylamines.[12]
Pd(OAc)₂ / BINAPBINAPNaOtBuToluene80-100HighA classic system, particularly effective for aryl bromides, but can be applied to activated chlorides.[2]
[(CyPF-tBu)PdCl₂]CyPF-tBuNaOtBu or LHMDSToluene or THFRoom Temp - 100HighAn air-stable, one-component precatalyst that is highly efficient for the amination of heteroaryl halides.[10]

Expert Insights: For the amination of 2-chloropyridines, the choice of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often critical to facilitate the deprotonation of the amine and the subsequent C-N bond-forming reductive elimination.[13] Ligands with a large bite angle, such as Xantphos, can be particularly effective in promoting the desired reductive elimination over competing side reactions.[12]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cs₂CO₃ (1.5 mmol)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a reaction vessel.

  • Add the anhydrous, degassed toluene.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, rinsing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Add Catalyst Add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ Add Solvent Add Anhydrous, Degassed Toluene Add Catalyst->Add Solvent Add Reactants Add this compound and Amine Add Solvent->Add Reactants Seal and Heat Seal Vessel and Heat to 80-110 °C Add Reactants->Seal and Heat Monitor Monitor by TLC or LC-MS Seal and Heat->Monitor Cool and Filter Cool to RT and Filter Through Celite Monitor->Cool and Filter Concentrate Concentrate Filtrate Cool and Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]

Comparative Analysis of Catalytic Systems

The classic Sonogashira conditions can be modified to be copper-free, which can be advantageous in preventing the dimerization of the terminal alkyne.[15]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)YieldKey Advantages & Considerations
Pd(PPh₃)₂Cl₂ / CuICuIEt₃N or i-Pr₂NHTHF or DMFRoom Temp - 60HighThe classic and widely used system, reliable for a broad range of substrates.[4][16]
Pd(OAc)₂ / PPh₃None (Copper-free)Piperidine or PyrrolidineDMF or Toluene60-100GoodAvoids alkyne homocoupling, which can be an issue with copper co-catalysts.[15]
Pd(dppf)Cl₂ / CuICuIEt₃NToluene50-80HighA robust catalyst that can be effective for less reactive chlorides.[4]

Expert Insights: The amine base in the Sonogashira reaction serves a dual purpose: it acts as a base to deprotonate the alkyne and can also serve as a ligand for the palladium center.[14] For substrates that are sensitive to strong bases, milder conditions with a weaker amine base at room temperature can often be employed, especially when using more reactive aryl iodides or bromides. For 2-chloropyridines, slightly elevated temperatures are generally required.

Experimental Protocol: Sonogashira Coupling

This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-3 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • THF (5 mL, anhydrous and degassed)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The selection of the appropriate catalyst system, including the palladium source, ligand, base, and solvent, is paramount for achieving high yields and selectivity. For Suzuki-Miyaura couplings, catalyst systems with bulky, electron-rich phosphine ligands are often advantageous. In Buchwald-Hartwig aminations, the combination of a suitable ligand and a strong, non-nucleophilic base is key. For Sonogashira couplings, both traditional copper co-catalyzed and copper-free systems can be effective, with the latter being beneficial for preventing alkyne homocoupling. The protocols and comparative data presented in this guide are intended to serve as a starting point for the development of robust and efficient synthetic routes for the functionalization of this important heterocyclic building block.

References

A Comparative Guide to the Synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine: A Modern Approach vs. Classical Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-fluoro-5-hydroxypyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable building block for the synthesis of novel bioactive molecules. The efficient and scalable synthesis of this pyridine derivative is, therefore, a critical objective for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of a novel, streamlined synthetic route with a more traditional, multi-step classical approach. We will delve into the rationale behind the experimental choices, present detailed, reproducible protocols, and offer a quantitative comparison of the two methodologies to aid researchers in making informed decisions for their synthetic campaigns.

The Synthetic Challenge: Polysubstituted Pyridines

The synthesis of polysubstituted pyridines presents a considerable challenge in organic chemistry.[1][2] Controlling the regioselectivity of functionalization on the pyridine ring, which is inherently electron-deficient, requires careful strategic planning.[3] Classical methods often involve harsh reaction conditions, multiple steps, and can suffer from low overall yields and the generation of significant waste.[4] Modern synthetic strategies aim to overcome these limitations by employing more efficient and selective reactions, often involving fewer steps and milder conditions.

Route 1: A Novel, Efficient Two-Step Synthesis

Our proposed new route offers a more direct and efficient pathway to the target molecule, commencing from a readily available starting material. This approach prioritizes atom economy, higher yields, and operational simplicity.

Overall Synthetic Workflow: New Route

New Synthetic Route start 2-Chloro-3-fluoro-5-bromopyridine intermediate 2-Chloro-3-fluoro-5-methoxypyridine start->intermediate Methoxylation (NaOCH3, MeOH) final This compound intermediate->final Demethylation (BBr3, DCM)

Caption: Workflow for the new synthetic route.

Step 1: Palladium-Catalyzed Methoxylation

The initial step involves a nucleophilic aromatic substitution to replace the bromine atom at the 5-position with a methoxy group. The choice of a palladium catalyst can significantly enhance the rate and yield of this transformation, especially with a less activated pyridine ring.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-5-methoxypyridine

  • To a solution of 2-chloro-3-fluoro-5-bromopyridine (1.0 equiv.) in anhydrous methanol (0.5 M), add sodium methoxide (1.5 equiv.) and a suitable palladium catalyst (e.g., Pd(OAc)2, 2 mol%) with a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-fluoro-5-methoxypyridine.

Step 2: Boron Tribromide-Mediated Demethylation

The final step is the cleavage of the methyl ether to yield the desired hydroxyl group. Boron tribromide (BBr3) is a highly effective reagent for this purpose, particularly for aryl methyl ethers.[5][6] The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[7]

Experimental Protocol: Synthesis of this compound

  • Dissolve 2-chloro-3-fluoro-5-methoxypyridine (1.0 equiv.) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a 1.0 M solution of boron tribromide in DCM (1.2 equiv.) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Route 2: A Classical Multi-Step Synthesis

This traditional route employs a series of well-established but often lower-yielding and more hazardous reactions. It begins with a less functionalized starting material and builds the desired functionality in a stepwise manner.

Overall Synthetic Workflow: Classical Route

Classical_Route A 2-Chloro-3-fluoropyridine B 2-Chloro-3-fluoro-5-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-Chloro-3-fluoro-5-aminopyridine B->C Reduction (SnCl2/HCl) D This compound C->D Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, Δ)

Caption: Workflow for the classical synthetic route.

Step 1: Electrophilic Nitration

The first step introduces a nitro group at the 5-position of 2-chloro-3-fluoropyridine. This is a standard electrophilic aromatic substitution, but the electron-deficient nature of the pyridine ring requires strong acidic conditions.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v), slowly add 2-chloro-3-fluoropyridine (1.0 equiv.).

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amine. A common method for this transformation is the use of tin(II) chloride in acidic media.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-5-aminopyridine

  • To a solution of 2-chloro-3-fluoro-5-nitropyridine (1.0 equiv.) in ethanol, add a solution of tin(II) chloride dihydrate (4.0 equiv.) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and neutralize with a 5 M NaOH solution until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-3-fluoro-5-aminopyridine.

Step 3: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.[8] This reaction, a variation of the Sandmeyer reaction, typically requires careful temperature control and can produce phenolic byproducts.[9][10]

Experimental Protocol: Synthesis of this compound

  • Dissolve 2-chloro-3-fluoro-5-aminopyridine (1.0 equiv.) in a 10% aqueous solution of sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours).

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Comparative Analysis

The two synthetic routes are compared below based on several key performance indicators critical for research and development.

ParameterNew Synthetic RouteClassical Synthetic RouteRationale & Justification
Number of Steps 23The new route is more convergent, leading to faster access to the target molecule.
Overall Yield (Estimated) 65-75%20-30%The new route avoids lower-yielding reactions like nitration and diazotization of pyridines.
Starting Material 2-Chloro-3-fluoro-5-bromopyridine2-Chloro-3-fluoropyridineBoth are commercially available, but the former is more functionalized, allowing for a more direct route.
Reaction Conditions Generally mild to moderateHarsh (strong acids, heating)The classical route requires highly corrosive and hazardous reagents.
Safety & Environmental Uses BBr3 (corrosive, water-sensitive)Uses fuming nitric and sulfuric acids, generates tin waste, and involves potentially unstable diazonium salts.The classical route presents greater safety and environmental challenges.
Scalability More amenable to scale-upChallenging due to hazardous reagents and potential for runaway reactions (diazotization).The new route's milder conditions and fewer steps make it more suitable for larger-scale synthesis.

Conclusion and Recommendation

Based on this comprehensive analysis, the new synthetic route for this compound offers significant advantages over the classical approach. Its two-step sequence, higher estimated overall yield, milder reaction conditions, and improved safety profile make it the superior choice for both laboratory-scale synthesis and potential industrial scale-up. While the starting material for the new route is more complex, the overall efficiency and reduced environmental impact justify its use. Researchers and drug development professionals are encouraged to consider this modern approach to access this valuable synthetic intermediate.

References

A Researcher's Guide to the Structural Elucidation of 2-Chloro-3-fluoro-5-hydroxypyridine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. The class of substituted pyridines, particularly those bearing halogens and hydroxyl groups, represents a rich scaffold in medicinal chemistry. This guide provides an in-depth comparison of the X-ray crystal structure analysis of 2-chloro-3-fluoro-5-hydroxypyridine derivatives, offering insights into experimental choices and showcasing the power of this technique.

While the specific crystal structure of this compound is not publicly available in crystallographic databases at the time of this writing, a comparative analysis of its closely related derivatives provides invaluable information. This guide will use these derivatives as case studies to illustrate the principles and practicalities of X-ray crystal structure analysis, offering a robust framework for researchers working with this class of compounds.

The Significance of Structural Analysis for Halogenated Hydroxypyridines

The precise placement of chloro, fluoro, and hydroxyl groups on a pyridine ring dictates its electronic properties, hydrogen bonding capabilities, and overall conformation. These factors, in turn, govern how the molecule interacts with biological targets. X-ray crystallography stands as the gold standard for unambiguously determining these structural features, providing a high-resolution map of atomic positions. This detailed structural information is crucial for:

  • Understanding Intermolecular Interactions: Visualizing hydrogen bonds, halogen bonds, and π-stacking interactions that dictate crystal packing and can mimic interactions in a protein's active site.

  • Conformational Analysis: Determining the preferred conformation of the molecule in the solid state, which can inform computational modeling and solution-state studies.

  • Rational Drug Design: Providing a structural basis for the design of more potent and selective analogs.

Comparative Crystal Structure Analysis of Substituted Pyridine Derivatives

To illustrate the nuances of crystal structure analysis in this chemical space, we will compare the crystallographic data of several halogenated pyridine derivatives. The selection of these comparators is based on the presence of chloro and/or fluoro substituents, providing a basis for understanding how different substitution patterns influence the resulting crystal structures.

Compound Formula Crystal System Space Group Unit Cell Parameters Key Structural Features
2,3,6-Trichloro-5-(trichloromethyl)pyridine C₆HCl₆NOrthorhombicPbcma = 8.3100(17) Å, b = 17.018(3) Å, c = 7.3160(15) ÅThe molecule lies on a mirror plane. Weak intramolecular C—H···Cl contacts are observed.[1][2]
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂NMonoclinicP2₁/ca = 4.0770(8) Å, b = 10.322(2) Å, c = 16.891(3) Å, β = 95.95(3)°Molecules are connected via intermolecular C—H···N hydrogen bonds, forming dimers.
Bis(2-fluoro-3-pyridyl) diselenide C₁₀H₆F₂N₂Se₂Not specifiedNot specifiedNot specifiedThe crystal structure has been determined by single-crystal X-ray diffraction.[3]
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid C₇H₃ClF₃NO₂TriclinicP-1a = 5.8837(5) Å, b = 14.1634(14) Å, c = 15.3120(15) Å, α = 92.667(5)°, β = 100.364(5)°, γ = 99.475(5)°The crystal packing is stabilized by O–H···O and C–H···O hydrogen bonds, as well as C–H···F interactions.

Expert Insights: The choice of crystallization solvent and technique is critical. For many halogenated pyridines, slow evaporation from a suitable solvent like 1,2-dichloroethane or a mixture of hexane and ethyl acetate often yields diffraction-quality crystals. The planarity of the pyridine ring is a common feature, but the torsion angles of substituent groups can vary significantly, influencing the overall molecular packing. The presence of both hydrogen bond donors (like a hydroxyl group) and acceptors (the pyridine nitrogen) in the target molecule, this compound, suggests that hydrogen bonding will be a dominant force in its crystal packing, a feature to actively look for during analysis.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure follows a well-defined, yet nuanced, path. Each step is crucial for obtaining high-quality data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., CheckCIF) Structure_Refinement->Validation

Caption: A typical workflow for X-ray crystal structure analysis.

Detailed Protocol: Single-Crystal X-ray Diffraction

This protocol is a generalized procedure based on common practices for small molecule crystallography.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

    • Mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected.

    • Collect the full sphere of diffraction data.

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for Lorentz and polarization effects.

    • Perform an absorption correction based on the crystal shape and composition.

    • Merge equivalent reflections to generate a unique set of reflection data.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods (e.g., with SHELXS) to solve the phase problem and obtain an initial model of the structure.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL).

    • Anisotropically refine all non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Continue refinement until convergence is reached (i.e., the shifts in parameters are negligible).

  • Validation:

    • Validate the final structure using software like CheckCIF to ensure it is chemically reasonable and meets crystallographic standards.

    • Analyze the final structure for key geometric parameters, intermolecular interactions, and packing motifs.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule requires a multi-faceted analytical approach.

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy are essential for confirming the chemical structure in solution. For fluorinated pyridines, ¹⁹F NMR is particularly powerful for probing the electronic environment of the fluorine atom.

  • Mass Spectrometry: Provides accurate molecular weight determination and fragmentation patterns that confirm the molecular formula and connectivity.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties. These theoretical models can be benchmarked against the experimental crystal structure, providing a powerful synergy between theory and experiment.

The following diagram illustrates the logical relationship between these techniques in the structural elucidation process.

analytical_techniques Compound Synthesized Compound Xray X-ray Crystallography (Solid-State Structure) Compound->Xray NMR NMR Spectroscopy (Solution-State Structure) Compound->NMR MS Mass Spectrometry (Molecular Formula) Compound->MS DFT Computational Modeling (Theoretical Structure) Xray->DFT Validation Final_Understanding Comprehensive Structural Understanding Xray->Final_Understanding NMR->Final_Understanding MS->Final_Understanding DFT->Xray Prediction DFT->Final_Understanding

Caption: Interplay of analytical techniques for structural analysis.

Conclusion

The structural analysis of this compound and its derivatives is a critical endeavor for advancing drug discovery programs that utilize this versatile scaffold. While the crystal structure of the parent hydroxypyridine remains elusive in the public domain, the detailed examination of its analogs through X-ray crystallography provides a robust playbook for researchers. By understanding the interplay of substituents on crystal packing and intermolecular interactions, and by complementing crystallographic data with solution-state and computational techniques, scientists can build a comprehensive picture of their molecules, paving the way for the next generation of rationally designed therapeutics.

References

A Comparative Efficacy Analysis of Agrochemicals Derived from the 2-Chloro-3-fluoropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Fluoxapiprolin and Clodinafop-propargyl

In the competitive landscape of modern agriculture, the development of novel and effective agrochemicals is paramount for ensuring global food security. The halogenated pyridine scaffold has emerged as a crucial pharmacophore in the design of potent herbicides and fungicides. This guide provides an in-depth comparative analysis of two prominent agrochemicals derived from the 2-chloro-3-fluoropyridine backbone: the oomycete-specific fungicide, Fluoxapiprolin, and the graminicide, Clodinafop-propargyl. This document is intended for researchers, scientists, and professionals in the agrochemical development sector, offering a synthesis of their efficacy, mode of action, and the experimental methodologies used for their evaluation.

Introduction: The Versatility of the 2-Chloro-3-fluoropyridine Moiety

The 2-chloro-3-fluoropyridine structure is a key building block in the synthesis of a range of biologically active molecules. The strategic placement of chlorine and fluorine atoms on the pyridine ring imparts unique physicochemical properties that enhance the efficacy and selectivity of the final agrochemical product. This guide will focus on two such derivatives that have demonstrated significant utility in crop protection. While the direct synthesis of these commercial products may start from closely related precursors, the core 2-chloro-3-fluoropyridine moiety is central to their activity.

Fluoxapiprolin: A Novel Oomycete-Specific Fungicide

Fluoxapiprolin is a recently developed fungicide belonging to the piperidinyl-thiazole-isoxazoline class of chemicals.[1] It exhibits exceptional activity against oomycete pathogens, a class of destructive plant pathogens that includes species responsible for late blight and downy mildew.

Mode of Action: Oxysterol-Binding Protein Inhibition (OSBPI)

Fluoxapiprolin represents a unique mode of action, classified under the Fungicide Resistance Action Committee (FRAC) Group 49.[1] It functions by inhibiting an oxysterol-binding protein (OSBP) homologue in oomycetes.[1] This protein is crucial for lipid metabolism and transport within the pathogen's cells.[2] By disrupting this process, Fluoxapiprolin effectively halts the growth and development of the target pathogen at multiple stages of its life cycle, including spore germination, mycelial growth, and sporangia formation.[2]

graph Fluoxapiprolin_MoA { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Simplified signaling pathway of Fluoxapiprolin's mode of action.

Comparative Efficacy of Fluoxapiprolin

Fluoxapiprolin has demonstrated high intrinsic activity against a range of devastating oomycete pathogens. Its efficacy is often compared to other leading oomycete-targeting fungicides.

Table 1: Comparative in vitro Efficacy (EC₅₀ values in µg/mL) of Fluoxapiprolin and Other Fungicides Against Key Oomycete Pathogens

FungicideChemical ClassFRAC CodePhytophthora infestansPlasmopara viticola
Fluoxapiprolin Piperidinyl-thiazole-isoxazoline490.000212 - 0.00292[3]Data Not Available
Oxathiapiprolin Piperidinyl-thiazole-isoxazoline490.001 - 0.03[4]0.001 - 0.0264[4]
Mandipropamid Carboxylic Acid Amide (CAA)400.02 - 2.98[4][5]Data Not Available
Azoxystrobin Quinone outside Inhibitor (QoI)11Resistant isolates common[6]Resistant isolates common[6]
Metalaxyl Phenylamide (PA)40.015 (sensitive isolate)[4]Data Not Available

Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.

Field trials have substantiated the potent activity of Fluoxapiprolin. In studies on potato late blight, it has shown comparable or superior control to existing standards. Similarly, in grapevine downy mildew management, it has proven to be a valuable tool.[7]

Clodinafop-propargyl: A Selective Herbicide for Grassy Weed Control

Clodinafop-propargyl is an aryloxyphenoxypropionate herbicide widely used for the post-emergence control of annual and perennial grass weeds in broadleaf crops, particularly cereals.[8]

Mode of Action: ACCase Inhibition

Clodinafop-propargyl's herbicidal activity stems from its inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[8] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth. By blocking ACCase, Clodinafop-propargyl disrupts the production of these vital lipids, leading to the cessation of growth and eventual death of susceptible grass species.

graph Clodinafop_propargyl_MoA { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Simplified mechanism of action for Clodinafop-propargyl.

Comparative Efficacy of Clodinafop-propargyl

The efficacy of Clodinafop-propargyl is often evaluated based on its ability to control key grass weed species and its impact on crop yield. It is frequently compared with other graminicides and often used in combination with herbicides that target broadleaf weeds to provide broad-spectrum weed control.

Table 2: Comparative Field Efficacy of Clodinafop-propargyl and Other Herbicides on Weed Control and Wheat Yield

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Wheat Grain Yield ( kg/ha )
Clodinafop-propargyl 60~70-80 (on grassy weeds)[9]~4500-4800[10]
Clodinafop-propargyl + Metsulfuron methyl 60 + 485.26[10]4854[10]
Fenoxaprop-p-ethyl 100~65-75 (on grassy weeds)[9]~4300-4600[9]
Hand Weeding N/A95.43[10]~5000[10]
Weedy Check N/A0~3000-3500[10][11]

Note: Efficacy can be influenced by weed species, growth stage, and environmental conditions.

Field studies have consistently shown that while Clodinafop-propargyl alone provides excellent control of grassy weeds, its combination with broadleaf herbicides like metsulfuron methyl or carfentrazone-ethyl leads to superior overall weed management and higher crop yields.[10][11]

Experimental Protocols for Efficacy Evaluation

The objective comparison of agrochemicals relies on standardized and reproducible experimental protocols. Below are detailed methodologies for assessing the efficacy of fungicides and herbicides.

In Vitro Fungicide Efficacy: Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the growth of a target pathogen.

Objective: To determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of a fungicide against a specific fungal or oomycete pathogen.

Materials:

  • Pure culture of the target pathogen (e.g., Phytophthora infestans)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Fungicide stock solution of known concentration

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media: a. Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-55°C in a water bath. b. Prepare a series of fungicide dilutions from the stock solution. c. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare a control plate with no fungicide. d. Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: a. From the margin of an actively growing culture of the target pathogen, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: a. Seal the petri dishes with parafilm. b. Incubate the plates at the optimal temperature for the pathogen's growth (e.g., 18-20°C for P. infestans) in the dark.

  • Data Collection and Analysis: a. After a set incubation period (e.g., 5-7 days), when the mycelium in the control plate has reached a significant portion of the plate's diameter, measure the colony diameter in two perpendicular directions for each plate. b. Calculate the average colony diameter for each treatment. c. Determine the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony. d. Use probit analysis or other suitable statistical software to calculate the EC₅₀ value from the dose-response data.

graph Mycelial_Growth_Assay { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Fungicide Efficacy: Detached Leaf Assay

This assay evaluates the protective and curative activity of a fungicide on host plant tissue.

Objective: To assess the ability of a fungicide to prevent or inhibit disease development on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., potato or tomato for P. infestans)

  • Fungicide solutions at various concentrations

  • Spore suspension of the target pathogen (e.g., 1 x 10⁵ spores/mL)

  • Sterile water with a surfactant (e.g., 0.01% Tween 20)

  • Spray bottle or atomizer

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Growth chamber with controlled light and temperature

Procedure:

  • Leaf Collection and Preparation: a. Detach healthy leaves from the host plant. b. Wash the leaves gently with sterile distilled water and pat them dry. c. Place the leaves, abaxial (lower) side up, in moist chambers.

  • Fungicide Application (Protective Assay): a. Spray the leaves with the different fungicide concentrations until runoff. b. Allow the leaves to air dry completely.

  • Inoculation: a. 24 hours after fungicide application, inoculate the leaves by spraying them with the pathogen spore suspension. b. For a control, inoculate leaves that were sprayed only with water and surfactant.

  • Incubation: a. Seal the moist chambers and incubate them in a growth chamber under conditions favorable for disease development (e.g., 16-18°C with a 16-hour photoperiod).

  • Disease Assessment: a. After 5-7 days of incubation, visually assess the disease severity on each leaf. This can be done by estimating the percentage of the leaf area covered with lesions or sporulation. b. Calculate the percent disease control for each treatment compared to the untreated control.

For a Curative Assay: Inoculate the leaves 24 hours before applying the fungicide treatments.

graph Detached_Leaf_Assay { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

}

Figure 4: Workflow for protective and curative detached leaf assays.

Conclusion

Agrochemicals derived from the 2-chloro-3-fluoropyridine scaffold, such as the fungicide Fluoxapiprolin and the herbicide Clodinafop-propargyl, represent significant advancements in crop protection technology. Their distinct modes of action and high levels of efficacy against their respective targets underscore the importance of this chemical class in modern agriculture. Fluoxapiprolin provides a novel and potent tool for the management of oomycete diseases, while Clodinafop-propargyl remains a reliable solution for the control of problematic grass weeds. A thorough understanding of their comparative performance, underpinned by robust experimental evaluation, is essential for their effective and sustainable use in integrated pest management strategies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical and agrochemical innovation, our work demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 2-Chloro-3-fluoro-5-hydroxypyridine is a valuable building block, but its handling and disposal require a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of our environment.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: A Proactive Approach

Effective disposal begins with a clear understanding of the risks. While the toxicological properties of this compound have not been exhaustively investigated, the available data and the nature of halogenated pyridines necessitate a cautious approach.[2] Structurally related compounds exhibit significant hazards, including high acute toxicity and harm to aquatic life.[3] Therefore, we must operate under the precautionary principle.

Key hazards associated with this class of compounds include:

  • Human Health: Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[4][5] Some related halogenated pyridines are considered fatal if inhaled or in contact with skin.

  • Environmental: Harmful to aquatic life, with potentially long-lasting effects.[3] Discharge into the environment must be strictly avoided.[3]

Hazard ClassificationCategoryGHS Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[4][5]
Chronic Aquatic Toxicity Category 3H412: Harmful to aquatic life with long lasting effects[3]

Personnel Protection: Your First Line of Defense

Before handling the chemical for any purpose, including disposal, ensuring adequate personal protective equipment (PPE) is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.

PPE ItemSpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[6]Provides a chemical-resistant barrier to prevent skin contact. Always check manufacturer compatibility charts.
Eye/Face Protection Chemical safety goggles and/or a full-face shield.[6]Protects against splashes and dust that can cause serious eye damage.
Body Protection A complete chemical-resistant suit or, at minimum, a fully buttoned lab coat.[2]Protects skin from accidental contamination.
Respiratory Protection Use in a certified chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU) respirator may be used. For higher levels, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is necessary.[2]Prevents inhalation of dust or aerosols, a primary route of exposure.

Causality: The selection of PPE is directly dictated by the known hazards. Because this compound can cause severe skin and eye irritation, and related compounds are fatally toxic upon skin contact, a comprehensive barrier (gloves, coat, goggles) is essential.[4] The potential for respiratory irritation necessitates handling in a ventilated hood or using appropriate respiratory protection.[4]

Waste Characterization and Segregation: The Foundation of Proper Disposal

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[7][8]

This compound is a halogenated organic compound . This classification is critical for proper segregation.

The Golden Rule of Segregation:

  • Isolate Halogenated Waste: Never mix halogenated waste with non-halogenated organic waste. The reason is both logistical and financial; co-mingling can require the entire volume to be disposed of via more complex and expensive methods, such as high-temperature incineration needed for halogenated compounds.[7]

  • Maintain Separation: Collect waste streams separately. Keep acids, bases, and organics in distinct containers to prevent dangerous reactions.[9]

  • Designate as Hazardous: Due to its known hazards and chemical class, all waste containing this compound must be managed as hazardous waste.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from the point of generation to its final removal by certified professionals.

Step 1: Container Selection

Choose a waste container that is in good condition and chemically compatible with halogenated pyridines. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a screw-top or other securely sealing lid.[7][8]

Step 2: Waste Collection

Waste must be collected at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7] This includes:

  • Unused or surplus solid this compound.

  • Any solvent used to rinse glassware that contained the compound.

  • Contaminated materials such as gloves, weigh paper, and absorbent pads used for cleaning minor spills.

  • Keep the container closed at all times except when adding waste.[7][8]

Step 3: Labeling

Proper labeling is a critical safety and compliance measure. The label must be affixed to the container as soon as the first drop of waste is added.[10]

Required Label Information:

  • The words "Hazardous Waste" .[8]

  • The full, unabbreviated chemical name: "this compound" . List all other components and their approximate percentages.

  • The Accumulation Start Date (the date the first waste was added).[8]

  • Appropriate Hazard Pictograms (e.g., Exclamation Mark for irritant, Hazard to the Environment).

Step 4: Storage

The sealed and labeled waste container should be stored in your designated SAA.

  • Secondary Containment: Place the container within a larger, chemically resistant tub or bin to contain any potential leaks.

  • Segregation: Store it away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[5][10]

  • Location: The SAA should be away from drains and high-traffic areas.

Step 5: Final Disposal

The ultimate disposal method for this chemical is not something to be performed by laboratory staff.

  • Contact Professionals: Arrange for pickup with your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[2][4][11]

  • Approved Methods: These professional services will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The likely disposal method is chemical incineration , which uses high temperatures and scrubbers to safely destroy the compound and its hazardous byproducts.[3]

  • Never: Do not pour this chemical down the drain or dispose of it in regular trash.[2][3] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[3]

Emergency Procedures: Spill Management

Accidents happen. A clear, pre-defined plan is essential.

  • For Small Spills (manageable within 10-15 minutes):

    • Alert: Notify colleagues in the immediate area.

    • Protect: Don the full PPE as described in Section 2.

    • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2] Use non-sparking tools if a flammable solvent is present.[12]

    • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report: Inform your supervisor or EHS office of the incident.

  • For Large Spills:

    • Evacuate: Immediately evacuate the area.

    • Isolate: Secure the area, close doors, and prevent entry.

    • Alert: Call your institution's emergency number and/or 911. Provide the chemical name, location, and approximate quantity of the spill.[10]

Visualization: Disposal Workflow

The following diagram illustrates the complete and compliant workflow for disposing of this compound waste.

G cluster_0 Point of Generation (Laboratory) cluster_1 Satellite Accumulation Area (SAA) cluster_2 Final Disposal (Professional Service) A Generate Waste (e.g., unused solid, contaminated gloves, rinsate) B Select Compatible Waste Container (HDPE or Glass) A->B C Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Date - Hazard Pictograms B->C D Add Waste to Container C->D E Securely Seal Container (Keep closed when not in use) D->E F Store in SAA - Secondary Containment - Segregated from Incompatibles E->F G Contact EHS or Licensed Waste Disposal Company F->G H Professional Pickup and Transport to TSDF G->H I Final Disposition (e.g., High-Temp Incineration) H->I

Caption: Workflow for the compliant disposal of this compound.

By adhering to this structured and informed disposal process, you not only ensure compliance with safety regulations but also actively contribute to a culture of responsibility that is the hallmark of scientific excellence.

References

Personal protective equipment for handling 2-Chloro-3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of 2-Chloro-3-fluoro-5-hydroxypyridine. The following protocols are synthesized from established safety standards and data on structurally similar compounds to ensure a robust and self-validating safety system.

Hazard Analysis and Risk Assessment

Before any handling, a thorough understanding of the potential hazards is critical. Based on its structure—a pyridine ring substituted with chloro, fluoro, and hydroxyl groups—this compound should be treated as a hazardous substance with multiple potential routes of exposure.

Primary Hazards:

  • Acute Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] The presence of halogen atoms can increase toxicity.

  • Skin and Eye Irritation: The compound is expected to be a skin irritant and may cause serious eye damage upon contact. The solid, powder form presents a risk of airborne dust.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely uncharacterized. Therefore, it is prudent to treat it as a substance with potential for unknown chronic effects and handle it with maximum precaution.

All work must be preceded by a formal risk assessment, and handling procedures must be documented in your laboratory's Chemical Hygiene Plan, in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is mandatory, starting with engineering controls as the primary barrier, supplemented by rigorous use of PPE.

Primary Engineering Controls

All procedures involving the handling of solid this compound or its solutions must be performed within a properly functioning and certified Chemical Fume Hood .[2][7] The fume hood provides essential ventilation to capture dust and vapors at the source, preventing inhalation exposure. An emergency eyewash station and safety shower must be immediately accessible within a 10-second travel distance.[3]

Required Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport Safety Glasses with Side ShieldsNitrile or Neoprene GlovesFully Buttoned Lab CoatNot required if container is sealed
Weighing/Aliquotting Chemical Splash GogglesDouble-gloved Nitrile or Neoprene GlovesFully Buttoned Lab CoatNot required inside a fume hood
Solution Preparation Chemical Splash Goggles & Face ShieldDouble-gloved Nitrile or Neoprene GlovesFully Buttoned Lab CoatNot required inside a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical Resistant Apron over Lab CoatNIOSH-approved respirator with organic vapor/particulate cartridges may be necessary depending on spill size

Causality Behind PPE Choices:

  • Eye Protection: Chemical splash goggles are required to protect against airborne dust and accidental splashes. A face shield provides an additional layer of protection during higher-risk activities like preparing solutions.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic chemicals, including pyridine derivatives.[2][7] Latex gloves are not recommended due to their poor chemical resistance. Always inspect gloves for tears or pinholes before use.

  • Body Protection: A lab coat protects against incidental skin contact. Ensure it is fully buttoned.[3] For larger quantities or significant splash potential, a chemical-resistant apron is advised.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol minimizes the risk of exposure.

Preparation and Weighing
  • Designate an Area: Cordon off a specific area within the chemical fume hood for handling the compound.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing:

    • Place an analytical balance or a draft shield inside the fume hood if possible.

    • If weighing outside the hood, use a tared, sealed container to transport the chemical to the balance and back to the hood before opening.

    • Use dedicated spatulas and weighing paper.

    • Carefully transfer the desired amount, minimizing the creation of airborne dust.

  • Immediate Cleanup: Clean any residual powder from the spatula and weighing area with a damp cloth (wetted with water or an appropriate solvent), treating the cloth as hazardous waste.

Solution Preparation
  • Perform in Fume Hood: All steps must occur within the fume hood.

  • Add Solid to Solvent: Slowly add the weighed solid this compound to the solvent in your reaction vessel. Never add solvent to the bulk solid. This minimizes splashing and aerosol generation.

  • Seal Vessel: Immediately cap the vessel after addition.

  • Labeling: Ensure the final solution container is clearly labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings, per OSHA guidelines.[8]

Emergency Procedures

Accidents can happen despite careful planning. Immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Small Spill (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels for the initial absorption.

    • Carefully scoop the material into a designated, sealable hazardous waste container.

    • Decontaminate the area with an appropriate solvent, placing all cleaning materials into the waste container.

Disposal Plan

This compound and all materials contaminated with it are considered hazardous waste.

  • Waste Segregation: Collect all waste—including excess chemical, contaminated gloves, weighing papers, and cleaning materials—in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and list all contents (e.g., "this compound, Methanol, Nitrile Gloves").

  • Disposal Method: The final disposal must be handled by a licensed environmental waste management company. The standard and most effective method for chlorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen halides (HCl and HF).[9][10] Do not attempt to dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points in the safe handling workflow for this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal RiskAssessment 1. Conduct Risk Assessment & Review SDS GatherMaterials 2. Gather Materials & Verify Fume Hood RiskAssessment->GatherMaterials DonPPE 3. Don Required PPE (Goggles, Gloves, Lab Coat) GatherMaterials->DonPPE Weighing 4. Weigh Solid Compound DonPPE->Weighing Enter Hood Solubilization 5. Prepare Solution Weighing->Solubilization Reaction 6. Use in Application Solubilization->Reaction Waste 7. Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) Reaction->Waste Procedure Complete Decon 8. Decontaminate Work Area & Equipment Waste->Decon DoffPPE 9. Doff PPE Correctly Decon->DoffPPE End End DoffPPE->End Wash Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.